Technical Documentation Center

5-Fluoro-2-phenylbenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro-2-phenylbenzaldehyde

Core Science & Biosynthesis

Foundational

5-Fluoro-2-phenylbenzaldehyde CAS number and identification

Systematic Identification, Synthesis, and Application in Medicinal Chemistry Executive Summary 5-Fluoro-2-phenylbenzaldehyde (Systematic Name: 5-Fluoro[1,1'-biphenyl]-2-carbaldehyde) is a privileged biaryl scaffold used...

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Identification, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-Fluoro-2-phenylbenzaldehyde (Systematic Name: 5-Fluoro[1,1'-biphenyl]-2-carbaldehyde) is a privileged biaryl scaffold used extensively in the synthesis of polycyclic heteroaromatics, particularly phenanthridines and fluorenones. Its structural motif—an aldehyde group ortho to a phenyl ring, with a fluorine substituent providing metabolic stability and electronic modulation—makes it a critical intermediate in modern drug discovery.

This guide provides a definitive technical workflow for the identification, de novo synthesis, and validation of this compound, addressing the scarcity of commercial bulk data by focusing on reproducible laboratory protocols.

Chemical Identity & Properties

PropertySpecification
Common Name 5-Fluoro-2-phenylbenzaldehyde
IUPAC Name 5-Fluoro[1,1'-biphenyl]-2-carbaldehyde
CAS Number Note: Often indexed as a custom synthesis item. Primary search keys: 149966-83-8 (generic isomer class) or by structure.
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Appearance Pale yellow crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in water
Key Functional Groups Aldehyde (-CHO), Fluorine (-F), Biaryl System

Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust route to 5-Fluoro-2-phenylbenzaldehyde is the palladium-catalyzed cross-coupling of 2-bromo-5-fluorobenzaldehyde with phenylboronic acid . This route preserves the sensitive aldehyde functionality while establishing the biaryl bond.

Reaction Scheme

Reagents:

  • Substrate: 2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3)

  • Coupling Partner: Phenylboronic acid (CAS: 98-80-6)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ (for sterically hindered scales)

  • Base: K₂CO₃ or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Detailed Protocol
  • Inertion: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

  • Loading: Charge flask with 2-bromo-5-fluorobenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd catalyst (3-5 mol%).

  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ (2M).

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).

    • Checkpoint: The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a UV-active spot that stains orange with 2,4-DNP (indicating aldehyde).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Aryl Bromide + Boronic Acid + Pd Catalyst + Base Start->Mix Reflux Reflux @ 90°C (12-16 Hours) Mix->Reflux Degas Degas Solvent (Dioxane/H2O) Degas->Mix TLC TLC Check (Disappearance of Bromide) Reflux->TLC TLC->Reflux Incomplete Workup Workup: EtOAc Extraction -> Brine Wash TLC->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Product Final Product: 5-Fluoro-2-phenylbenzaldehyde Purify->Product

Figure 1: Step-by-step logic flow for the Suzuki-Miyaura synthesis of the target biaryl aldehyde.

Analytical Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated using the following self-consistent spectroscopic data.

Nuclear Magnetic Resonance (NMR)[6]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85–10.05 ppm (s, 1H): Characteristic aldehyde proton (-CH O). Diagnostic Peak.

    • δ 7.60–7.80 ppm (m): Multiplet corresponding to the phenyl ring and the benzaldehyde core protons.

    • Coupling: Look for splitting on the aromatic ring protons due to ¹⁹F-H coupling (typically J ~5-9 Hz).

  • ¹⁹F NMR:

    • δ -110 to -120 ppm: Single sharp peak. Absence of this peak indicates loss of fluorine (rare in Suzuki) or incorrect starting material.

Purification Logic Tree

If the crude NMR shows impurities (protodeboronation of boronic acid or homocoupling), follow this purification logic:

PurificationLogic Crude Crude Mixture TLC_Analysis TLC Analysis (Delta Rf > 0.1?) Crude->TLC_Analysis Column Flash Chromatography (Silica, 0-10% EtOAc/Hex) TLC_Analysis->Column Yes (Easy Sep) Recryst Recrystallization (EtOH or Hexane/EtOAc) TLC_Analysis->Recryst No (Complex Mix) Pure Pure Compound (>98%) Column->Pure Recryst->Pure

Figure 2: Decision matrix for purifying the crude biaryl aldehyde intermediate.

Applications in Medicinal Chemistry

This molecule is not merely an endpoint; it is a "linchpin" intermediate.

  • Phenanthridine Synthesis:

    • Reaction with amines followed by acid-catalyzed cyclization yields phenanthridines, a core scaffold in anti-tumor and anti-viral agents.

    • Mechanism:[1][2][3][4] Imine formation

      
       Intramolecular Friedel-Crafts or Radical Cyclization.
      
  • Fluorescent Probes:

    • The biaryl backbone provides a rigid pi-system that can be extended to create fluorophores.

  • Metabolic Stability:

    • The C-5 Fluorine blocks metabolic oxidation at the para position relative to the biaryl bond, extending the half-life of drugs derived from this scaffold.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Handling:

    • Avoid inhalation of dust/vapors.

    • Aldehydes can oxidize to carboxylic acids in air; store under inert gas (Argon) at 2–8°C.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Precursor Identification (2-Bromo-5-fluorobenzaldehyde): PubChem CID 2733367. National Center for Biotechnology Information. Link

  • Biaryl Scaffold Applications: Asao, N., et al. (2005). Lewis Acid-Catalyzed Synthesis of Phenanthridines. Journal of Organic Chemistry. Link

  • General Synthesis of Fluorinated Biaryls: Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura Coupling of Aryl Chlorides. Chemistry - A European Journal. Link

Sources

Exploratory

An In-depth Technical Guide to 5-Fluoro-2-phenylbenzaldehyde: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Fluoro-2-phenylbenzaldehyde, a fluorinated biaryl ald...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoro-2-phenylbenzaldehyde, a fluorinated biaryl aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its structure, expected properties, and a viable synthetic route.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1][2] The unique electronic properties of fluorine can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for biological targets.[1] The biaryl motif, on the other hand, is a common feature in many biologically active compounds. The combination of these two features in 5-Fluoro-2-phenylbenzaldehyde makes it a molecule of considerable interest for the synthesis of novel pharmaceutical candidates and advanced materials. While this specific isomer has not been extensively studied, its structural analogues have found applications as intermediates in the development of various therapeutic agents.[3][4]

Chemical Structure and Nomenclature

5-Fluoro-2-phenylbenzaldehyde, also known as 2-fluoro-5-phenylbenzaldehyde, possesses a benzaldehyde core with a fluorine atom at the 5-position and a phenyl group at the 2-position.

Systematic (IUPAC) Name: 5-Fluoro-2-phenylbenzaldehyde

Molecular Formula: C₁₃H₉FO[5]

Structure:

Chemical Structure of 5-Fluoro-2-phenylbenzaldehyde

SMILES: c1cc(c(cc1F)C=O)c2ccccc2[5]

InChI: InChI=1S/C13H9FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H[5]

Physicochemical and Spectroscopic Properties (Predicted and Inferred)

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Weight 200.21 g/mol Calculated from the molecular formula.
Monoisotopic Mass 200.0637 Da[5]
XlogP3 3.1[5]
Physical State Likely a solid at room temperatureBased on analogous biaryl aldehydes.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water.

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The aldehyde proton should appear as a singlet further downfield (around 10.0 ppm). The coupling of protons with the fluorine atom will result in characteristic splitting patterns (doublets or doublet of doublets).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the thirteen carbon atoms. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal (around 190 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. C-H stretching vibrations of the aromatic rings will be observed around 3100-3000 cm⁻¹, and C-F stretching will appear in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 200. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragmentations of the biaryl system.

Synthesis of 5-Fluoro-2-phenylbenzaldehyde

A highly plausible and efficient method for the synthesis of 5-Fluoro-2-phenylbenzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl systems.[7][9]

The proposed synthetic route involves the coupling of a suitable aryl halide, 2-bromo-5-fluorobenzaldehyde , with phenylboronic acid .

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2-Bromo-5-fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromo-5-fluorobenzaldehyde->Suzuki-Miyaura Coupling Aryl Halide Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki-Miyaura Coupling Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Suzuki-Miyaura Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Suzuki-Miyaura Coupling Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Suzuki-Miyaura Coupling 5-Fluoro-2-phenylbenzaldehyde 5-Fluoro-2-phenylbenzaldehyde Suzuki-Miyaura Coupling->5-Fluoro-2-phenylbenzaldehyde

Proposed Synthetic Workflow for 5-Fluoro-2-phenylbenzaldehyde

4.1. Preparation of Starting Material: 2-Bromo-5-fluorobenzaldehyde

The starting material, 2-bromo-5-fluorobenzaldehyde, can be synthesized from 2-bromo-5-fluorotoluene via bromination followed by oxidation, or more directly by bromination of 2-fluorobenzaldehyde.[10][11] A common laboratory-scale preparation involves the oxidation of (2-bromo-5-fluoro-phenyl)methanol.[12]

4.2. Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the best results.

Materials:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 eq)[11][12]

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzaldehyde, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (toluene and water) followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 5-Fluoro-2-phenylbenzaldehyde.

Chemical Reactivity and Potential Applications

The chemical reactivity of 5-Fluoro-2-phenylbenzaldehyde is primarily dictated by the aldehyde functional group and the fluorinated biaryl system.

  • Aldehyde Group: The aldehyde moiety can undergo a variety of classical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions to form imines, oximes, and cyanohydrins. These transformations provide a versatile handle for further chemical modifications.

  • Aromatic Rings: The phenyl rings can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the existing substituents. The fluorine atom and the phenyl group will direct incoming electrophiles to specific positions on their respective rings.

Potential Applications in Drug Discovery and Materials Science:

Given the prevalence of fluorinated biaryl structures in medicinal chemistry, 5-Fluoro-2-phenylbenzaldehyde is a promising building block for the synthesis of novel therapeutic agents. Derivatives could be explored for a range of biological activities, including but not limited to:

  • Enzyme Inhibitors: The biaryl scaffold can be elaborated to target the active sites of various enzymes.

  • Receptor Ligands: Modification of the core structure could lead to compounds with affinity for specific cellular receptors.

In materials science, the rigid and planar nature of the biaryl system, combined with the electronic properties of the fluorine atom, suggests potential applications in the development of:

  • Organic Light-Emitting Diodes (OLEDs): As a core component of novel organic semiconductors.

  • Liquid Crystals: The rod-like shape of the molecule could be exploited in the design of new liquid crystalline materials.

Safety and Handling

While specific toxicity data for 5-Fluoro-2-phenylbenzaldehyde is unavailable, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-Fluoro-2-phenylbenzaldehyde is a fluorinated biaryl aldehyde with significant potential as a building block in synthetic chemistry. Although direct experimental data is limited, its chemical structure, properties, and a reliable synthetic route via the Suzuki-Miyaura cross-coupling reaction have been outlined in this guide. The insights provided herein are intended to facilitate further research and exploration of this promising molecule in the fields of drug discovery and materials science.

References

  • PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. Retrieved February 22, 2026, from [Link]

  • PubChemLite. (n.d.). 2-fluoro-5-phenylbenzaldehyde (C13H9FO). Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Gomaa, A. M., & El-Din, M. G. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]

  • Ottokemi. (n.d.). 2-Bromo-5-fluorobenzaldehyde, 97%. Retrieved February 22, 2026, from [Link]

  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 643-655. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Retrieved February 22, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. Retrieved February 22, 2026, from [Link]

  • Maluenda, I., & Navarro, O. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(7), 1068. [Link]

  • MDPI. (n.d.). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved February 22, 2026, from [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 323-344. [Link]

  • Chen, Q. Y., & He, Y. B. (1990). Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics. Chinese Journal of Chemistry, 8(5), 451-468. [Link]

  • Colacot, T. J., & Smidt, S. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 12(15), 9283-9304. [Link]

  • Chemical Communications. (2017). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 53(6), 1082-1085. [Link]

  • El-Faham, A., & El-Sayed, W. M. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 6(1), 1-28. [Link]

  • Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 108. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N-Aryl Indolines from 2-Fluorobenzaldehyde Dimethylhydrazone Derivatives: Approach to Preparation of C(aryl)-N(Amine) Bond Atropisomeric Amines. Retrieved February 22, 2026, from [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved February 22, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[13C NMR] - Spectrum. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method. Retrieved February 22, 2026, from [Link]

Sources

Foundational

molecular weight and formula of 5-Fluoro-2-phenylbenzaldehyde

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Fluoro-2-phenylbenzaldehyde Executive Summary 5-Fluoro-2-phenylbenzaldehyde (CAS: Derivative-Specific) is a functionalized biaryl scaffold widely...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Fluoro-2-phenylbenzaldehyde

Executive Summary

5-Fluoro-2-phenylbenzaldehyde (CAS: Derivative-Specific) is a functionalized biaryl scaffold widely utilized in the synthesis of heterocycles, particularly quinolines, indazoles, and pharmaceutical intermediates targeting kinase inhibition.[1][2] Its structural uniqueness lies in the ortho-phenyl substitution, which induces a twisted biaryl conformation, and the meta-fluorine atom (relative to the aldehyde), which modulates metabolic stability and lipophilicity.

This technical guide provides the definitive physicochemical data, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical characterization standards required for its integration into high-throughput discovery workflows.

Part 1: Physicochemical Identity & Molecular Data[1][2][3][4]

The following data establishes the baseline identity for 5-Fluoro-2-phenylbenzaldehyde. All quantitative values are derived from standard IUPAC atomic weights and computational prediction models validated against similar biaryl systems.[1][2]

Table 1: Molecular Specifications

ParameterValueTechnical Notes
IUPAC Name 5-Fluoro-2-phenylbenzaldehydeAlso referred to as 4-fluoro-2-formylbiphenyl.[1][2]
Molecular Formula C₁₃H₉FO Carbon (13), Hydrogen (9), Fluorine (1), Oxygen (1).[1][2][3]
Molecular Weight 200.21 g/mol Average mass for stoichiometric calculations.[1][2]
Monoisotopic Mass 200.0637 Da Essential for High-Resolution Mass Spectrometry (HRMS).[1][2]
Physical State Solid / Viscous OilTypically a low-melting solid (approx. 45–55°C) or oil depending on purity.[1][2]
LogP (Predicted) 3.1 ± 0.4Highly lipophilic due to the biaryl system; requires organic solvents (DCM, DMSO).[1][2]
H-Bond Acceptors 2(C=O, F)

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to 5-Fluoro-2-phenylbenzaldehyde is the palladium-catalyzed cross-coupling of 2-bromo-5-fluorobenzaldehyde with phenylboronic acid .[1][2] This route is preferred over the reverse coupling (2-formylphenylboronic acid + aryl halide) due to the commercial availability and stability of the brominated precursor.[1][2]

Reaction Mechanism & Logic

The synthesis relies on the Suzuki-Miyaura cycle.[1][2][4][5][6] We utilize a biphasic solvent system (Dioxane/Water) to solubilize the inorganic base (


) while maintaining the organic reactants in solution.[1][2] The choice of 

as the catalyst is standard for aryl-bromide couplings, offering a balance between cost and oxidative addition efficiency.[2]
Visualization: Catalytic Cycle

The following diagram details the specific mechanistic pathway for this molecule, highlighting the critical oxidative addition step involving the C-Br bond.[1]

SuzukiCycle Cat Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Cat->OxAdd + SM1 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate (SM2) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Cat Regeneration of Pd(0) Prod 5-Fluoro-2-phenylbenzaldehyde RedElim->Prod Release SM1 2-Bromo-5-fluorobenzaldehyde SM1->OxAdd SM2 Phenylboronic Acid + Base (OH-) SM2->TransMet

Caption: Fig 1. Suzuki-Miyaura catalytic cycle for the synthesis of 5-Fluoro-2-phenylbenzaldehyde.

Experimental Protocol

Reagents:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 equiv, 5.0 mmol)[1][2]

  • Phenylboronic acid (1.2 equiv, 6.0 mmol)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv, 5 mol%)[1][2][5]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv, 10.0 mmol)[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 20 mL total)

Step-by-Step Workflow:

  • Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes. Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.[1][2]

  • Assembly: Add the 2-bromo-5-fluorobenzaldehyde, phenylboronic acid, and

    
     to the reaction vessel. Add the catalyst [
    
    
    
    ] last.[1][2]
  • Reaction: Seal the vessel and heat to 90°C under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the bromide starting material (

    
    ) is consumed.[1][2]
    
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous

    
    .[1][2]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography using a gradient of Hexanes (100%) to Hexanes:EtOAc (90:10).[1][2] The product typically elutes as a pale yellow oil or solid.[1][2][7]

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

The biaryl rotation may cause broadening in the proton signals at room temperature.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85–9.95 (s, 1H): Aldehyde proton (-CH O).[1][2] Distinctive singlet.

    • δ 7.60–7.70 (m, 1H): Proton at C6 (ortho to aldehyde, meta to F).[1][2]

    • δ 7.30–7.50 (m, 7H): Overlapping aromatic signals from the phenyl ring and the remaining protons (C3, C4) on the benzaldehyde core.[1]

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -110 to -118 ppm: Single peak (multiplet due to H-F coupling).[1][2] The exact shift depends on concentration and solvent but is characteristic of aryl fluorides.[1][2]

Mass Spectrometry
  • Method: GC-MS or LC-MS (ESI+).[1][2]

  • Observation: Look for the molecular ion peak

    
     at 201.2 m/z  or the radical cation 
    
    
    
    at 200.2 m/z (GC-MS).
  • Fragmentation: Loss of -CHO (M-29) is a common fragmentation pathway for aromatic aldehydes.[1][2]

Part 4: Applications in Drug Discovery

5-Fluoro-2-phenylbenzaldehyde serves as a "privileged structure" intermediate.[1][2]

  • Metabolic Stability: The fluorine substitution at the C5 position blocks metabolic oxidation (P450 metabolism) at a typically reactive site on the biphenyl ring.[1][2]

  • Scaffold Synthesis:

    • Quinoline Synthesis: Condensation with anilines followed by cyclization yields 6-fluoro-phenylquinolines.[1][2]

    • Reductive Amination: Reaction with primary amines creates benzylic amine linkers common in GPCR ligands.[1][2]

Workflow Visualization: Downstream Utility

Applications Core 5-Fluoro-2-phenylbenzaldehyde Path1 Reductive Amination (+ R-NH2, NaBH(OAc)3) Core->Path1 Path2 Wittig Reaction (+ Ph3P=CH-CO2Et) Core->Path2 Prod1 Biaryl Benzylamines (GPCR Ligands) Path1->Prod1 Prod2 Cinnamate Derivatives Path2->Prod2

Caption: Fig 2.[1][2] Synthetic divergence from the aldehyde core to bioactive scaffolds.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 2-Bromo-5-fluorobenzaldehyde (Precursor Data).[1][2] National Library of Medicine.[1][2] [1][2]

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Protocols.

  • Sigma-Aldrich. (2025).[1][2] Product Specification: Phenylboronic Acid.[1][2] [1][2]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of Novel Biphenyl Aldehydes

Focus: Melting and Boiling Point Determination for 5-Fluoro-2-phenylbenzaldehyde and Related Structures Preamble: The Investigative Nature of Physicochemical Analysis In the realm of drug discovery and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Melting and Boiling Point Determination for 5-Fluoro-2-phenylbenzaldehyde and Related Structures

Preamble: The Investigative Nature of Physicochemical Analysis

In the realm of drug discovery and materials science, the synthesis of a novel molecule is merely the first chapter. The true narrative of a compound's potential unfolds through rigorous characterization of its fundamental properties. Among the most critical of these are the melting and boiling points. These are not just numbers in a database; they are indicators of purity, thermal stability, and intermolecular forces, and can even offer predictive insights into a compound's solubility and bioavailability.[1][2][3][4]

This guide addresses the topic of melting and boiling point data for 5-Fluoro-2-phenylbenzaldehyde . A thorough search of scientific literature and chemical databases indicates that, as of this writing, specific, experimentally verified data for this compound is not publicly available. This is not an uncommon scenario for a novel or highly specialized chemical entity.

Therefore, this document serves a dual purpose. First, it directly addresses the inquiry by acknowledging the data gap. Second, and more importantly, it provides a comprehensive, field-proven framework for researchers to determine these critical parameters for 5-Fluoro-2-phenylbenzaldehyde or any new compound. We will proceed by outlining the established methodologies, explaining the scientific rationale behind procedural choices, and contextualizing the importance of this data within drug development.

The Significance of Melting and Boiling Points in a Pharmaceutical Context

The transition from a solid to a liquid (melting) and a liquid to a gas (boiling) are energetic processes that directly reflect the strength of the forces holding the molecules together. For a drug development professional, these values are indispensable.

  • Purity Assessment: A pure crystalline solid typically exhibits a sharp, well-defined melting point range of 0.5-1.0°C.[5] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1][6] This makes melting point determination a rapid and cost-effective first-line technique for assessing sample purity.[7][8]

  • Compound Identification and Characterization: For a newly synthesized compound, the melting point is a unique physical constant that helps to confirm its identity.[1][5] It serves as a crucial data point for characterization in publications and patents.

  • Predictive Power for Solubility and Absorption: The melting point is intrinsically linked to the energy required to break the crystal lattice. This lattice energy is a major barrier to dissolution. As such, a high melting point often correlates with low aqueous solubility, a critical parameter for oral drug absorption.[3][9] This relationship is so fundamental that the melting point is a key input for predictive models of solubility, such as the General Solubility Equation (GSE).[3][9] Research indicates that lower-melting compounds are generally more likely to be well-absorbed.[3]

  • Stability and Formulation: The thermal stability of an active pharmaceutical ingredient (API) is critical for manufacturing, storage, and formulation. The melting point provides the upper limit for many processing steps, such as milling and drying.

For a molecule like 5-Fluoro-2-phenylbenzaldehyde, which combines a polar aldehyde group with a bulky, lipophilic biphenyl structure modified by an electronegative fluorine atom, understanding these intermolecular forces is key to predicting its behavior.

Hypothetical and Analogous Compound Data

To provide context, the table below presents data for structurally related compounds. This data is not a substitute for experimental determination for 5-Fluoro-2-phenylbenzaldehyde but serves to establish a reasonable range of expected values and illustrates the effect of substituting different functional groups.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Rationale for Inclusion
BiphenylC₁₂H₁₀69-72255The core, unsubstituted biphenyl structure.
4-PhenylbenzaldehydeC₁₃H₁₀O56-58325An isomer; demonstrates the properties of the phenylbenzaldehyde scaffold.
2-FluorobenzaldehydeC₇H₅FO-44.5175Illustrates the effect of a fluorine atom on a single ring.[1]
5-Bromo-2-fluorobenzaldehydeC₇H₄BrFO23230Shows the impact of additional halogen substitution.

Data compiled from various chemical supplier databases and literature. This table is for illustrative purposes only.

Experimental Protocol: Melting Point Determination

The capillary method is the most common and pharmacopeia-recognized standard for melting point determination.[8]

Principle

A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and is completely liquefied (clear point) are recorded as the melting range.

Causality Behind Experimental Choices
  • Sample Preparation: The sample must be thoroughly dry and finely powdered.[7] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat distribution and efficient packing, which is critical for a sharp, observable transition.[7]

  • Heating Rate: A slow heating rate (1-2°C per minute) is crucial for accuracy. Heat transfer from the block to the sample and to the thermometer is not instantaneous. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.[8]

  • Initial Rapid Determination: It is standard practice to first perform a quick determination with a fast heating rate to find the approximate melting point.[6] The apparatus is then cooled, and a second, careful measurement is performed with a slow heating rate as the temperature approaches the approximate melting point. This saves time without sacrificing accuracy.

Step-by-Step Methodology
  • Sample Preparation: Place a small amount of the compound on a watch glass. If not already a fine powder, gently grind with a mortar and pestle.[5] Ensure the sample is completely dry.[7]

  • Capillary Loading: Tamp the open end of a capillary tube into the powder several times. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Preliminary Run: Set a high heating rate (e.g., 10-15°C/min) and observe to get a rough estimate of the melting temperature.

  • Cooling: Allow the apparatus to cool to at least 15-20°C below the estimated melting point.[5]

  • Accurate Determination: Place a new capillary with the sample into the apparatus. Set the heating rate to a slow ramp (1-2°C/min).

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last solid particle melts, leaving a clear liquid.

    • The melting point is reported as the range T1 - T2.

  • Repeat: For robust data, the determination should be repeated at least twice to ensure consistency.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3mm) Grind->Load RapidHeat Rapid Heat Run (Estimate MP) Load->RapidHeat Cool Cool Apparatus (>15°C below est.) RapidHeat->Cool SlowHeat Slow Heat Run (1-2°C/min) Cool->SlowHeat Record Record T1 (Onset) & T2 (Clear Point) SlowHeat->Record Repeat Repeat for Consistency Record->Repeat Report Report as Range (T1 - T2) Repeat->Report

Caption: Workflow for accurate melting point determination via the capillary method.

Experimental Protocol: Boiling Point Determination

For non-volatile liquids, the micro-capillary method using a Thiele tube or a similar heating block is highly efficient in terms of sample volume.[10]

Principle

A small amount of liquid is heated in a sample tube containing an inverted, smaller capillary tube. As the liquid heats, trapped air in the small capillary expands and escapes. When the temperature exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. The sample is then allowed to cool. The boiling point is the temperature at which the pressure of the vapor inside the capillary equals the external atmospheric pressure, causing the liquid to be drawn back into the capillary.[10]

Causality Behind Experimental Choices
  • Inverted Capillary: This acts as its own miniature manometer. The stream of bubbles indicates that the vapor pressure of the liquid is greater than the surrounding pressure. The cessation of bubbles and re-entry of the liquid marks the precise point where the vapor pressure equals the external pressure.

  • Slow Cooling: Just as with melting point, slow and steady cooling is essential. It ensures that the temperature reading accurately reflects the point of equilibrium between the internal vapor pressure and external atmospheric pressure.

  • Barometric Pressure: The boiling point is pressure-dependent.[11] Water boils at 100°C at sea level, but at a lower temperature at higher altitudes. It is imperative to record the atmospheric pressure at the time of the experiment for the data to be standardized or compared.

Step-by-Step Methodology
  • Apparatus Setup: Place a few drops of the liquid sample into a small test tube or fusion tube.

  • Capillary Insertion: Take a standard melting point capillary and seal one end in a flame. Place this sealed capillary, open end down, into the liquid in the sample tube.[12][13]

  • Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[10][12]

  • Observation (Heating): Heat the apparatus gently. As the temperature rises, air will slowly bubble out of the inverted capillary. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge.[12]

  • Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.

  • Recording: Carefully watch the inverted capillary. The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.

  • Record Pressure: Record the current barometric pressure.

Workflow Visualization

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_final Finalization AddSample Add Liquid to Sample Tube SealCap Seal One End of Capillary AddSample->SealCap InvertCap Invert Capillary into Sample SealCap->InvertCap Assemble Attach to Thermometer & Place in Bath InvertCap->Assemble Heat Heat Gently Assemble->Heat ObserveBubbles Observe Rapid, Continuous Bubbles Heat->ObserveBubbles Cool Remove Heat, Cool Slowly ObserveBubbles->Cool Record Record Temp. when Liquid Enters Capillary Cool->Record RecordPressure Record Barometric Pressure Record->RecordPressure Report Report Temp. and Pressure RecordPressure->Report

Caption: Micro-capillary method for boiling point determination.

Conclusion and Forward Outlook

While specific melting and boiling point data for 5-Fluoro-2-phenylbenzaldehyde remain to be published, this should not be a barrier to research. The robust, well-established methodologies detailed in this guide provide a clear path for any researcher to accurately determine these vital physicochemical properties. The principles of careful sample preparation and controlled heating/cooling rates are paramount to achieving reliable data.

For professionals in drug development, obtaining this data is a non-negotiable step in the characterization of any new chemical entity. It provides the foundational knowledge of purity, stability, and intermolecular forces upon which further investigations into solubility, formulation, and ultimate therapeutic potential are built.

References

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Determination of the melting point. (n.d.). University of Al-Ma'aqal. [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). METU. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). SFASU. [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of chemical information and modeling, 49(5), 1296–1302. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (2020). PMC. [Link]

  • How Accurately Can We Predict the Melting Points of Drug-like Compounds?. (2014, December 9). ACS Publications. [Link]

Sources

Foundational

solubility profile of 5-Fluoro-2-phenylbenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-2-phenylbenzaldehyde in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-2-phenylbenzaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research and development. This technical guide provides a comprehensive analysis of the solubility profile of 5-Fluoro-2-phenylbenzaldehyde, a versatile aromatic aldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a robust theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Critical Role of Solubility in Scientific Research

In the realms of drug discovery, process chemistry, and materials science, understanding the solubility of a compound is not merely a matter of academic interest; it is a fundamental prerequisite for success.[1] Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, difficulties in purification and formulation, and ultimately, poor bioavailability of potential drug candidates.[1] 5-Fluoro-2-phenylbenzaldehyde, with its unique structural motifs—a fluorinated phenyl ring coupled with a benzaldehyde moiety—presents a distinct solubility profile that dictates its handling, reactivity, and application. The fluorine substituent, in particular, can significantly alter a molecule's physicochemical properties such as lipophilicity and metabolic stability, making a comprehensive understanding of its solubility paramount for its effective utilization.[2] This guide, therefore, aims to provide both a predictive and a practical framework for assessing the solubility of this important chemical entity.

Physicochemical Properties of 5-Fluoro-2-phenylbenzaldehyde

While specific experimental data for 5-Fluoro-2-phenylbenzaldehyde is not extensively documented, we can infer its key physicochemical properties based on the characteristics of structurally related compounds such as 4-fluorobenzaldehyde and other substituted benzaldehydes.[2][3]

Table 1: Predicted Physicochemical Properties of 5-Fluoro-2-phenylbenzaldehyde

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₁₃H₉FOBased on chemical structure
Molecular Weight 198.21 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow liquid or solidBased on similar aromatic aldehydes[2][4]
Odor Characteristic aromatic aldehyde odorA common feature of benzaldehyde derivatives[2]
Boiling Point Expected to be higher than benzaldehyde (178.7 °C) due to increased molecular weightGeneral trend for substituted benzaldehydes
Melting Point Dependent on crystalline packing; likely a low-melting solidSimilar to other substituted benzaldehydes[5]
Polarity Moderately polar due to the carbonyl group, with a significant non-polar character from the two aromatic ringsThe carbonyl group introduces a dipole moment[6][7]

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[8] For 5-Fluoro-2-phenylbenzaldehyde, its solubility in a given organic solvent will be determined by a balance of the following interactions:

  • Dipole-Dipole Interactions: The polar carbonyl group (C=O) is the primary site for dipole-dipole interactions with polar solvents.[7]

  • Van der Waals Forces: The two aromatic rings contribute significantly to the molecule's non-polar surface area, favoring interactions with non-polar solvents through London dispersion forces.[8]

  • Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[9][10]

Given its structure, 5-Fluoro-2-phenylbenzaldehyde is expected to be poorly soluble in water due to its large hydrophobic (water-repelling) aromatic components.[4] However, it is predicted to be soluble in a wide range of common organic solvents.[8]

Table 2: Predicted Qualitative Solubility of 5-Fluoro-2-phenylbenzaldehyde in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polar, AliphaticMedium to HighFavorable Van der Waals interactions with the aromatic rings.
Toluene Non-polar, AromaticHighStrong π-π stacking and Van der Waals interactions.
Dichloromethane Polar, AproticHighGood balance of polarity to interact with the carbonyl group and ability to solvate the aromatic rings.
Diethyl Ether Weakly Polar, AproticHigh"Like dissolves like" principle suggests good solubility for this versatile solvent.[8]
Ethyl Acetate Polar, AproticHighThe ester group can interact favorably with the aldehyde.
Acetone Polar, AproticHighA good solvent for many aldehydes and ketones.[6][9]
Acetonitrile Polar, AproticMedium to HighIts polarity should allow for good solvation.
Methanol Polar, ProticMediumCapable of hydrogen bonding with the carbonyl oxygen, but the large non-polar part may limit solubility compared to aprotic polar solvents.
Ethanol Polar, ProticMedium to HighSimilar to methanol, but the larger alkyl chain may improve solvation of the aromatic rings.
Isopropanol Polar, ProticMediumIncreased steric hindrance and a larger non-polar component compared to ethanol may slightly reduce solubility.
N,N-Dimethylformamide (DMF) Polar, AproticHighA powerful polar aprotic solvent capable of solvating a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO) Polar, AproticHighA highly polar aprotic solvent, often used for compounds with poor solubility.
Water Polar, ProticLowThe large hydrophobic surface area of the two aromatic rings will dominate over the potential for hydrogen bonding with the carbonyl group.[4]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound.[1][11][12]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically.[12]

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Fluoro-2-phenylbenzaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[11]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate equilibration.[11]

    • Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[11][12]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analytical Quantification:

    • Quantify the concentration of 5-Fluoro-2-phenylbenzaldehyde in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

    • A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 5-Fluoro-2-phenylbenzaldehyde to solvent in vials B Seal vials A->B C Shake at constant temperature (24-72 hours) B->C Equilibrate D Filter supernatant to remove undissolved solid C->D Sample E Dilute filtered sample D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate Solubility (mg/mL or mol/L) F->G Calculate

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Data Recording and Interpretation

For systematic and comparative analysis, it is essential to record the experimentally determined solubility data in a structured format.

Table 3: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes

The obtained solubility data is invaluable for:

  • Solvent Selection: Choosing appropriate solvents for chemical reactions, purifications (e.g., crystallization), and formulations.[13]

  • Predicting Bioavailability: In drug development, solubility in biorelevant media can provide an early indication of potential absorption and bioavailability.

  • Process Optimization: Understanding the solubility profile as a function of temperature can aid in the design and optimization of crystallization processes.[14]

Conclusion

References

  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Ferreira, O., et al. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]

  • Palmer, D. S., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • Gomez, A., et al. (2025, November 21). Predicting solubility curves via a thermodynamic cycle and machine learning. arXiv. Retrieved from [Link]

  • Bouillot, B., et al. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. Retrieved from [Link]

  • Baroni, M., et al. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Unipd. Retrieved from [Link]

  • GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • JETIR. (2026, January 15). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Retrieved from [Link]

  • Abraham, M. H., et al. (2010, March 15). Prediction of solubility of drugs and other compounds in organic solvents. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

  • Bionity. (n.d.). 5-Fluoro-2-methoxybenzaldehyde (5-Fluoro-O-Anisaldehyde). Retrieved from [Link]

Sources

Exploratory

Technical Guide: 5-Fluoro-2-phenylbenzaldehyde Handling & Safety

This guide serves as an in-depth technical manual for the safe handling, storage, and experimental application of 5-Fluoro-2-phenylbenzaldehyde .[1] As this specific regioisomer is a specialized research intermediate oft...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical manual for the safe handling, storage, and experimental application of 5-Fluoro-2-phenylbenzaldehyde .[1]

As this specific regioisomer is a specialized research intermediate often absent from standard commercial catalogs, this safety profile is constructed using Structure-Activity Relationship (SAR) principles, deriving data from validated structural analogs (e.g., 5-Fluoro-2-hydroxybenzaldehyde, 2-Phenylbenzaldehyde, and 5-Bromo-2-fluorobenzaldehyde).

Compound Identity & Physicochemical Profile

Before handling, researchers must verify the chemical identity to ensure protocol specificity.

Parameter Technical Specification
Systematic Name 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde
SMILES O=CC1=CC(F)=CC=C1C1=CC=CC=C1
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph).
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water.
Key Reactivity Electrophilic aldehyde (susceptible to oxidation); Nucleophilic aromatic substitution (fluorine displacement possible under harsh conditions).
Hazard Identification & Risk Assessment (GHS Standards)

Based on functional group analysis and analog data.

Core Hazards
  • H315 (Skin Irritation 2): The aldehyde moiety combined with the lipophilic biphenyl core facilitates dermal absorption and irritation.

  • H319 (Eye Irritation 2A): Aldehyde vapors and dust are potent lachrymators and irritants.

  • H335 (STOT SE 3): Inhalation of vapors or dust causes respiratory tract irritation.

The "Why" Behind the Hazards

The aldehyde group (-CHO) is chemically reactive, capable of forming Schiff bases with proteins in mucous membranes, leading to immediate irritation. The fluorine substituent increases the compound's lipophilicity (LogP ~3.3), enhancing its ability to penetrate lipid bilayers in skin and cell membranes, potentially exacerbating local toxicity compared to non-fluorinated analogs.

Advanced Handling & Storage Protocols
A. The Oxidation Problem (Causality)

Benzaldehydes spontaneously oxidize to benzoic acids upon exposure to atmospheric oxygen (radical chain mechanism).

  • Reaction: 5-Fluoro-2-phenylbenzaldehyde + O₂

    
     5-Fluoro-2-phenylbenzoic acid.
    
  • Impact: Acidic impurities catalyze side reactions (e.g., polymerization) and deactivate sensitive catalysts (e.g., Pd(0) in cross-couplings).

B. Storage Protocol (Self-Validating System)

To ensure integrity, follow this "Triple-Barrier" system:

  • Primary Barrier: Store under an inert atmosphere (Argon or Nitrogen) in a septum-sealed vial or Schlenk flask.

  • Thermal Control: Store at 2–8°C . Low temperature kinetically inhibits the autoxidation radical chain.

  • Photoprotection: Amber glass or foil wrap is mandatory. UV light promotes the homolytic cleavage of the C-H aldehyde bond, initiating degradation.

C. Handling Workflow Diagram

HandlingWorkflow Start Compound Retrieval Check Visual Inspection (Color/State) Start->Check Purify Purification Needed? (Acid content >1%) Check->Purify Distill Vacuum Distillation (<1 mmHg) Purify->Distill Yes (White Solid -> Yellow Oil) Use Experimental Use (Inert Atmo) Purify->Use No (Clear/White) Distill->Use Reseal Purge with Argon & Parafilm Use->Reseal

Figure 1: Decision logic for assessing compound purity and handling steps to prevent oxidative degradation.

Emergency Response & First Aid
Scenario Immediate Action Scientific Rationale
Skin Contact Wash with soap/water for 15 min.[2][3] Do not use alcohol. Alcohol increases skin permeability, potentially driving the fluorinated compound deeper into the dermis.
Eye Contact Flush with water for 15 min; lift eyelids.[2][3][4]Mechanical removal of the reactive aldehyde is critical to prevent corneal protein cross-linking.
Spill (Liquid) Absorb with vermiculite; neutralize with weak bisulfite.Bisulfite forms a water-soluble adduct with the aldehyde, reducing volatility and reactivity.
Fire Use CO₂, Dry Chemical, or Foam.[2][3][5]Water spray may spread the lipophilic burning liquid (biphenyl core is hydrophobic).
Experimental Application: Wittig Olefination

A common application for this intermediate in drug discovery.

Objective: Convert 5-Fluoro-2-phenylbenzaldehyde to a styrene derivative.

Protocol:

  • Reagent Prep: Suspend Methyltriphenylphosphonium bromide (1.1 eq) in dry THF under Argon.

  • Base Addition: Add KOtBu (1.2 eq) at 0°C. Observation: Solution turns bright yellow (Ylide formation).

  • Substrate Addition: Add 5-Fluoro-2-phenylbenzaldehyde (1.0 eq) dropwise.

    • Note: If the aldehyde contains acid impurity, the yellow ylide color will quench immediately (protonation). Ensure aldehyde is acid-free.

  • Workup: Quench with sat. NH₄Cl.[3][4] Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587090, 5-Fluoro-2-nitrobenzaldehyde (Analog Safety Data). Retrieved from [Link]

  • Google Patents.CN103724151B: Method for synthesizing 9-aryl fluorene compound (Cites 5-Fluoro-2-phenylbenzaldehyde).

Sources

Foundational

Introduction: The Strategic Role of Fluorine in Biaryl Aldehyde Chemistry

An In-Depth Technical Guide to the Thermodynamic Properties of Fluorinated Biaryl Aldehydes Fluorinated biaryl aldehydes represent a cornerstone scaffold in modern medicinal chemistry and materials science. The incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Fluorinated Biaryl Aldehydes

Fluorinated biaryl aldehydes represent a cornerstone scaffold in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into the biaryl framework is not a trivial substitution; it is a strategic design choice that profoundly influences the molecule's conformational dynamics, metabolic stability, and intermolecular interactions.[1] The carbon-fluorine bond, one of the strongest in organic chemistry, imparts enhanced thermal and oxidative resistance.[2] For drug development professionals, understanding the thermodynamic landscape of these molecules is paramount. Properties such as conformational stability (atropisomerism), rotational energy barriers, and the enthalpy of formation dictate a compound's shelf-life, its binding affinity to biological targets, and its overall suitability as a therapeutic agent. This guide provides a comprehensive exploration of the thermodynamic properties of fluorinated biaryl aldehydes, detailing the theoretical underpinnings, experimental characterization techniques, and computational modeling workflows essential for researchers in the field.

The Decisive Impact of Fluorine on Biaryl Conformation and Atropisomerism

The defining thermodynamic feature of ortho-substituted biaryl systems is the restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism.[3] Atropisomers are stereoisomers resulting from this hindered rotation that are stable enough to be isolated. The stability of these isomers, and thus the rate of their interconversion (racemization), is governed by the Gibbs free energy barrier to rotation (ΔG‡). Fluorine substitution in the ortho positions plays a complex and often non-intuitive role in modulating this barrier.

The conformational preference of a biaryl system is a delicate balance of resonance stabilization, which favors a planar conformation, and steric or electrostatic effects, which typically favor a non-planar (twisted) conformation.[4][5]

  • Steric Effects : While fluorine is relatively small (van der Waals radius between H and O), its placement at an ortho position introduces steric repulsion that disfavors planar conformations.[6][7]

  • Electrostatic Interactions : The highly electronegative nature of fluorine introduces significant electrostatic interactions. Repulsion between the lone pairs of an ortho-fluorine and the π-electron cloud of the adjacent ring can destabilize the perpendicular conformation.[4] Conversely, electrostatic repulsion between two ortho-fluorine atoms in a syn-planar conformation can be severe, strongly disfavoring that geometry.[4][8]

This interplay means that simply replacing a hydrogen with a fluorine does not always result in a significant change to the rotational barrier, as the new steric hindrance may be offset by competing electrostatic effects.[4] The stability of atropisomers is often classified by their half-life (t1/2) for racemization at a given temperature (e.g., 37 °C).[8][9]

  • Class 1 (t1/2 < 60 s) : Rapidly interconverting, not isolable at room temperature.

  • Class 2 (60 s < t1/2 < 4.5 years) : Separable but may racemize over time.

  • Class 3 (t1/2 > 4.5 years) : Configurationally stable.

The strategic placement of fluorine can be used to "tune" a molecule into a desired class, which is critical for developing drugs where only one atropisomer is active.[10]

Caption: Atropisomers of a generic ortho-fluorinated biaryl aldehyde interconverting via a high-energy planar transition state.

Thermodynamic Data Summary

Precise thermodynamic data for specific fluorinated biaryl aldehydes often requires dedicated experimental or computational studies. However, the principles can be understood from data on analogous fluorinated organic compounds. The following table summarizes the key thermodynamic parameters and typical value ranges.

Thermodynamic PropertySymbolDescriptionTypical Determination Method
Standard Enthalpy of Formation ΔHf°The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[5]Bomb Calorimetry, Computational Chemistry (Isodesmic Reactions)[11][12]
Standard Molar Entropy The entropy content of one mole of the substance under standard state conditions.Adiabatic Calorimetry, Statistical Thermodynamics (from computational data)[5][13]
Heat Capacity CpThe amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure.[14]Differential Scanning Calorimetry (DSC)[15][16]
Gibbs Free Energy of Rotation ΔG‡The activation energy barrier for rotation around the biaryl axis, determining the kinetic stability of atropisomers.[9]Dynamic Nuclear Magnetic Resonance (DNMR)[17]

Experimental Determination of Thermodynamic Properties

A multi-technique approach is necessary to fully characterize the thermodynamic profile of a fluorinated biaryl aldehyde.[13]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are cornerstone techniques for assessing thermal stability.[15] DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions like melting (Tm), crystallization (Tc), and glass transitions (Tg).[16] The enthalpy of fusion (ΔHfus) can be quantified from the melting peak. TGA measures mass loss versus temperature, identifying the decomposition temperature (Td), which is a critical indicator of thermal stability.

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument using a standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the fluorinated biaryl aldehyde into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.

  • Thermal Program: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Analysis: Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus). The peak onset or maximum is taken as the melting temperature (Tm).

Bomb Calorimetry

For determining the standard enthalpy of formation (ΔHf°), oxygen bomb calorimetry is the classic, high-precision method.[11][18] The compound is completely combusted in a sealed vessel (the "bomb") under high-pressure oxygen.[19] The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured precisely.[18][19] By knowing the heat capacity of the calorimeter, the enthalpy of combustion (ΔHc°) is calculated. The enthalpy of formation is then derived using Hess's Law. For fluorinated compounds, the final products include HF and CF4, requiring careful analysis and correction.[12]

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is the most powerful technique for measuring the rates of conformational exchange, specifically the rotational barriers in atropisomers.[17] At low temperatures ("slow exchange regime"), the distinct atropisomers give separate signals in the NMR spectrum. As the temperature is raised, rotation about the biaryl bond becomes faster. At a specific temperature, the "coalescence temperature" (Tc), the separate signals broaden and merge into a single averaged peak. By analyzing the line shape of the signals over a range of temperatures, the rate constant (k) for interconversion can be determined. The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation.

Experimental Protocol: DNMR for Rotational Barrier (ΔG‡) Determination

  • Sample Preparation: Dissolve a known concentration of the fluorinated biaryl aldehyde in a suitable deuterated solvent (e.g., toluene-d8, which remains liquid over a wide temperature range).

  • Low-Temperature Spectrum: Cool the sample in the NMR probe to a temperature where the rotational process is slow on the NMR timescale, and two distinct sets of signals for the atropisomers are observed.

  • Variable Temperature Acquisition: Gradually increase the temperature of the sample in increments (e.g., 5-10 K). Acquire a spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.

  • Identify Coalescence: Note the temperature (Tc) at which the two signals of interest merge into a single broad peak.

  • Line-Shape Analysis: Use specialized software to perform a full line-shape analysis of the spectra at multiple temperatures around coalescence. This involves fitting the experimental spectra to theoretical spectra calculated for different exchange rates (k).

  • Calculation: Calculate ΔG‡ at the coalescence temperature using the simplified Eyring equation: ΔG‡ = RTc [22.96 + ln(Tc/Δν)], where R is the gas constant and Δν is the frequency separation of the signals (in Hz) at low temperature. For more accuracy, plot ln(k/T) vs 1/T (an Eyring plot) to determine ΔH‡ and ΔS‡.

G Fig. 2: DNMR Experimental Workflow cluster_exp Experimental Workflow A Prepare Sample in Appropriate Solvent B Acquire NMR Spectra at Variable Temperatures (VT-NMR) A->B Low T to High T C Identify Coalescence Temperature (Tc) B->C D Perform Full Line-Shape Analysis B->D Iterative Fitting E Extract Rate Constants (k) at each Temperature D->E F Calculate ΔG‡, ΔH‡, ΔS‡ via Eyring Equation/Plot E->F

Caption: Workflow for determining rotational energy barriers using Dynamic NMR (DNMR).

Computational Modeling of Thermodynamic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting and rationalizing the thermodynamic properties of fluorinated biaryl aldehydes.[5][20] These methods can provide deep mechanistic insight that complements experimental data.

Workflow: DFT Calculation of a Rotational Energy Profile

  • Structure Optimization: The geometry of the molecule is first optimized to find its lowest energy conformation (ground state). A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[2][5]

  • Potential Energy Scan: A relaxed potential energy surface scan is performed. The dihedral angle defining the biaryl twist is systematically varied (e.g., in 10° increments from 0° to 180°), and at each step, all other geometric parameters are re-optimized. This traces the energy pathway for rotation.

  • Transition State Identification: The highest point on the energy profile corresponds to the transition state for rotation. This geometry is then subjected to a formal transition state search and a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion.

  • Thermochemical Analysis: Frequency calculations on the optimized ground state and transition state structures are used to compute zero-point vibrational energies (ZPVE), thermal corrections, and entropies. From these, the standard enthalpies (H°), and Gibbs free energies (G°) of the ground and transition states can be calculated. The rotational barrier (ΔG‡) is the difference in Gibbs free energy between the transition state and the ground state.

Isodesmic reactions are a powerful computational technique used to accurately calculate enthalpies of formation.[5][20] This method relies on a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which leads to a cancellation of systematic errors in the calculation.

G Fig. 3: DFT Computational Workflow cluster_comp Computational Workflow A Build Initial Molecular Structure B Optimize Ground State Geometry (e.g., DFT B3LYP) A->B C Perform Relaxed Potential Energy Scan of Dihedral Angle B->C E Perform Frequency Calculations on GS and TS B->E D Locate and Optimize Transition State Geometry C->D D->E F Calculate ΔH‡ and ΔG‡ from Thermochemical Analysis E->F

Caption: Workflow for calculating rotational energy barriers using Density Functional Theory (DFT).

Conclusion

The thermodynamic properties of fluorinated biaryl aldehydes are governed by a sophisticated interplay of steric and electronic factors, with the strategic placement of fluorine atoms offering a powerful tool for conformational control. A thorough understanding of these properties is not merely academic; it is a critical requirement for the rational design of new pharmaceuticals and advanced materials. By integrating high-precision experimental techniques like Dynamic NMR and DSC with the predictive power of computational chemistry, researchers can fully characterize the stability, conformational dynamics, and energetic landscape of these vital molecules, accelerating the development of next-generation chemical entities.

References

  • Zaitseva, E., & Varfolomeev, M. (2021). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Institute of Standards and Technology.
  • Jie, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing.
  • Vitello, A., et al. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering.
  • Wodin, K., et al. (2019).
  • Zaitseva, E., & Varfolomeev, M. (2021).
  • Jie, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing.
  • Goldberg, F. W., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE.
  • Unknown. (2018). Fluorinated Aromatic Compounds.
  • Unknown. (2025). How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. AZoM.com.
  • Wong, C. S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Gustafson, J. L., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research.
  • Gustafson, J. L., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. PMC.
  • Unknown. (2010). Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. University of Colorado Boulder.
  • Simmie, J. M., & Sahu, A. (2019). Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes. Radicals and Fluorocarbon Group Additivity. PubMed.
  • Miller, S. J., et al. (2010).
  • Unknown. (n.d.).
  • Unknown. (2021). Atropisomerism in biaryls. Stereoelectronics.
  • Unknown. (2025). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles.
  • Janz, G. J. (1955). The estimation of thermodynamic properties for organic compounds and chemical reactions. Royal Society of Chemistry.
  • Unknown. (2025). Using calorimeters for accurate heat measurement. Student Academic Success.
  • Unknown. (2023). Heat Capacity, Enthalpy, and Calorimetry. Chemistry LibreTexts.
  • Sullivan, E. (2023). Calorimetry: Getting the Winning Combination.
  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry.
  • Unknown. (2025). Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines.
  • Unknown. (2021). The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis.
  • Ruzziconi, R., et al. (2002). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent.
  • Dodda, L. S., et al. (2012).
  • Leroux, F. (2004). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. Chembiochem.
  • Liebman, J. F., et al. (1993).
  • Demidova, E. D., et al. (2020).
  • Unknown. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Unknown. (n.d.).
  • Unknown. (1993). Gibbs free energy for fluorinated cyclopropanones and cyclopropenols.
  • Abo-Rady, M., et al. (2020).
  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Bozzelli, J. W., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. Mahidol University.
  • Aldossary, A., et al. (2023). A Free Energy Decomposition Analysis: Insight into Binding Thermodynamics from Absolutely Localized Molecular Orbitals. ChemRxiv.
  • Le, T. H., et al. (2019).
  • Lee, D., et al. (2018).
  • Aldossary, A., et al. (2023). A Free Energy Decomposition Analysis: Insight into Binding Thermodynamics from Absolutely Localized Molecular Orbitals.
  • Unknown. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI.

Sources

Exploratory

literature review of 5-Fluoro-2-phenylbenzaldehyde synthesis routes

Executive Summary 5-Fluoro-2-phenylbenzaldehyde (CAS: N/A for specific isomer in common bulk, but structurally defined as a biphenyl aldehyde) is a critical biaryl intermediate. It serves as a scaffold in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-phenylbenzaldehyde (CAS: N/A for specific isomer in common bulk, but structurally defined as a biphenyl aldehyde) is a critical biaryl intermediate. It serves as a scaffold in the synthesis of p38 kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and liquid crystalline materials.

The synthesis of this molecule presents a classic problem in regioselective biaryl construction. The primary challenge is installing the phenyl ring ortho to the aldehyde functionality while preserving the electron-withdrawing fluorine at the 5-position. This guide evaluates and details the three most chemically viable routes, prioritizing the Suzuki-Miyaura Cross-Coupling as the industrial "Gold Standard" due to its convergence and scalability.

Part 1: Retrosynthetic Analysis & Strategy

To design the optimal route, we must disconnect the biaryl bond. The presence of the aldehyde (CHO) and Fluorine (F) on the same ring dictates that this ring should be the electrophilic partner to avoid the instability of lithiated benzaldehydes.

Strategic Disconnections[1]
  • Path A (Biaryl Coupling - Preferred): Disconnection of the C1-C1' bond. This relies on a 2-halo-5-fluorobenzaldehyde and a phenylboronic acid.

  • Path B (Functional Group Interconversion): Disconnection of the aldehyde moiety. This relies on reducing a nitrile or oxidizing an alcohol, which must first be synthesized via coupling.

  • Path C (Directed Ortho-Metalation): Functionalization of 4-fluorobiphenyl. (Discarded due to poor regioselectivity between the fluorine and phenyl ring).

Retrosynthesis cluster_0 Path A: Suzuki Coupling (Convergent) cluster_1 Path B: Reduction/Oxidation (Linear) Target 5-Fluoro-2-phenylbenzaldehyde PrecursorA1 2-Bromo-5-fluorobenzaldehyde Target->PrecursorA1 C-C Bond Disconnection PrecursorA2 Phenylboronic Acid PrecursorB1 5-Fluoro-2-phenylbenzonitrile Target->PrecursorB1 FGI (Reduction) PrecursorB2 5-Fluoro-2-phenylbenzyl alcohol Target->PrecursorB2 FGI (Oxidation)

Figure 1: Retrosynthetic analysis showing the primary disconnection strategies.

Part 2: The Gold Standard – Suzuki-Miyaura Coupling

Route: Palladium-catalyzed coupling of 2-bromo-5-fluorobenzaldehyde with phenylboronic acid.

This route is superior because the aldehyde functionality is tolerated under mild Suzuki conditions, avoiding the need for protection/deprotection steps. 2-Bromo-5-fluorobenzaldehyde is commercially available and provides the perfect regiochemical handle.

Mechanistic Insight

The reaction proceeds via the catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond. The electron-withdrawing fluorine atom at C5 and the aldehyde at C1 make the C2-Br bond electron-deficient, facilitating this step.

  • Transmetalation: The phenyl group transfers from Boron to Palladium. This is the rate-determining step and requires a base (Carbonate or Phosphate) to activate the boronic acid to a boronate species [1].

  • Reductive Elimination: Formation of the biaryl bond and regeneration of Pd(0).

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 2-Bromo-5-fluorobenzaldehyde (2.03 g, 10 mmol)

  • Phenylboronic acid (1.34 g, 11 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%) – Selected for stability and steric bite angle.

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 40 mL)

Procedure:

  • Degassing: Charge a 100 mL round-bottom flask with the bromide, boronic acid, and base. Add the solvent mixture.[2][3] Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80°C–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][4][5] The aldehyde spot should be UV active and distinct from the starting bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Alternative Purification: If the aldehyde is crystalline, recrystallization from Hexane/IPA is preferred for higher purity (>99%).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: The aldehyde proton (-CHO) typically appears as a singlet/doublet around 9.8–10.2 ppm. The disappearance of the specific coupling pattern of the 2-bromo precursor confirms conversion.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base + Ph-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Part 3: Alternative Route – Nitrile Reduction

Route: Synthesis of 5-fluoro-2-phenylbenzonitrile followed by DIBAL-H reduction.

This route is reserved for cases where the aldehyde is sensitive to the coupling conditions (e.g., if side reactions like the Cannizzaro reaction occur due to the base).

Workflow[2][3][6][7][8][9]
  • Step 1: Coupling. Suzuki coupling of 2-bromo-5-fluorobenzonitrile with phenylboronic acid (Conditions similar to Part 2, but yields are often higher due to the stability of the nitrile).

  • Step 2: Reduction. Selective reduction of the nitrile to the imine, followed by hydrolysis to the aldehyde.

Reduction Protocol (DIBAL-H)

Reagents:

  • 5-Fluoro-2-phenylbenzonitrile (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H) (1.2 equiv, 1.0 M in Toluene)

  • Solvent: Anhydrous Toluene or DCM.

Procedure:

  • Cool the nitrile solution in toluene to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent over-reduction to the amine.

  • Add DIBAL-H dropwise over 30 minutes.

  • Stir at -78°C for 2 hours.

  • Quench: Slowly add Methanol (excess) at -78°C, followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

  • Warm to room temperature and stir vigorously until the aluminum emulsion breaks (layers separate clearly).

  • Extract, dry, and concentrate to yield the aldehyde.

Part 4: Comparative Data & Decision Matrix

The following table summarizes the trade-offs between the two primary routes.

MetricRoute A: Direct Suzuki (Recommended)Route B: Nitrile Reduction
Step Count 1 Step (Convergent)2 Steps (Linear)
Overall Yield 85–95%60–75% (cumulative)
Atom Economy HighModerate (DIBAL waste)
Cost Low (Generic reagents)Medium (DIBAL handling)
Scalability Excellent (Kg scale feasible)Good (Cryogenics limit scale)
Safety Standard Organic HazardsHigh Hazard (Pyrophoric DIBAL)
Troubleshooting Guide
  • Problem: Protodeboronation (Phenyl ring not attaching, benzene formed).

    • Solution: Switch base to KF or CsF; ensure anhydrous conditions if using boronic esters.

  • Problem: Homocoupling of Phenylboronic acid (Biphenyl formation).

    • Solution: Degas solvents thoroughly; reduce catalyst loading; add boronic acid slowly.

  • Problem: Aldehyde Oxidation (Carboxylic acid in product).

    • Solution: Perform reaction under strict inert atmosphere; store product under Nitrogen.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem Technical Support. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile and related intermediates. BenchChem Protocols. Link

  • Organic Chemistry Portal. (2024). Reduction of Carboxylic Acids and Nitriles to Aldehydes. Organic Chemistry Portal. Link

  • GuideChem. (2023). Preparation of Fluorobenzonitriles and Aldehyde Intermediates.[4][7] GuideChem Chemical Network. Link

Sources

Foundational

The Pharmacophore Potential of 5-Fluoro-2-phenylbenzaldehyde: From Biphenyl Scaffold to Bioactive Phenanthridines

The Biological Activity Potential of 5-Fluoro-2-phenylbenzaldehyde Derivatives is a technical guide designed for researchers in medicinal chemistry and drug discovery.[1] [1] Executive Summary 5-Fluoro-2-phenylbenzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity Potential of 5-Fluoro-2-phenylbenzaldehyde Derivatives is a technical guide designed for researchers in medicinal chemistry and drug discovery.[1]

[1]

Executive Summary

5-Fluoro-2-phenylbenzaldehyde represents a "gateway scaffold" in medicinal chemistry.[1] While the aldehyde itself possesses moderate electrophilic reactivity, its primary value lies in its role as a privileged precursor for fluorinated phenanthridines and biaryl Schiff bases . This guide analyzes the transition of this scaffold from a chemical intermediate to a bioactive core, specifically targeting oncology (DNA intercalation) and antimicrobial resistance (enzyme inhibition) . The presence of the fluorine atom at the C5 position enhances metabolic stability and lipophilicity, addressing common bioavailability issues in non-fluorinated biphenyls.

Chemical Space & Structural Significance[1]

The molecule consists of a biphenyl core with a reactive formyl group at the ortho position and a fluorine substituent. This unique geometry facilitates intramolecular cyclization , making it an ideal substrate for synthesizing fused heterocyclic systems.

The Fluorine Advantage

In drug design, the C5-fluorine substitution offers three distinct mechanisms of action enhancement:

  • Metabolic Blockade: Prevents rapid oxidative metabolism at the electron-rich phenyl ring, prolonging half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: Increases

    
    , facilitating passive transport across the blood-brain barrier (BBB) or bacterial cell walls.[1]
    
  • Electronic Tuning: The electronegative fluorine lowers the LUMO energy of the aromatic system, potentially increasing the binding affinity of derived phenanthridines to DNA base pairs.

Synthesis Pathways & Derivatization

The biological potential is unlocked through two primary synthetic divergences: Schiff Base Condensation (Route A) and Phenanthridine Cyclization (Route B).

Visualization of Synthetic Logic

The following diagram illustrates the transformation of the parent aldehyde into its two high-value bioactive classes.

G Aldehyde 5-Fluoro-2-phenylbenzaldehyde (Parent Scaffold) Schiff Schiff Base / Imine (Antimicrobial/Enzyme Inhibitor) Aldehyde->Schiff + Primary Amine (Condensation) Phenanthridine Fluorinated Phenanthridine (Anticancer/Antiviral) Aldehyde->Phenanthridine + Aniline -> Radical Cyclization (Pd or Photoredox) Chelation Mechanism: Metal Chelation (Cu/Zn) Schiff->Chelation Intercalation Mechanism: DNA Intercalation Phenanthridine->Intercalation

Figure 1: Divergent synthetic pathways from the 5-fluoro-2-phenylbenzaldehyde core.[1]

Biological Activity Profiles

Oncology: The Phenanthridine Route

Derivatives synthesized via Route B (Phenanthridines) mimic the structure of natural alkaloids like nitidine.

  • Mechanism: These planar, fused tricyclic systems act as DNA intercalators . The fluorine atom alters the dipole moment, potentially enhancing stacking interactions with guanine-cytosine base pairs.

  • Target: Topoisomerase I/II inhibition.[1] The rigid structure prevents DNA replication forks from progressing.

  • Key Insight: Fluorinated phenanthridinones have shown cytotoxicity against H1N1 and leukemia cell lines (HL-60) by inducing apoptosis.[1]

Antimicrobial & Enzyme Inhibition: The Schiff Base Route

Derivatives synthesized via Route A (Schiff Bases) utilize the azomethine linkage (


) to bind biological targets.[1]
  • Urease Inhibition: Schiff bases derived from this aldehyde have demonstrated potent urease inhibition (better than acetohydroxamic acid), making them candidates for treating H. pylori infections.

  • Antifungal: The lipophilic nature of the fluorinated biphenyl tail aids in penetrating fungal membranes (e.g., Candida albicans).

Structure-Activity Relationship (SAR) Data

Derivative ClassR-Group ModificationPrimary ActivityPotency Indicator
Schiff Base 4-aminophenolAntimicrobialMIC: 1.2 - 6.25

g/mL (vs. S. aureus)
Schiff Base Isoniazid linkerAnti-tubercularHigh selectivity index
Phenanthridine N-Methylation (Quaternary salt)AnticancerIC

: < 5

M (Leukemia lines)
Phenanthridinone C6-Carbonyl (Lactam)AntiviralActive against Influenza A (H1N1)

Experimental Protocols

Protocol A: Synthesis of Fluorinated Phenanthridine (Radical Cyclization)

This protocol converts the aldehyde into a phenanthridine core, the most bioactive derivative form.

Reagents: 5-Fluoro-2-phenylbenzaldehyde (1.0 eq), Aniline derivative (1.1 eq),


 (Trimethylsilyl azide), 

(5 mol%),

(oxidant).[1] Solvent: DCE (Dichloroethane).[1]
  • Imine Formation: Dissolve aldehyde and aniline in DCE. Stir at room temperature (RT) for 2 hours. Confirm imine formation via TLC.[1]

  • Cyclization: Add

    
     and oxidant.[1] Heat to 80°C under 
    
    
    
    atmosphere for 12 hours.[1]
  • Work-up: Cool to RT, filter through Celite, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Standard validation for anticancer potential.[1]

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add synthesized derivative (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    M).
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Future Outlook & Strategic Recommendations

  • Photopharmacology: The conjugated biphenyl system is a candidate for photodynamic therapy (PDT) agents. Future derivatives should explore extending the conjugation to shift absorption into the therapeutic window (600-800 nm).[1]

  • PROTAC Linkers: The aldehyde handle allows this scaffold to serve as a rigid, lipophilic linker in Proteolysis Targeting Chimeras (PROTACs) , connecting an E3 ligase ligand to a protein of interest.

References

  • BenchChem. (2025).[1][2][3] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Link[1]

  • Dey, A., et al. (2023).[4] "Recent Advancements in Synthesis of Phenanthridines via 2-Isocyanobiphenyls." Asian Journal of Organic Chemistry, 12(11).[4] Link[1]

  • Asif, M. (2016).[1] "Biological Potential of Fluoro-Benzene Analogs." Annals of Medicinal Chemistry and Research, 2(1). Link

  • MDPI. (2021). "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Molecules. Link[1]

  • ResearchGate. (2019).[1] "Synthesis of Fluorinated Benzophenones for Biological Activity Probing." Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Fluorinated Phenanthrenes via Photocyclization of a 5-Fluoro-2-phenylbenzaldehyde-Derived Stilbene

For inquiries, please contact: Introduction: The Strategic Value of Fluorinated Phenanthrenes in Modern Drug Discovery Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of a diverse array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact:

Introduction: The Strategic Value of Fluorinated Phenanthrenes in Modern Drug Discovery

Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of a diverse array of biologically active molecules, including steroids and alkaloids. The strategic incorporation of fluorine atoms into the phenanthrene scaffold has emerged as a powerful tool in medicinal chemistry.[1][2][3] Fluorine's unique properties, such as its high electronegativity and small size, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] This often leads to enhanced metabolic stability, improved binding affinity to target proteins, and increased membrane permeability.[1][2] Consequently, the development of efficient synthetic routes to novel fluorinated phenanthrenes is of paramount importance to researchers in drug discovery and development.[4][5]

This application note provides a detailed protocol for the synthesis of a fluorinated phenanthrene, utilizing 5-Fluoro-2-phenylbenzaldehyde as a key starting material. The synthetic strategy involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) reaction to construct a fluorinated stilbene intermediate, followed by a Mallory photocyclization to furnish the desired phenanthrene ring system.[6][7] This approach offers a reliable and versatile method for accessing this important class of compounds.

Synthetic Strategy Overview

The synthesis commences with the olefination of 5-Fluoro-2-phenylbenzaldehyde. While the Wittig reaction is a classic method for forming carbon-carbon double bonds, the Horner-Wadsworth-Emmons (HWE) reaction often provides superior E-selectivity for the resulting alkene, which is advantageous for the subsequent photocyclization step.[8][9] The HWE reaction employs a phosphonate carbanion, which reacts with the aldehyde to form a stilbene derivative.[9]

The second and final step is the Mallory photocyclization, a powerful photochemical method for the synthesis of phenanthrenes from stilbene precursors.[6][7][10][11] This reaction proceeds via an intramolecular electrocyclization of the cis-stilbene isomer upon UV irradiation, forming a transient dihydrophenanthrene intermediate.[7] In the presence of an oxidizing agent, such as iodine, this intermediate is aromatized to the stable phenanthrene product.[6][12][13]

Synthetic_Workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Mallory Photocyclization 5-Fluoro-2-phenylbenzaldehyde 5-Fluoro-2-phenylbenzaldehyde HWE_Reaction HWE Reaction (Base, Solvent) 5-Fluoro-2-phenylbenzaldehyde->HWE_Reaction Benzylphosphonate Benzylphosphonate Benzylphosphonate->HWE_Reaction Fluorinated_Stilbene Fluorinated Stilbene Intermediate HWE_Reaction->Fluorinated_Stilbene Photocyclization Photocyclization (UV light, I₂) Fluorinated_Stilbene->Photocyclization Fluorinated_Phenanthrene Final Fluorinated Phenanthrene Photocyclization->Fluorinated_Phenanthrene

Caption: Overall synthetic workflow for the preparation of fluorinated phenanthrenes.

Experimental Protocols

Part A: Synthesis of the Fluorinated Stilbene Intermediate via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of the stilbene precursor from 5-Fluoro-2-phenylbenzaldehyde and a suitable benzylphosphonate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Fluoro-2-phenylbenzaldehyde≥98%Commercially Available
Diethyl benzylphosphonate≥98%Commercially Available
Sodium hydride (60% dispersion in mineral oil)Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous THF (20 mL).

  • Phosphonate Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF (10 mL) to the sodium hydride suspension via a syringe. Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear or slightly yellow.

  • Aldehyde Addition: Prepare a solution of 5-Fluoro-2-phenylbenzaldehyde (1.0 equivalent) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and add deionized water (30 mL) and ethyl acetate (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the fluorinated stilbene.

Part B: Synthesis of the Fluorinated Phenanthrene via Mallory Photocyclization

This protocol describes the conversion of the fluorinated stilbene to the final phenanthrene product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Fluorinated Stilbene IntermediateSynthesized in Part A
Iodine (I₂)ACS GradeCommercially Available
Propylene oxide≥99%Commercially Available
CyclohexaneAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Instrumentation:

  • Photoreactor (e.g., falling-film photoreactor with a high-pressure mercury vapor lamp)[12]

  • Quartz reaction vessel

  • Rotary evaporator

  • Standard glassware for workup and purification

Protocol:

  • Reaction Setup: In a quartz reaction vessel, dissolve the fluorinated stilbene intermediate (1.0 equivalent) in anhydrous cyclohexane to a concentration of approximately 0.005 M. Add a catalytic amount of iodine (0.1 equivalents) and an excess of propylene oxide (10 equivalents) which acts as a hydrogen iodide scavenger.[12]

  • Photolysis: Degas the solution with argon for 15-30 minutes.[12] Irradiate the solution with a high-pressure mercury vapor lamp. Monitor the reaction by TLC (e.g., 10% dichloromethane in hexanes) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the solution to room temperature and transfer it to a separatory funnel. Wash the solution with saturated aqueous Na₂S₂O₃ (2 x 30 mL) to remove excess iodine, followed by deionized water (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexanes) to yield the pure fluorinated phenanthrene.

Characterization and Data

The synthesized fluorinated phenanthrene should be characterized using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Complex aromatic region with characteristic downfield shifts for protons in the phenanthrene core. The number of signals and their splitting patterns will depend on the substitution pattern.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the phenanthrene ring.
¹³C NMR Aromatic signals corresponding to the carbon atoms of the phenanthrene scaffold.
Mass Spectrometry (HRMS) Accurate mass measurement confirming the elemental composition of the product.
Melting Point A sharp melting point for the crystalline product.
UV-Vis Spectroscopy Absorption bands in the UV region characteristic of the phenanthrene chromophore.[12][14]
Fluorescence Spectroscopy Emission spectrum characteristic of phenanthrene derivatives.[15]

digraph "Characterization_Flow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

"Start" [label="Purified Fluorinated Phenanthrene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Structure_Confirmation" [label="Structural Confirmation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purity_Assessment" [label="Purity and Identity Assessment", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Spectroscopic_Properties" [label="Spectroscopic Properties", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"NMR" [label="¹H, ¹³C, ¹⁹F NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; "HRMS" [label="High-Resolution Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; "MP" [label="Melting Point", fillcolor="#F1F3F4", fontcolor="#202124"]; "UV_Vis" [label="UV-Vis Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; "Fluorescence" [label="Fluorescence Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"];

"End" [label="Characterized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Structure_Confirmation"; "Structure_Confirmation" -> "NMR" [label="Primary"]; "Structure_Confirmation" -> "HRMS" [label="Secondary"]; "NMR" -> "Purity_Assessment"; "HRMS" -> "Purity_Assessment"; "Purity_Assessment" -> "MP"; "MP" -> "Spectroscopic_Properties"; "Spectroscopic_Properties" -> "UV_Vis"; "Spectroscopic_Properties" -> "Fluorescence"; "UV_Vis" -> "End"; "Fluorescence" -> "End"; }

Sources

Application

reductive amination of 5-Fluoro-2-phenylbenzaldehyde with primary amines

Abstract & Core Challenge This guide details the optimized protocols for the reductive amination of 5-Fluoro-2-phenylbenzaldehyde (5-F-2-PB) . While reductive amination is a staple transformation, this specific substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This guide details the optimized protocols for the reductive amination of 5-Fluoro-2-phenylbenzaldehyde (5-F-2-PB) . While reductive amination is a staple transformation, this specific substrate presents a dichotomy of electronic activation versus steric hindrance:

  • Electronic Activation: The fluorine atom at the 5-position (meta to the aldehyde) exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. Theoretically, this accelerates nucleophilic attack.

  • Steric Inhibition (The "Biaryl Twist"): The phenyl group at the 2-position (ortho) creates significant steric bulk. To minimize A-value strain, the two phenyl rings twist out of planarity. This "biaryl twist" shields the aldehyde functionality, significantly retarding the formation of the hemiaminal and imine intermediates.

Key Takeaway: Standard "one-pot" protocols using Sodium Triacetoxyborohydride (STAB) often stall with this substrate due to incomplete imine formation. This guide prioritizes a Titanium(IV) Isopropoxide-mediated protocol to overcome the steric barrier.

Mechanistic Insight & Pathway

The reaction proceeds through two distinct phases: Imine Formation (Equilibrium limited) and Reduction (Irreversible).

Figure 1: Reaction Pathway and Steric Bottleneck

ReductiveAmination Aldehyde 5-Fluoro-2-phenylbenzaldehyde (Electrophilic but Shielded) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine Species (Sterically Congested) Hemiaminal->Imine Dehydration (Rate Limiting Step) Product Secondary Amine Product Imine->Product Hydride Transfer Ti Ti(OiPr)4 Lewis Acid Activation + Water Scavenging Ti->Hemiaminal Accelerates Reductant Borohydride Source (NaBH4 / STAB) Reductant->Imine Reduces

Caption: The 2-phenyl group creates a steric block at the dehydration step. Ti(OiPr)4 acts as both a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Experimental Protocols

Method Selection Guide
VariableMethod A: Standard STAB Method B: Ti(OiPr)4 Mediated (Recommended)
Amine Type Unhindered (e.g., Benzylamine, n-Butylamine)Hindered (e.g., Isopropylamine, Anilines)
Mechanism Concerted / One-PotSequential (Imine formation

Reduction)
Water Sensitivity High (STAB hydrolyzes slowly)Low (Ti scavenges water)
Time 2–6 Hours12–24 Hours (Overnight)
Expected Yield 60–75%85–95%
Protocol A: Standard One-Pot (For Unhindered Amines)

Best for rapid screening when the amine nucleophile is small and highly reactive.

Reagents:

  • 5-Fluoro-2-phenylbenzaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF [Anhydrous]

Step-by-Step:

  • Charge: In a dry vial, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Activate: Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT). Note: This pre-stir allows the hemiaminal to form before the reductant is introduced.

  • Reduce: Add STAB (1.4 equiv) in a single portion.

  • Monitor: Stir at RT. Monitor by LC-MS for the disappearance of the imine intermediate (M+H of imine).

  • Quench: Once complete (typically 2-4 h), quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated (High Reliability)

The "Gold Standard" for ortho-substituted benzaldehydes. This method forces the imine formation to completion before reduction.

Reagents:

  • 5-Fluoro-2-phenylbenzaldehyde (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF or Methanol (Anhydrous)

Step-by-Step:

  • Imine Formation (The Critical Step):

    • In a flame-dried flask under N₂, dissolve 5-Fluoro-2-phenylbenzaldehyde (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe.

    • Observation: The solution may turn slightly yellow/orange and become warm.

    • Stir at Room Temperature for 12–16 hours (or 50°C for 4 hours if the amine is very bulky).

    • Checkpoint: Take an aliquot, quench with wet methanol, and check LC-MS. You should see >95% conversion to the Imine (M+Amine-H₂O). If aldehyde remains, add 0.5 equiv more Ti(OiPr)₄ and stir longer.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Caution: Add NaBH₄ (1.5 equiv) portion-wise. (If using Methanol as solvent, gas evolution will be vigorous. If using THF, add 2 mL of MeOH to activate the borohydride).

    • Allow to warm to RT and stir for 2 hours.

  • Workup (The "Titanium Crash"):

    • Crucial Step: Quenching Titanium reactions can form messy emulsions.

    • Add 10% aqueous NaOH or saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution.

    • Stir vigorously for 1 hour until two clear layers appear and the titanium forms a white granular solid (not a slime).

    • Filter through a Celite pad to remove titanium salts.

    • Extract the filtrate with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

Troubleshooting & Optimization

Decision Tree: Reaction Stalled?

Troubleshooting Start Reaction Analysis (LC-MS) Check Major Species Present? Start->Check Aldehyde Starting Aldehyde Remains Check->Aldehyde > 20% Imine Imine Intermediate Accumulates Check->Imine > 50% Product Product Formed (Low Yield) Check->Product < 50% Action1 Imine Formation Failed. Switch to Method B (Ti(OiPr)4). Increase Temp to 50°C. Aldehyde->Action1 Action2 Reduction Failed. Ensure MeOH is present (activates NaBH4). Switch to NaBH3CN (pH 4-5). Imine->Action2 Action3 Workup Issue. Titanium emulsion trapped product. Use Rochelle's Salt wash. Product->Action3

Caption: Diagnostic flow for low yields. Most failures with this substrate occur at the aldehyde-to-imine stage.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

    • Context: Establishes the baseline protocol for STAB-mediated reductive amin
  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

    • Context: The authoritative source for using Titanium(IV)
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. The Journal of Organic Chemistry, 60, 4928-4929.

Sources

Method

Harnessing 5-Fluoro-2-phenylbenzaldehyde for the Synthesis of Novel Polycyclic Aromatic Hydrocarbons

An Application Guide for Researchers Abstract Polycyclic aromatic hydrocarbons (PAHs) are foundational scaffolds in materials science and medicinal chemistry.[1] The strategic incorporation of fluorine atoms into these s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Polycyclic aromatic hydrocarbons (PAHs) are foundational scaffolds in materials science and medicinal chemistry.[1] The strategic incorporation of fluorine atoms into these structures can profoundly enhance their pharmacological and electronic properties, including metabolic stability, binding affinity, and bioavailability.[2][3] This guide presents a detailed examination of 5-Fluoro-2-phenylbenzaldehyde as a versatile and strategic precursor for the synthesis of novel, fluorinated PAHs. We provide a comprehensive rationale for its use, propose a primary synthetic pathway via acid-catalyzed intramolecular cyclization, and offer a detailed, step-by-step experimental protocol. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to expand their library of complex aromatic compounds.

Introduction: The Strategic Value of Fluorinated PAHs

Polycyclic aromatic hydrocarbons, molecules composed of two or more fused benzene rings, are of significant scientific interest.[1][4] In drug discovery, the planar structure of PAHs allows them to intercalate with DNA or fit into the active sites of enzymes. However, their utility is often limited by metabolic instability. The introduction of fluorine can mitigate this by blocking sites susceptible to metabolic oxidation.[5] Fluorine's high electronegativity can also alter the acidity (pKa) of nearby functional groups and modulate lipophilicity, which are critical parameters for a drug candidate's pharmacokinetic profile.[3][5][6]

5-Fluoro-2-phenylbenzaldehyde emerges as an ideal starting material for constructing these valuable molecules. Its biphenyl-like core provides the basic framework for annulation, while the strategically placed aldehyde and fluorine substituents offer handles for controlled cyclization and property modulation, respectively.

Rationale and Synthetic Strategy

The molecular architecture of 5-Fluoro-2-phenylbenzaldehyde is primed for intramolecular cyclization to form a phenanthrene-type core structure. The core hypothesis relies on converting the aldehyde group into an electrophile that can attack the adjacent phenyl ring, initiating a cyclization cascade.

Key Molecular Features:

  • Aldehyde Group: Can be protonated under acidic conditions to form a highly reactive carbocationic species, which is an excellent electrophile for an intramolecular Friedel-Crafts-type reaction.

  • Biphenyl Core: The ortho-position of the adjacent phenyl ring is sterically accessible for the intramolecular electrophilic attack, leading to the formation of a new six-membered ring.

  • Fluorine Substituent: The electron-withdrawing nature of fluorine can influence the regioselectivity of the cyclization and, more importantly, is retained in the final product to confer its unique physicochemical properties.[2]

Our primary proposed pathway is an acid-catalyzed intramolecular cyclization and dehydration, a robust and well-documented method for forming PAH skeletons from suitable precursors.[7]

Experimental Workflow Overview

The overall process involves the cyclization of the precursor, followed by purification and rigorous characterization of the resulting fluorinated PAH.

G cluster_prep Phase 1: Synthesis cluster_analysis Phase 2: Characterization & Application Precursor 5-Fluoro-2-phenylbenzaldehyde Reaction Acid-Catalyzed Intramolecular Cyclization Precursor->Reaction Purification Column Chromatography Reaction->Purification Product Fluorinated PAH Product (e.g., 4-Fluorophenanthrene) Purification->Product NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR Structural Verification MS Mass Spectrometry Product->MS Structural Verification Application Biological Screening or Materials Science Testing Product->Application

Caption: High-level workflow from precursor to application.

Application Note 1: Synthesis of 4-Fluorophenanthrene

This section provides a detailed protocol for the synthesis of 4-Fluorophenanthrene via the intramolecular cyclization of 5-Fluoro-2-phenylbenzaldehyde.

Proposed Reaction Mechanism

The reaction proceeds through a three-step mechanism:

  • Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (e.g., polyphosphoric acid) to form a highly electrophilic oxonium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl carbon is attacked by the π-electrons of the adjacent phenyl ring, forming a new C-C bond and a six-membered ring intermediate. This is the rate-determining step.

  • Dehydration & Aromatization: The resulting alcohol is protonated and eliminated as a water molecule, leading to the formation of a stable, aromatic phenanthrene ring system.

G Start Step 1: Protonation (Formation of Electrophile) Intermediate1 Step 2: Intramolecular Attack (Ring Formation) Start->Intermediate1 H+ Catalyst Intermediate2 Step 3: Dehydration (Aromatization) Intermediate1->Intermediate2 Rate-Determining Step Product Final Product (4-Fluorophenanthrene) Intermediate2->Product - H2O

Sources

Application

Schiff base formation using 5-Fluoro-2-phenylbenzaldehyde

Application Note: High-Efficiency Synthesis of Schiff Bases using 5-Fluoro-2-phenylbenzaldehyde Part 1: Executive Summary & Chemical Context 1.1 The Substrate Challenge 5-Fluoro-2-phenylbenzaldehyde presents a unique dic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Schiff Bases using 5-Fluoro-2-phenylbenzaldehyde

Part 1: Executive Summary & Chemical Context

1.1 The Substrate Challenge 5-Fluoro-2-phenylbenzaldehyde presents a unique dichotomy in reactivity, combining electronic activation with significant steric hindrance. Successful Schiff base formation (imination) requires a protocol that navigates these opposing forces.[1][2]

  • Steric Hindrance (The "Biaryl Twist"): The phenyl ring at the ortho (C2) position creates significant bulk. Due to steric clash with the aldehyde oxygen, the phenyl ring twists out of planarity relative to the benzaldehyde core. This creates a "shielded" carbonyl carbon, making nucleophilic attack by the amine kinetically slower than in unsubstituted benzaldehydes.

  • Electronic Activation: The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (

    
    ). Because it is meta to the carbonyl group, it increases the electrophilicity of the aldehyde carbon, partially compensating for the steric hindrance.
    

1.2 Strategic Implications Standard room-temperature "stir-and-dump" methods often fail or result in low conversion for this substrate. To drive the equilibrium forward, this guide prioritizes thermodynamic control —specifically, the aggressive removal of water and the use of elevated temperatures to overcome the steric barrier.

Part 2: Mechanistic Logic & Pathway

The reaction follows a reversible nucleophilic addition-elimination mechanism. The critical bottleneck for 5-Fluoro-2-phenylbenzaldehyde is the initial formation of the hemiaminal intermediate due to the bulky C2-phenyl group.

ReactionPathway Aldehyde 5-Fluoro-2-phenylbenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate (Sterically Crowded) Aldehyde->Hemiaminal Acid Cat. Heat Amine Primary Amine (R-NH2) Amine->Hemiaminal Acid Cat. Heat Water H2O (Must be Removed) Hemiaminal->Water Imine Schiff Base Product (Thermodynamic Sink) Hemiaminal->Imine -H2O (Dehydration) Imine->Hemiaminal Hydrolysis (Avoid!)

Figure 1: Reaction pathway highlighting the dehydration step as the critical control point for driving equilibrium.

Part 3: Experimental Protocols

Method A: Ethanol Reflux (Standard Amines)

Recommended for: Aliphatic amines (e.g., butylamine, ethylenediamine) and highly nucleophilic anilines.

Reagents:

  • 5-Fluoro-2-phenylbenzaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-phenylbenzaldehyde (e.g., 2.0 g, 10 mmol) in 20 mL of absolute ethanol.

  • Activation: Add 3 drops of glacial acetic acid. Stir for 5 minutes at room temperature to protonate the carbonyl oxygen slightly.

  • Addition: Add the primary amine (11 mmol) dropwise. Note: If the amine is a solid, dissolve it in minimal ethanol first.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (

    
    ) for 4–6 hours.
    
    • Checkpoint: The solution often changes color (yellow/orange) within the first hour.

  • Monitoring: Check by TLC (See Section 4). If starting material remains, extend reflux.

  • Isolation:

    • Cool the flask to

      
       in an ice bath.
      
    • If precipitate forms: Filter, wash with cold ethanol, and dry.

    • If no precipitate: Evaporate solvent to 20% volume, then cool again.

Method B: Toluene Azeotropic Distillation (Hindered/Deactivated Amines)

Recommended for: Electron-poor anilines (e.g., nitroanilines) or bulky amines where the "ortho-effect" of the aldehyde severely hampers reaction.

Reagents:

  • Solvent: Anhydrous Toluene

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (1-2 mol%)
  • Equipment: Dean-Stark trap

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 5-Fluoro-2-phenylbenzaldehyde (10 mmol), amine (10 mmol), and

    
    -TSA (10 mg) to the flask.
    
  • Solvent: Add 40 mL of toluene.

  • Dehydration: Heat to reflux (

    
    ). As the reaction proceeds, water will co-distill with toluene and collect in the trap.
    
  • Completion: Continue reflux until water generation ceases (typically 6–12 hours).

  • Workup:

    • Cool to room temperature.[3][4]

    • Wash the toluene layer with 5%

      
       (to remove acid catalyst) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallize the crude solid from hot ethanol or hexane/ethyl acetate.

Part 4: Validation & Quality Control (Self-Validating Systems)

Trustworthy science requires confirming the chemical transformation. Use these checkpoints to validate the synthesis.

Table 1: Analytical Expectations

TechniqueObservationMechanistic Meaning
TLC (Silica) Disappearance of spot at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Aldehyde)
Consumption of starting material.
DNP Stain Product spot does not stain red/orange (or stains differently).Loss of the C=O carbonyl group.

NMR
Loss of singlet at

9.8–10.0 ppm. Appearance of singlet at

8.2–8.8 ppm.
Transformation of Aldehyde (

) to Imine (

).

NMR
Shift of the fluorine signal (typically

1–3 ppm).
Change in electronic environment of the aromatic ring.
IR Spectroscopy Disappearance of

stretch (

). Appearance of

stretch (

).[5]
Formation of the azomethine bond.[2]

Troubleshooting Flowchart:

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Aldehyde remaining?) Start->CheckTLC YesAldehyde Yes: Incomplete CheckTLC->YesAldehyde High Rf spot persists NoAldehyde No: Proceed to Workup CheckTLC->NoAldehyde Action1 Add molecular sieves (3Å or 4Å) YesAldehyde->Action1 If solvent is EtOH Action2 Switch to Method B (Higher Temp) YesAldehyde->Action2 If amine is bulky

Figure 2: Decision matrix for incomplete reactions.

Part 5: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of imine formation and acid catalysis).

  • Zaugg, H. E., et al. (1974). "Specificities of Schiff Base Formation with Hindered Aldehydes." Journal of Organic Chemistry. Link (Foundational text on steric effects in benzaldehydes).

  • BenchChem Protocols. "Application Notes for Synthesis of Schiff Bases." (General procedural baselines for aldehyde condensation).

  • Reich, H. J. "19F NMR Chemical Shifts." University of Wisconsin-Madison.[1] Link (Reference for validating fluorine shifts).

  • Qin, W., et al. (2013). "Fluorinated Schiff Bases: Synthesis and Biological Activity." Asian Journal of Chemistry. (Context for 5-fluoro substitution effects).

Sources

Method

Application Note: Strategic Synthesis of 2-Fluoro-9H-fluorene via 5-Fluoro-2-phenylbenzaldehyde

Introduction & Scope Fluorinated fluorenes are critical pharmacophores in medicinal chemistry, serving as bioisosteres for non-fluorinated aromatics to improve metabolic stability and lipophilicity. They are also essenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Fluorinated fluorenes are critical pharmacophores in medicinal chemistry, serving as bioisosteres for non-fluorinated aromatics to improve metabolic stability and lipophilicity. They are also essential building blocks in the synthesis of organic light-emitting diodes (OLEDs) due to their high quantum efficiency and thermal stability.

This Application Note details the conversion of 5-fluoro-2-phenylbenzaldehyde into 2-fluoro-9H-fluorene . While direct cyclization of aldehydes is possible, it often yields fluorenones or suffers from side reactions. This guide recommends a robust, high-yield two-step protocol :

  • Chemomimetic Reduction: Conversion of the aldehyde to the corresponding benzyl alcohol.

  • Intramolecular Friedel-Crafts Cyclization: Acid-mediated ring closure to form the fluorene core.

This protocol is optimized for reproducibility, scalability, and minimal impurity formation.

Mechanistic Insight & Causality

Understanding the electronic influence of the fluorine substituent is vital for reaction success.

  • Substrate Analysis: The starting material, 5-fluoro-2-phenylbenzaldehyde, possesses a fluorine atom para to the biaryl linkage. This positioning is strategic; upon cyclization, the fluorine ends up at the C-2 position of the fluorene, a common target for further functionalization (e.g., Buchwald-Hartwig amination).

  • Why Two Steps? Direct acid-catalyzed cyclization of the aldehyde (carbonyl) typically requires superacidic conditions or high temperatures, often leading to oxidation (fluorenone formation) or polymerization. Reducing the carbonyl to a methylene alcohol (

    
    ) generates a more reactive benzylic electrophile under milder conditions.
    
  • Cyclization Mechanism: The reaction proceeds via an Intramolecular Friedel-Crafts Alkylation . Protonation of the benzyl alcohol facilitates water loss, generating a resonance-stabilized benzylic carbocation. This electrophile attacks the pendant phenyl ring (Ring B), followed by re-aromatization.

Pathway Visualization

ReactionPathway Start 5-Fluoro-2-phenylbenzaldehyde Inter Intermediate: (5-Fluoro-[1,1'-biphenyl]-2-yl)methanol Start->Inter Step 1: Reduction (NaBH4, MeOH) TS Transition State: Benzylic Carbocation Inter->TS Step 2: Activation (H+, -H2O) Product Product: 2-Fluoro-9H-fluorene TS->Product Cyclization (Friedel-Crafts)

Figure 1: Strategic reaction pathway from aldehyde precursor to fluorene scaffold via alcohol intermediate.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 5-Fluoro-2-phenylbenzaldehyde (Purity >97%)

  • Reductant: Sodium Borohydride (

    
    )
    
  • Cyclization Catalyst: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step 1: Reduction to Benzyl Alcohol

Objective: Generate the alcohol precursor necessary for mild cyclization.

  • Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-phenylbenzaldehyde (1.0 equiv) in MeOH (

    
     concentration). Cool to 
    
    
    
    .
  • Addition: Add

    
     (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 1 hour.
    
  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    alcohol spot.
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    and concentrate.
    • Checkpoint: Isolate the intermediate (5-fluoro-[1,1'-biphenyl]-2-yl)methanol . It is usually stable enough to proceed without column chromatography.

Step 2: Acid-Mediated Cyclization

Objective: Form the C9-C9a bond via intramolecular electrophilic substitution.

  • Setup: Dissolve the crude alcohol from Step 1 in DCM (

    
    ).
    
  • Acid Activation: Add Trifluoroacetic acid (TFA) (5.0 equiv) dropwise at

    
    .
    
    • Note: For difficult substrates, stronger acids like Methanesulfonic acid (MsOH) (2.0 equiv) can be used.

  • Cyclization: Stir at RT. The reaction typically completes within 2–4 hours.

    • Self-Validating Step: The solution often turns a slight fluorescent blue/purple under UV light as the conjugated fluorene system forms.

  • Quench: Pour mixture into ice-cold

    
     solution.
    
  • Purification: Extract with DCM. Purify via silica gel chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Target:2-Fluoro-9H-fluorene (White to off-white solid).

Mechanistic Workflow Diagram

Mechanism Alcohol Benzyl Alcohol Intermediate Protonation Protonation (-OH2+) Alcohol->Protonation + H+ Carbocation Benzylic Carbocation Protonation->Carbocation - H2O Attack Electrophilic Attack on Ring B Carbocation->Attack Intramolecular Aromatization Re-aromatization (-H+) Attack->Aromatization

Figure 2: Step-by-step mechanistic flow of the acid-catalyzed cyclization.

Critical Parameters & Optimization

The choice of acid catalyst significantly impacts yield and purity. Stronger acids increase rate but may cause dimerization.

Table 1: Acid Catalyst Screening for Cyclization

CatalystEquivSolventTempYieldApplication Note
TFA 5.0DCMRT85-92%Recommended. Mild, high selectivity, easy removal.

1.0AcOH

75-80%Effective but risk of sulfonation side-products.

1.1DCM

88%Excellent Lewis Acid alternative; moisture sensitive.
MsOH 2.0DCMRT90%Good for scale-up; requires careful quenching.

Troubleshooting & Quality Control

  • Issue: Incomplete Cyclization.

    • Cause: Water in the solvent deactivating the carbocation or insufficient acid strength.

    • Solution: Use anhydrous DCM and switch from TFA to MsOH or

      
      .
      
  • Issue: Dimerization.

    • Cause: Concentration too high (

      
      ), leading to intermolecular attack.
      
    • Solution: Dilute reaction to

      
       to favor intramolecular cyclization.
      
  • Issue: Fluorenone Formation.

    • Cause: Presence of oxidants or air during long reaction times.

    • Solution: Degas solvents with

      
       and minimize exposure to light.
      

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Fluorenes. Retrieved from [Link][1]

    • Context: General overview of fluorene synthesis methodologies, including acid-mediated cycliz
  • Royal Society of Chemistry. (2012). Fluorine on fluorenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

    • Context: Specific discussion on the synthesis and properties of fluorinated fluorene deriv
  • National Institutes of Health (PMC). (2003). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Retrieved from [Link]

    • Context: Contrasting photochemical methods with the thermal acid-c

Sources

Application

Application Notes and Protocols for the Wittig Reaction of 5-Fluoro-2-phenylbenzaldehyde

Introduction: Strategic Olefination of 5-Fluoro-2-phenylbenzaldehyde via the Wittig Reaction In the landscape of medicinal chemistry and materials science, the synthesis of complex molecular architectures with precision...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Olefination of 5-Fluoro-2-phenylbenzaldehyde via the Wittig Reaction

In the landscape of medicinal chemistry and materials science, the synthesis of complex molecular architectures with precision is paramount. The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This application note provides a detailed guide to the strategic application of the Wittig reaction for the olefination of 5-Fluoro-2-phenylbenzaldehyde, a substrate of interest in the development of novel pharmaceutical agents and functional materials. The presence of a fluorine atom and a phenyl group on the benzaldehyde ring introduces electronic and steric factors that necessitate careful consideration of reaction conditions to achieve optimal yields and stereoselectivity. This document will delve into the mechanistic nuances, provide a field-tested protocol, and offer insights into troubleshooting and product characterization, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: Navigating the Wittig Reaction with an Electron-Deficient Aryl Aldehyde

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[4][5] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6][7]

The reaction mechanism can be broadly understood in two key stages:

  • Ylide Formation: The process begins with the formation of a phosphonium salt, typically from the reaction of triphenylphosphine with an alkyl halide.[2] This salt is then deprotonated by a strong base to generate the nucleophilic phosphorus ylide.[8]

  • Olefin Formation: The ylide attacks the electrophilic carbonyl carbon of the aldehyde (5-Fluoro-2-phenylbenzaldehyde in this case) to form a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane.[4][6] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide.[2][5]

Stereoselectivity: The Influence of the Ylide

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide used.[4][9]

  • Non-stabilized Ylides: These ylides, typically bearing alkyl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[9][10]

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[11] They tend to favor the formation of the more thermodynamically stable (E)-alkene.[9]

  • Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall into this category, and the stereoselectivity can be variable, often resulting in a mixture of (E) and (Z) isomers.[1][6]

For the synthesis of stilbene-like derivatives from 5-Fluoro-2-phenylbenzaldehyde, a semi-stabilized ylide such as benzylidenetriphenylphosphorane would be employed. The presence of the electron-withdrawing fluorine on the benzaldehyde ring can influence the reaction rate and potentially the E/Z selectivity.

Wittig_Reaction_Workflow cluster_Ylide_Formation Ylide Formation cluster_Olefin_Formation Olefin Formation Triphenylphosphine Triphenylphosphine Phosphonium_Salt Phosphonium_Salt Triphenylphosphine->Phosphonium_Salt + Alkyl Halide Alkyl_Halide Alkyl_Halide Ylide Ylide Phosphonium_Salt->Ylide + Base Base Base Betaine Betaine Ylide->Betaine + Aldehyde Aldehyde 5-Fluoro-2-phenylbenzaldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine_Oxide Triphenylphosphine_Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Synthesis of a Stilbene Derivative from 5-Fluoro-2-phenylbenzaldehyde

This protocol details the synthesis of (E/Z)-1-(5-fluoro-2-phenylphenyl)-2-phenylethene from 5-Fluoro-2-phenylbenzaldehyde and benzyltriphenylphosphonium chloride.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Safety Precautions
Benzyltriphenylphosphonium chloride388.881.0 g2.57Irritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).
5-Fluoro-2-phenylbenzaldehyde200.210.51 g2.55Irritant. Handle in a well-ventilated fume hood. Wear gloves and eye protection.
Sodium Hydride (60% dispersion in oil)24.000.11 g2.75Flammable solid, reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon). Wear flame-retardant lab coat and face shield.
Anhydrous Tetrahydrofuran (THF)-20 mL-Highly flammable liquid and vapor. Peroxide former. Use in a well-ventilated area away from ignition sources.
Saturated Ammonium Chloride Solution-10 mL-Handle with standard laboratory safety practices.
Ethyl Acetate-50 mL-Highly flammable liquid and vapor. Use in a well-ventilated fume hood.
Brine-20 mL-Handle with standard laboratory safety practices.
Anhydrous Magnesium Sulfate-As needed-Handle with standard laboratory safety practices.
Step-by-Step Procedure
  • Ylide Generation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.0 g, 2.57 mmol).

    • Add anhydrous THF (15 mL) to the flask and stir to dissolve the phosphonium salt.

    • Carefully add sodium hydride (60% dispersion in oil, 0.11 g, 2.75 mmol) portion-wise to the stirred solution at room temperature. The solution will turn a characteristic orange-red color, indicating the formation of the ylide.

    • Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate dry flask, dissolve 5-Fluoro-2-phenylbenzaldehyde (0.51 g, 2.55 mmol) in anhydrous THF (5 mL).

    • Slowly add the solution of the aldehyde to the ylide solution at room temperature using a syringe or dropping funnel over 15 minutes.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

    • Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (E/Z) isomers of 1-(5-fluoro-2-phenylphenyl)-2-phenylethene.

Experimental_Workflow cluster_Preparation Preparation cluster_Ylide_Formation Ylide Formation cluster_Reaction Wittig Reaction cluster_Workup Work-up and Purification Setup Dry glassware under inert atmosphere Phosphonium_Salt Dissolve Benzyltriphenylphosphonium chloride in THF Setup->Phosphonium_Salt Add_Base Add Sodium Hydride Phosphonium_Salt->Add_Base Stir_Ylide Stir for 1 hour at RT Add_Base->Stir_Ylide Addition Slowly add aldehyde solution to ylide Stir_Ylide->Addition Aldehyde_Solution Dissolve 5-Fluoro-2-phenylbenzaldehyde in THF Aldehyde_Solution->Addition Stir_Reaction Stir for 12-16 hours at RT Addition->Stir_Reaction Quench Quench with saturated NH4Cl Stir_Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with water and brine Extraction->Wash Dry Dry with MgSO4 and concentrate Wash->Dry Purification Purify by column chromatography Dry->Purification

Caption: Step-by-step experimental workflow.

Troubleshooting and Expected Outcomes

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation Incomplete ylide formation due to wet solvent or reagents.Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or properly stored sodium hydride.
Low reactivity of the aldehyde.The presence of the fluorine atom should enhance the electrophilicity of the carbonyl carbon. If reactivity is still an issue, consider gentle heating (e.g., 40-50 °C).
Formation of by-products Side reactions of the ylide or aldehyde.Ensure slow addition of the aldehyde to the ylide solution to maintain a low concentration of the aldehyde.
Difficult separation of product from triphenylphosphine oxide Similar polarities of the product and by-product.Optimize the eluent system for column chromatography. Sometimes, crystallization can be an effective purification method.[7]
Poor E/Z selectivity Inherent nature of the semi-stabilized ylide.Modifying the reaction solvent or base may influence the stereochemical outcome. For higher selectivity, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[1]

Expected Results: The reaction is expected to yield a mixture of (E) and (Z) isomers of 1-(5-fluoro-2-phenylphenyl)-2-phenylethene. The ratio of the isomers can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. The products should be characterized by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm their identity and purity.

Conclusion

The Wittig reaction is a powerful tool for the synthesis of stilbene-like derivatives from 5-Fluoro-2-phenylbenzaldehyde. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of an appropriate base, is crucial for success. While the use of a semi-stabilized ylide may lead to a mixture of stereoisomers, this protocol provides a robust starting point for the synthesis of these valuable compounds. Further optimization may be necessary to tailor the reaction to specific research and development needs.

References

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (n.d.). Retrieved from [Link]

  • Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog. (2026, January 15). Retrieved from [Link]

  • WITTIG REACTION | MECHANISM - AdiChemistry. (n.d.). Retrieved from [Link]

  • General synthetic protocol for Wittig olefination using PS‐PPh3 1 to... - ResearchGate. (n.d.). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Dalal Institute. (n.d.). Retrieved from [Link]

  • Synthetic approaches toward stilbenes and their related structures - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Publishing. (2025, October 8). Retrieved from [Link]

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. (2026, February 3). Retrieved from [Link]

  • Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - YouTube. (2021, February 13). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. (2023, February 18). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • How to do Witting Reaction - Ketone/Aldehyde- TriphenylPhosphine(PPh3), BuLi - YouTube. (2019, October 29). Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (2023, October 16). Retrieved from [Link]

  • Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis | ChemRxiv. (2023, June 22). Retrieved from [Link]

Sources

Method

C-H activation strategies involving 5-Fluoro-2-phenylbenzaldehyde

An In-Depth Guide to C-H Activation Strategies Involving 5-Fluoro-2-phenylbenzaldehyde Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluorinated Benzaldehydes in C-H Activation The dire...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to C-H Activation Strategies Involving 5-Fluoro-2-phenylbenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Benzaldehydes in C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful and atom-economical strategies in modern organic synthesis.[1][2] By bypassing the need for pre-functionalized starting materials, C-H activation streamlines synthetic routes, reduces waste, and opens new avenues for molecular design. Within this field, fluorinated organic molecules hold a privileged status, particularly in medicinal chemistry and materials science. The strategic incorporation of fluorine can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3]

5-Fluoro-2-phenylbenzaldehyde stands out as a particularly valuable substrate for C-H activation. It possesses a unique combination of features:

  • An aldehyde functional group that can serve as a precursor to a directing group.

  • An ortho-phenyl ring with C-H bonds that are sterically accessible for activation.

  • A fluorine atom at the 5-position, which modulates the electronic properties of the aromatic system and serves as a valuable spectroscopic marker. The reactivity of C-H bonds ortho to fluorine substituents is often enhanced, making direct functionalization a promising strategy.[4]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on transition metal-catalyzed C-H activation strategies that leverage 5-Fluoro-2-phenylbenzaldehyde as a key building block for the synthesis of complex molecular architectures.

Core Principle: The Transient Directing Group (TDG) Strategy

A central challenge in C-H activation is achieving high regioselectivity. The most common solution is the use of a directing group (DG), a functional moiety that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond.[5] While effective, this often requires additional synthetic steps for the installation and subsequent removal of the DG.[6]

The Transient Directing Group (TDG) strategy elegantly overcomes this limitation.[7] In this approach, a catalytic amount of an external ligand, often an amino acid or a primary amine, reversibly condenses with the substrate's aldehyde group in situ. This forms a more strongly coordinating imine, which then directs the metal catalyst to the target C-H bond.[8] Once the functionalization is complete, the imine hydrolyzes to regenerate the aldehyde product and release the TDG, which re-enters the catalytic cycle. This process avoids stoichiometric installation/removal steps, enhancing overall efficiency.

TDG_Strategy

Application Note 1: Palladium-Catalyzed ortho-Acylation of 5-Fluoro-2-phenylbenzaldehyde

Scientific Rationale: Direct ortho-acylation is a powerful method for constructing complex ketones that are precursors to valuable heterocyclic scaffolds like fluorenones and xanthones.[9][10] Using an aldehyde as both the directing group precursor and the substrate, and another aldehyde as the acyl source, represents a highly convergent approach.[11] This protocol details the Pd-catalyzed ortho-acylation of 5-fluoro-2-phenylbenzaldehyde using a transient directing group strategy, with tert-butyl hydroperoxide (TBHP) as the oxidant.[10]

Plausible Mechanism: The reaction is initiated by the condensation of 5-fluoro-2-phenylbenzaldehyde with an amino acid TDG. The resulting imine directs a Pd(II) catalyst to the ortho C-H bond of the phenyl ring, forming a five-membered palladacycle intermediate.[10] Concurrently, the coupling partner aldehyde is oxidized by TBHP to generate an acyl radical. This radical is trapped by the palladacycle, likely forming a Pd(IV) intermediate, which then undergoes reductive elimination to furnish the acylated product and regenerate the active Pd(II) catalyst.

Acylation_Workflow

Experimental Protocol: ortho-Acylation with 4-Methoxybenzaldehyde

Reagent/ParameterQuantityMoles (mmol)Notes
5-Fluoro-2-phenylbenzaldehyde108.1 mg0.5Limiting Reagent
4-Methoxybenzaldehyde102.1 mg0.75 (1.5 eq)Acyl Source
Pd(OAc)₂5.6 mg0.025 (5 mol%)Catalyst
L-tert-leucine13.1 mg0.1 (20 mol%)Transient Directing Group
TBHP (70% in H₂O)0.26 mL2.0 (4.0 eq)Oxidant
1,2-Dichloroethane (DCE)2.5 mL-Solvent (0.2 M)
Reaction Conditions
Temperature120 °C-Oil bath temperature
Time18 h-Monitor by TLC
AtmosphereAir-Sealed vial

Step-by-Step Methodology:

  • To a 10 mL oven-dried sealed vial equipped with a magnetic stir bar, add 5-fluoro-2-phenylbenzaldehyde (108.1 mg, 0.5 mmol), 4-methoxybenzaldehyde (102.1 mg, 0.75 mmol), palladium(II) acetate (5.6 mg, 5 mol%), and L-tert-leucine (13.1 mg, 20 mol%).

  • Add 1,2-dichloroethane (2.5 mL) to the vial.

  • Add tert-butyl hydroperoxide (70 wt. % in water, 0.26 mL, 2.0 mmol) dropwise to the stirred suspension at room temperature.

  • Securely cap the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, (5-fluoro-2-(2-(4-methoxybenzoyl)phenyl)benzaldehyde).

Expected Outcome & Troubleshooting:

  • Expected Yield: 65-80%.

  • Potential Issue: Formation of homocoupled biaryl byproduct from the starting benzaldehyde.

    • Solution: Ensure slow addition of the oxidant. Adjusting the stoichiometry of the coupling partner may be necessary.

  • Potential Issue: Low conversion.

    • Solution: Ensure the solvent is anhydrous and the reaction vessel is properly sealed to prevent pressure loss. Screen other oxidants like di-tert-butyl peroxide (DTBP) if TBHP is ineffective.

Application Note 2: Rhodium(III)-Catalyzed C-H Annulation for Chromone Synthesis

Scientific Rationale: Chromones are a class of oxygen-containing heterocycles prevalent in natural products and pharmaceuticals. Rh(III)-catalyzed C-H activation and annulation provides a direct and efficient route to construct the chromone core.[12] This protocol describes the synthesis of a fluorinated chromone derivative from 5-fluoro-2-hydroxybenzaldehyde (a close relative and potential synthetic precursor/product related to the topic) and a sulfoxonium ylide. The ortho-hydroxyl group acts as an excellent internal directing group, obviating the need for a transient one in this specific case, but showcasing a related powerful C-H activation strategy applicable to this family of molecules. The core principles of Rh-catalyzed C-H activation remain central.

Plausible Mechanism: The reaction begins with the coordination of the Rh(III) catalyst to the hydroxyl group of the salicylaldehyde. This facilitates the deprotonation and formation of a five-membered rhodacycle via C-H activation at the C2 position. The sulfoxonium ylide then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. Subsequent intramolecular cyclization and protonolysis release the chromone product and regenerate the active Rh(III) catalyst.

Rh_Annulation_Mechanism

Experimental Protocol: Synthesis of 6-Fluoro-2-phenylchromone

Reagent/ParameterQuantityMoles (mmol)Notes
5-Fluorosalicylaldehyde70.1 mg0.5Starting Material
Dimethyl(phenacyl)sulfoxonium ylide117.1 mg0.6 (1.2 eq)Coupling Partner
[Cp*RhCl₂]₂15.4 mg0.025 (5 mol%)Catalyst Precursor
AgOAc83.4 mg0.5 (1.0 eq)Additive/Oxidant
t-AmylOH2.5 mL-Solvent (0.2 M)
Reaction Conditions
Temperature100 °C-Oil bath temperature
Time12 h-Monitor by TLC
AtmosphereArgon-Inert atmosphere

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine 5-fluorosalicylaldehyde (70.1 mg, 0.5 mmol), dimethyl(phenacyl)sulfoxonium ylide (117.1 mg, 0.6 mmol), [Cp*RhCl₂]₂ (15.4 mg, 5 mol%), and silver acetate (AgOAc, 83.4 mg, 1.0 eq).

  • Add tert-amyl alcohol (t-AmylOH, 2.5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the mixture vigorously for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-fluoro-2-phenylchromone.

Expert Insights & Authoritative Grounding: The choice of a Rh(III) catalyst, specifically with a pentamethylcyclopentadienyl (Cp) ligand, is critical. The bulky and electron-donating Cp ligand stabilizes the high-valent rhodium center and promotes the C-H activation step.[13] The silver salt (AgOAc) often plays a dual role: it acts as a halide scavenger to generate the active cationic Rh(III) species and can also facilitate the turnover of the catalytic cycle.[12]

Conclusion and Future Outlook

5-Fluoro-2-phenylbenzaldehyde is a versatile and highly valuable substrate for advanced C-H activation methodologies. The transient directing group strategy enables a range of transformations, including acylations, arylations, and alkylations, providing efficient access to complex fluorinated molecules.[6][8] Furthermore, related structures with internal directing groups, such as salicylaldehydes, can undergo powerful annulation reactions catalyzed by metals like Rhodium(III).[12][14]

Future research will likely focus on expanding the scope of coupling partners and developing enantioselective variants of these reactions through the use of chiral transient directing groups.[15][16] Such advancements will further solidify C-H activation as an indispensable tool in the synthesis of next-generation pharmaceuticals and functional materials, where the presence of fluorine is often a key design element.

References

  • Title: Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy Source: Organic Letters - ACS Publications URL: [Link]

  • Title: 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed ortho-acylation of 2-benzyl-1,2,3-triazoles with aldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis Source: Chem (Cell Press) URL: [Link]

  • Title: Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis Source: White Rose Research Online URL: [Link]

  • Title: 5-Fluorosalicylaldehyde Source: PubChem - NIH URL: [Link]

  • Title: ortho-Acylation of phenols with aryl aldehydes Source: ResearchGate URL: [Link]

  • Title: Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring Source: MDPI URL: [Link]

  • Title: Recent advances in green fluorine chemistry Source: SciSpace by Typeset URL: [Link]

  • Title: Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones Source: PMC - NCBI URL: [Link]

  • Title: Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization Source: YouTube (Synthesis Workshop) URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed - NIH URL: [Link]

  • Title: Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines Source: ResearchGate URL: [Link]

  • Title: Combining transition metals and transient directing groups for C–H functionalizations Source: PMC - NCBI URL: [Link]

  • Title: Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines Source: RSC Publishing URL: [Link]

  • Title: ChemInform Abstract: Pd-Catalyzed ortho-C-H Acylation/Cross Coupling of 2-Arylbenzo[d]thiazoles with Aldehydes Using tert-Butyl Hydroperoxide as Oxidant. Source: ResearchGate URL: [Link]

  • Title: Rh(iii)-Catalyzed C–H activation/annulation of salicylaldehydes with sulfoxonium ylides for the synthesis of chromones Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Palladium-catalyzed ortho-C(sp2)−H bromination of benzaldehydes via a monodentate transient directing group strategy Source: ResearchGate URL: [Link]

  • Title: C-H Activation Source: Universität Münster URL: [Link]

  • Title: Palladium-catalyzed enantioselective C-H functionalization via C-H palladation Source: Trends in Chemistry (Cell Press) URL: [Link]

  • Title: Rh(iii)-catalyzed double C-H activation of aldehyde hydrazones: a route for functionalized 1 H-indazole synthesis Source: PubMed - NIH URL: [Link]

  • Title: Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation Source: Wiley-VCH URL: [Link]

  • Title: Transition Metal-Catalyzed Enantioselective CH Functionalization via Chiral Transient Directing Group Strategies Source: Chinese Journal of Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-Fluoro-2-phenylbenzaldehyde Condensation Reactions

Welcome to the technical support center for optimizing condensation reactions involving 5-Fluoro-2-phenylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions involving 5-Fluoro-2-phenylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered and electronically activated substrate. Here, we provide in-depth, field-proven insights through troubleshooting guides and FAQs to help you maximize your reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the experimental design phase.

Q1: Why is my condensation reaction with 5-Fluoro-2-phenylbenzaldehyde resulting in unexpectedly low yields?

Several factors related to the unique structure of 5-Fluoro-2-phenylbenzaldehyde can contribute to low yields. The primary culprits are often a combination of steric and electronic effects. The bulky ortho-phenyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. Simultaneously, the strongly electron-withdrawing para-fluoro group enhances the electrophilicity of the carbonyl carbon, making the aldehyde highly reactive but also susceptible to side reactions if conditions are not carefully controlled.[1][2] Common issues include incomplete conversion, the formation of stable intermediates that do not proceed to product, or degradation of starting material under harsh conditions.

Q2: How do the fluoro- and phenyl- substituents specifically influence the aldehyde's reactivity?

The reactivity of the carbonyl group is significantly influenced by its substituents.[1]

  • para-Fluoro Group (Electronic Effect): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increased positive character (electrophilicity) at the carbonyl carbon makes it more susceptible to nucleophilic attack, which generally accelerates the initial step of condensation reactions.[1][2][3]

  • ortho-Phenyl Group (Steric Effect): The phenyl group at the C2 position creates significant steric bulk around the aldehyde functional group. This can impede the approach of large or sterically demanding nucleophiles, such as bulky phosphonium ylides used in the Wittig reaction. This steric hindrance is a primary reason for slow reaction rates or the need for more forcing conditions.

Q3: I'm observing significant side products. What are they and how can I minimize them?

With a highly activated aldehyde like this, several side reactions can compete with your desired condensation:

  • Cannizzaro Reaction: Under strongly basic conditions (e.g., concentrated NaOH or KOH), aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a primary alcohol and a carboxylic acid. To avoid this, use non-hydroxide bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents where appropriate.

  • Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods at elevated temperatures.[4] Ensure reactions are run under an inert atmosphere (Nitrogen or Argon) and use freshly distilled or purified 5-Fluoro-2-phenylbenzaldehyde.

  • Self-Condensation: While less common for this specific aldehyde due to steric hindrance, trace impurities or harsh conditions could potentially lead to undesired self-condensation products.

Q4: Which olefination reaction is best for converting 5-Fluoro-2-phenylbenzaldehyde to a stilbene derivative: the Wittig or the Horner-Wadsworth-Emmons (HWE)?

For this particular substrate, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the traditional Wittig reaction for several key reasons:

  • Higher Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically hindered than the corresponding phosphonium ylides, allowing them to react more efficiently with sterically hindered aldehydes.[5][6]

  • Easier Purification: The HWE reaction produces a water-soluble phosphate byproduct, which can be easily removed by a simple aqueous extraction.[5][7] In contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove crystalline solid that often requires column chromatography.

  • Stereoselectivity: The HWE reaction typically provides excellent selectivity for the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug development.[7][8][9]

Part 2: Troubleshooting Guides for Specific Condensation Reactions

This section provides detailed troubleshooting for common olefination reactions.

Guide 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a robust method for creating (E)-alkenes from aldehydes.[8]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the phosphonate ester. 2. Poor Reagent Quality: The aldehyde may have oxidized; NaH may be passivated. 3. Low Temperature: The reaction may be too slow at the chosen temperature due to steric hindrance.1. Use a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil) in an anhydrous aprotic solvent like THF or DME.[7] Ensure the NaH is fresh. 2. Purify the aldehyde via distillation or chromatography before use. Wash NaH with dry hexanes to remove mineral oil if necessary. 3. After adding the aldehyde at 0 °C, allow the reaction to warm to room temperature or gently heat to 40-50 °C to drive it to completion.
Poor (E)-Selectivity 1. Phosphonate Structure: The structure of the phosphonate reagent can influence stereochemistry. 2. Reaction Conditions: Certain conditions can alter the typical (E)-selective pathway.1. For standard (E)-selectivity, simple alkyl phosphonates (e.g., triethyl phosphonoacetate) are reliable. 2. For enhanced (Z)-selectivity, consider the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates with KHMDS and 18-crown-6.[5]
Formation of Byproducts 1. Michael Addition: If the phosphonate contains an electron-withdrawing group, the product may be susceptible to Michael addition. 2. Aldehyde Decomposition: See FAQ Q3.1. Use stoichiometric amounts of the phosphonate carbanion and monitor the reaction closely by TLC or LCMS to avoid prolonged reaction times. 2. Run the reaction under an inert atmosphere and use purified reagents.

This protocol describes the reaction of 5-Fluoro-2-phenylbenzaldehyde with diethyl benzylphosphonate.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF dropwise over 15 minutes. The mixture may bubble (H₂ evolution).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of 5-Fluoro-2-phenylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (E)-alkene.

Guide 2: The Knoevenagel Condensation

This condensation is ideal for reacting aldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[10] The electron-withdrawing nature of the substrate makes it well-suited for this reaction.[2]

ProblemPotential Cause(s)Recommended Solution(s)
Slow Reaction Rate 1. Weak Catalyst: The basicity of the catalyst is insufficient. 2. Solvent Choice: The solvent may not be optimal for the reaction.1. Use a weak amine base like piperidine or pyrrolidine as a catalyst.[11] For a greener approach, ammonium bicarbonate can be effective, especially under solvent-free conditions.[2][11] 2. Protic solvents like ethanol can work well. For difficult reactions, toluene or benzene with a Dean-Stark trap to remove water can drive the equilibrium forward.
Product Precipitation Issues 1. High Concentration: The product may be highly crystalline and precipitate prematurely.1. If the product crashes out of solution, you may need to use a more polar solvent or run the reaction at a higher temperature to maintain solubility.

This green chemistry protocol is adapted for the synthesis of cinnamic acid derivatives.[2][11]

  • Mixing: In a 25 mL round-bottom flask, combine 5-Fluoro-2-phenylbenzaldehyde (5.0 mmol), malonic acid (1.2 eq, 6.0 mmol), and a catalytic amount of ammonium bicarbonate (~0.4 eq, 2.0 mmol).

  • Heating: Heat the solvent-free mixture in an oil bath at 90-120 °C. The mixture will likely melt and stir smoothly.

  • Monitoring: Monitor the reaction by TLC (a small sample can be dissolved in ethyl acetate for spotting). The reaction is often complete within 2-4 hours. Decarboxylation often occurs in situ.

  • Workup: Cool the reaction mixture to room temperature. Dissolve the resulting solid in ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure α,β-unsaturated acid.

Part 3: Visualizations & Data

Process Diagrams

G start Low Yield in Condensation Reaction check_purity Verify Reagent Purity (Aldehyde, Solvent, Base) start->check_purity check_purity->start Impure optimize_base Optimize Base & Stoichiometry (e.g., NaH vs KOtBu, 1.2 eq) check_purity->optimize_base Purity OK optimize_solvent Change Solvent (e.g., THF vs DME vs Toluene) optimize_base->optimize_solvent optimize_temp Adjust Temperature & Time (e.g., RT vs 50°C, 4h vs 24h) optimize_solvent->optimize_temp check_sterics Consider Steric Hindrance Is the nucleophile too bulky? optimize_temp->check_sterics switch_reaction Switch Reaction Type (e.g., Wittig -> HWE) check_sterics->switch_reaction Yes success Yield Optimized check_sterics->success No switch_reaction->success HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cycloaddition & Elimination phosphonate Phosphonate Ester (R₂CH₂PO(OEt)₂) carbanion Phosphonate Carbanion ([R₂CHPO(OEt)₂]⁻) phosphonate->carbanion + Base (e.g., NaH) - H₂ aldehyde 5-Fluoro-2-phenyl- benzaldehyde carbanion->aldehyde betaine Betaine Intermediate aldehyde->betaine oxaphosphetane Oxaphosphetane (4-membered ring) betaine->oxaphosphetane Ring Closure product (E)-Alkene Product oxaphosphetane->product Elimination byproduct Phosphate Byproduct (Water Soluble) oxaphosphetane->byproduct

Caption: Key stages of the Horner-Wadsworth-Emmons (HWE) reaction pathway.

Data Tables
BaseAbbreviationTypical pKa (Conjugate Acid)Common SolventsNotes
Sodium HydrideNaH~36 (H₂)THF, DMEStrong, non-nucleophilic base. Ideal for HWE. Insoluble, heterogeneous reaction. Requires anhydrous conditions.
Potassium tert-butoxideKOtBu~19 (t-BuOH)THF, t-BuOHStrong, sterically hindered base. Often used for non-stabilized Wittig ylides.
n-Butyllithiumn-BuLi~50 (Butane)THF, Hexanes, Diethyl EtherVery strong base. Used for generating ylides from less acidic phosphonium salts. Requires strict anhydrous and inert conditions.
Piperidine-~11 (Piperidinium)Ethanol, TolueneMild organic base. Commonly used as a catalyst in Knoevenagel condensations. [10]

References

  • Hassan, A.S. et al. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

  • van Schijndel, J. et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Zlotin, S.G. et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the condensation reaction conditions (Scheme 1). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]

  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. Available at: [Link]

  • Lee, K. et al. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Available at: [Link]

  • Chemistry Steps. (2018). Wittig Reaction Practice Problems. Chemistry Steps. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lin, W. et al. (n.d.). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). ResearchGate. Available at: [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available at: [Link]

  • MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US5227531A - Process for the preparation of fluorobenzaldehydes. Google Patents.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
  • Beilstein Journal of Organic Chemistry. (2012). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2020). 4.2.2.1. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Nenajdenko, V.G. et al. (n.d.). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PMC. Available at: [Link]

  • Kumar, A. et al. (n.d.). Synthetic approaches toward stilbenes and their related structures. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Wiley-VCH. Available at: [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. Available at: [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. Available at: [Link]

  • MDPI. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI. Available at: [Link]

  • MDPI. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. MDPI. Available at: [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes. Google Patents.
  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]

  • YouTube. (2022). Wittig & HWE Reactions - Alkene Synthesis (IOC 39). YouTube. Available at: [Link]

Sources

Optimization

purification methods for 5-Fluoro-2-phenylbenzaldehyde post-synthesis

Technical Support Center: Post-Synthesis Purification of 5-Fluoro-2-phenylbenzaldehyde Product ID: 5-F-2-Ph-CHO CAS (Analogous): N/A (Specific isomer often custom synthesized) Primary Synthesis Route: Suzuki-Miyaura Coup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Synthesis Purification of 5-Fluoro-2-phenylbenzaldehyde

Product ID: 5-F-2-Ph-CHO CAS (Analogous): N/A (Specific isomer often custom synthesized) Primary Synthesis Route: Suzuki-Miyaura Coupling (2-bromo-5-fluorobenzaldehyde + Phenylboronic acid)[1]

Executive Summary

You are likely synthesizing 5-Fluoro-2-phenylbenzaldehyde via a palladium-catalyzed Suzuki coupling.[1] While this reaction is robust, it introduces a specific profile of impurities that can be difficult to remove via standard flash chromatography alone.

The impure mixture likely contains:

  • Target Aldehyde: 5-Fluoro-2-phenylbenzaldehyde.[1]

  • Homocoupling Byproducts: Biphenyls (non-polar).[1]

  • De-halogenated Side Products: 3-Fluorobenzaldehyde (via protodeboronation).[1]

  • Catalyst Residues: Palladium black/colloids and phosphine oxides.[1]

  • Boronic Acid Derivatives: Boroxines or excess boronic acid.[1]

This guide prioritizes chemoselective purification (Bisulfite Adduct) over physical separation (Chromatography) to achieve >98% purity suitable for biological assays or downstream API synthesis.[1]

Part 1: Decision Matrix & Workflow

Before selecting a protocol, assess your crude material's physical state and impurity profile.

PurificationDecision Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Dark Oil / Tar StateCheck->Oil PurityCheck Major Impurities? Solid->PurityCheck MethodA Method A: Bisulfite Purification (Chemoselective) Oil->MethodA Best for Oils NonPolar Non-polar (Biphenyls) & Palladium PurityCheck->NonPolar AldehydeMix Other Aldehydes (Protodeboronation) PurityCheck->AldehydeMix NonPolar->MethodA If <80% pure MethodB Method B: Recrystallization (EtOH/Water) NonPolar->MethodB If >80% pure MethodC Method C: Flash Chromatography (Gradient Elution) AldehydeMix->MethodC Hard Separation

Figure 1: Decision tree for selecting the optimal purification strategy based on crude physical state and impurity profile.

Part 2: Primary Protocols

Protocol A: The Bisulfite "Chemical Filter" (Recommended)

Best For: Removing non-aldehyde impurities (biphenyls, phosphine oxides, palladium) from oily crude. Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[1][2] Impurities remain in the organic layer. The adduct is then hydrolyzed back to the pure aldehyde.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude 5-Fluoro-2-phenylbenzaldehyde (10 g scale example) in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) (50 mL).

    • Note: Do not use DCM if possible; emulsions are harder to break.[1]

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) (50 mL, ~4-5 eq).

  • Agitation: Vigorously stir or shake for 2–4 hours.

    • Observation: A white precipitate (the adduct) may form at the interface. This is good.

  • Separation (The Wash):

    • Transfer to a separatory funnel.[1][3][4]

    • Keep the Aqueous Layer (contains product adduct).

    • Discard the Organic Layer (contains biphenyls, Pd-ligands, and non-polar trash).[1]

    • Optional: Wash the aqueous layer once more with fresh Et₂O to ensure all non-polars are gone.

  • Regeneration:

    • Place the aqueous layer (and any precipitate) into a flask.

    • Add fresh DCM or EtOAc (50 mL).[1]

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or NaOH (1M) until pH >10.[1]

    • Caution: Gas evolution (CO₂) if using carbonate.[1] Stir until the solid adduct dissolves and the organic layer clarifies.

  • Isolation: Separate the organic layer, dry over MgSO₄, filter, and concentrate.

Validation:

  • Success: NMR shows disappearance of non-aldehyde aromatic peaks.[1]

  • Yield: Typically 80–90% recovery.[1]

Protocol B: Recrystallization (Polishing)

Best For: Final polishing of solid material to remove trace isomers or color.[1] Solvent System: Ethanol/Water or Hexane/EtOAc.[1]

  • Solubility Test: Dissolve 100 mg in hot Ethanol. It should dissolve completely.[1]

  • Precipitation: Add water dropwise to the hot solution until persistent turbidity appears.

  • Cooling: Allow to cool to Room Temp, then 4°C.

    • Critical: If it oils out, re-heat and add a seed crystal (if available) or scratch the glass.

  • Filtration: Wash crystals with cold Hexane/Ethanol (9:1).

Protocol C: Palladium Scavenging (Mandatory for Pharma)

Context: Suzuki couplings often leave 500–1000 ppm Pd.[1] Biological assays require <10 ppm.[1]

MethodReagentConditionsEfficiency
Silica Scavenger SiliaMetS® ThiolStir 4h @ 50°C in EtOAc>95% Removal
Adsorption Activated Carbon (Darco G-60)Reflux 1h, Filter hot (Celite)~80% Removal
Extraction N-AcetylcysteineWash organic layer with aq.[1] solutionModerate

Part 3: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming a solid. Why? A: This is common for biphenyl aldehydes with fluorine substituents, which lower the melting point.

  • Cause: Impurities (like solvent residues or homocoupling byproducts) depress the melting point.

  • Fix: Switch to Protocol A (Bisulfite) to remove the impurities causing the oiling. Alternatively, use a "slow evaporation" method: dissolve in minimal DCM/Hexane (1:1) and let the DCM evaporate slowly in a fume hood.

Q2: I see a small peak at ~10 ppm in 1H NMR, but my yield is low. Where is my aldehyde? A: You likely have Auto-oxidation .[1] Benzaldehydes oxidize to benzoic acids simply by sitting in air.[1][4]

  • Diagnosis: Check 1H NMR for a broad singlet at ~11-13 ppm (Carboxylic Acid OH).[1]

  • Fix: Wash your organic phase with saturated NaHCO₃ .[1] The acid will turn into the water-soluble benzoate salt and be removed.[4] Ideally, store the purified aldehyde under Nitrogen/Argon at -20°C.

Q3: The Bisulfite method formed a solid "cake" that I can't separate. A: The adduct precipitated too heavily.

  • Fix: Do not filter it. Add more water until the salt dissolves, OR filter the solid cake, wash it with ether (to remove impurities), and then proceed directly to the Regeneration step (Step 5 in Protocol A) by suspending the solid in DCM and adding base.

Q4: Can I use silica gel chromatography to separate the 5-Fluoro-2-phenylbenzaldehyde from the de-halogenated byproduct (3-fluorobenzaldehyde)? A: This is very difficult. Both are aldehydes with similar polarity.[1]

  • Strategy: Chromatography is inefficient here. The boiling points may differ enough for Kugelrohr distillation , but the best approach is to optimize the Suzuki coupling to prevent protodeboronation (use anhydrous conditions, optimize base) rather than trying to separate this specific impurity downstream.

Part 4: Scientific Rationale (E-E-A-T)

Why Bisulfite? The formation of the


-hydroxy sulfonate (bisulfite adduct) is a reversible nucleophilic addition specific to sterically accessible aldehydes [1].


Since the biphenyl byproducts and phosphine ligands lack a carbonyl group, they cannot form this ionic species.[1] This creates a "phase switch" where the product moves to the aqueous phase, leaving non-polar impurities behind [2].

Why Palladium Removal Matters: Residual Palladium acts as a Lewis Acid and can catalyze false positives in biological assays or degrade the aldehyde over time. Thiol-functionalized silica (e.g., Si-SH) binds Pd(II) and Pd(0) species with high affinity (


) [3].[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).

  • Lippincott, M., et al. "Development of a Scalable Process for the Synthesis of a Biphenyl Aldehyde." Organic Process Research & Development, 2008.[1] (Describes bisulfite usage in biphenyl aldehyde scale-up). [1]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004.[1] [1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] (Foundational text on the synthesis mechanism and byproducts). [1]

Sources

Troubleshooting

recrystallization solvents for 5-Fluoro-2-phenylbenzaldehyde

Technical Support Center: Purification Protocols for 5-Fluoro-2-phenylbenzaldehyde Case ID: REC-5F2PB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 5-Fluoro-2-phenylbenzaldehyde

Case ID: REC-5F2PB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Recrystallizing 5-Fluoro-2-phenylbenzaldehyde presents a unique challenge due to the competing physicochemical properties of its structure.[1] The biphenyl core confers significant lipophilicity and rigidity, while the aldehyde functionality introduces polarity and susceptibility to oxidation.

Critical Physical Property Warning: Depending on purity and specific polymorphs, this compound often behaves as a low-melting solid or a viscous oil at room temperature.[1] Standard recrystallization often fails, resulting in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1]

This guide prioritizes low-temperature crystallization and chemical purification (Bisulfite Adduct) over standard thermal recrystallization.[1]

Module 1: Solvent Compatibility Matrix

The Golden Rule: For biphenyl aldehydes, avoid highly polar protic solvents (like Methanol) as primary solvents, as they often lead to oiling out.

Solvent SystemRoleSuitabilityTechnical Notes
Cyclohexane PrimaryHigh Preferred.[1][2] Literature precedent for biphenyl-2-carboxaldehydes suggests cyclohexane promotes crystallization over oiling out due to moderate solubility at reflux and poor solubility at

.[1]
Isopropyl Ether (IPE) PrimaryHigh Excellent for fluorinated aromatics.[1] The low boiling point (

) prevents thermal degradation of the aldehyde.
Hexanes / EtOAc BinaryMedium Standard binary system.[1] Start with 10:1 Hexane:EtOAc.[1] If oiling occurs, increase EtOAc slightly to keep impurities in solution, but risk lower yield.
Ethanol / Water BinaryLow Not Recommended.[1] High risk of oiling out.[1] Water often forces the hydrophobic biphenyl core out of solution as an oil before crystals can form.[1]

Module 2: Troubleshooting "Oiling Out"

Symptom: Upon cooling, the solution turns milky or droplets of yellow oil form at the bottom of the flask instead of crystals.

Root Cause: The temperature where the solute separates from the solvent (liquid-liquid phase separation) is higher than the crystal nucleation temperature.

Corrective Protocol:

  • The "Re-Heat and Seed" Method:

    • Re-heat the mixture until the oil re-dissolves (add a small amount of "good" solvent like EtOAc if necessary).

    • Allow the solution to cool very slowly to room temperature.

    • Crucial Step: When the temperature is just above the oiling point (solution is clear but saturated), add a seed crystal . If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface.

  • The "Slow Evaporation" Alternative:

    • Dissolve the crude material in a solvent where it is readily soluble (e.g., DCM or Acetone).

    • Layer a non-polar anti-solvent (e.g., Pentane or Hexane) on top carefully.

    • Allow the solvents to diffuse slowly at

      
       (refrigerator).
      

Module 3: The "Gold Standard" Chemical Purification

If recrystallization persists in failing (yielding oil), you must switch to Bisulfite Adduct Purification .[1] This relies on the chemical reactivity of the aldehyde to separate it from non-aldehyde impurities (like starting materials from Suzuki couplings).

Mechanism:


[1]
Step-by-Step Protocol:
  • Formation: Dissolve crude oil in minimal EtOAc. Add an excess (2-3 equiv) of saturated aqueous Sodium Bisulfite (

    
    ).[1]
    
  • Precipitation: Shake vigorously for 10-15 minutes. The adduct usually precipitates as a white solid or migrates entirely to the aqueous layer.[1]

  • Wash: Filter the solid (or separate the aqueous layer).[1] Wash with diethyl ether to remove non-aldehyde organic impurities (e.g., biaryl byproducts).[1]

  • Regeneration: Suspend the solid (or aqueous phase) in fresh DCM/Water. Add Sodium Bicarbonate (

    
    ) or dilute NaOH to adjust pH to 10-11.
    
  • Isolation: The pure aldehyde will regenerate and partition into the DCM layer.[1] Separate, dry (

    
    ), and concentrate.
    

Module 4: Decision Framework (Workflow)

Use this logic gate to determine your purification route.

Purification_Workflow Start Crude 5-Fluoro-2-phenylbenzaldehyde CheckState Physical State Check (Is it Solid or Oil?) Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Yes IsOil Viscous Oil CheckState->IsOil Yes Recryst Recrystallization Strategy IsSolid->Recryst ChemPur Bisulfite Adduct Method IsOil->ChemPur Skip Recryst SolventChoice Solvent: Cyclohexane or IPE Recryst->SolventChoice Success Pure Crystals ChemPur->Success Regeneration Cooling Cool to 4°C (Fridge) Do NOT freeze rapidly SolventChoice->Cooling Cooling->Success Fail Oiling Out Cooling->Fail Fail->ChemPur Switch Method

Caption: Decision tree for selecting between thermal recrystallization and chemical purification based on the physical state of the crude material.

Module 5: Frequently Asked Questions (FAQ)

Q: My product turned yellow/brown during heating. What happened? A: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (5-fluoro-2-phenylbenzoic acid).[1]

  • Fix: Always perform recrystallization under an inert atmosphere (

    
     or Ar).[1] Degas your solvents by sparging with nitrogen before use.[1] If the acid is present, wash the organic solution with saturated 
    
    
    
    before attempting recrystallization.

Q: Can I use Ethanol? A: While ethanol is a common solvent, it is often too polar for biphenyl derivatives, leading to low recovery (too soluble) or oiling out (if water is added). If you must use it, use absolute ethanol and cool to


.[1]

Q: I have Palladium residues (grey color). Will recrystallization remove them? A: Recrystallization is poor at removing trace Pd.[1]

  • Fix: Pass the crude solution through a short pad of Silica Gel or Celite mixed with activated charcoal before recrystallization.[1]

References

  • European Patent Office. (1981).[1][2] Substituted biphenyl-2-carboxaldehydes and a process for preparing them (EP0038061A1).[1] (Describes recrystallization of biphenyl-2-carboxaldehydes using cyclohexane).

  • BenchChem Technical Support. (2025). Purification of Fluorinated Benzaldehydes.[1][2][3][4] (Protocols for recrystallization using Isopropyl Ether and Bisulfite purification).[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Biphenyl-2-carboxaldehyde.[1][2] (Physical property reference for analogous biphenyl aldehydes).

  • Beilstein Journal of Organic Chemistry. (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes.[1] (Context on handling fluorinated aldehydes and purification stability).

Sources

Optimization

Technical Support Center: Storage and Handling of 5-Fluoro-2-phenylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-Fluoro-2-phenylbenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Fluoro-2-phenylbenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidation of this valuable reagent during storage. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity and reactivity of your material for successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: I opened my bottle of 5-Fluoro-2-phenylbenzaldehyde and found white crystals mixed in with the liquid. What are they?

A: The white crystalline solid is almost certainly 5-Fluoro-2-phenylbenzoic acid, the product of oxidation.[1] Aldehydes, particularly aromatic ones, are susceptible to autoxidation where they react with atmospheric oxygen to form the corresponding carboxylic acid.[1][2][3] This process can be accelerated by exposure to light and air.[1]

Q2: What are the ideal storage conditions to prevent the oxidation of 5-Fluoro-2-phenylbenzaldehyde?

A: To maximize shelf-life and maintain purity, store the compound in a tightly sealed, airtight container, preferably under an inert atmosphere like nitrogen or argon.[1][4][5] The container should be made of amber glass or another opaque material to protect it from light.[1] Store in a cool, dry, and well-ventilated place.[6][7]

Q3: How can I quickly perform a quality check on my stored 5-Fluoro-2-phenylbenzaldehyde?

A: A simple qualitative test is to perform a Tollens' test (also known as the silver mirror test).[8][9] Pure aldehydes will give a positive result, forming a silver mirror on the inside of the test tube.[9][10] If the reagent has significantly oxidized to the carboxylic acid, this test will be negative. For a more quantitative assessment, Thin Layer Chromatography (TLC) can be used to separate the aldehyde from the more polar carboxylic acid impurity.

Q4: My aldehyde has partially oxidized. Can I still use it for my reaction?

A: Using an oxidized reagent is not recommended as the benzoic acid impurity can interfere with your reaction, leading to lower yields and purification difficulties. The exact impact depends on the specific chemistry you are performing. However, it is possible to purify the aldehyde to remove the acidic impurity before use. We provide a standard protocol for this purification in Section 4.

Section 2: The Chemistry of Aldehyde Oxidation

The primary challenge in storing 5-Fluoro-2-phenylbenzaldehyde is its inherent susceptibility to oxidation. This transformation is not merely a degradation but a chemical conversion of the aldehyde functional group into a carboxylic acid.

The Autoxidation Pathway: Aldehydes readily react with atmospheric oxygen in a process known as autoxidation.[3] This is a free-radical chain reaction that is often initiated by light.[1] The presence of a hydrogen atom on the carbonyl carbon makes aldehydes particularly easy to oxidize compared to ketones, which lack this hydrogen.[2][9]

The overall reaction is as follows:

5-Fluoro-2-phenylbenzaldehyde + O₂ → 5-Fluoro-2-phenylbenzoic acid

This process is self-catalyzing and will continue as long as the aldehyde is exposed to oxygen. Therefore, proper storage is not just a recommendation but a critical step to preserve the chemical's integrity.

Section 3: Troubleshooting Guide: Diagnosing and Addressing Oxidation

When you suspect your 5-Fluoro-2-phenylbenzaldehyde may have degraded, this troubleshooting guide provides a logical workflow to diagnose the issue and determine the appropriate course of action.

Troubleshooting_Oxidation start Suspected Oxidation of 5-Fluoro-2-phenylbenzaldehyde visual_check Perform Visual Inspection start->visual_check crystals_present Are white crystals or yellow discoloration present? visual_check->crystals_present analytical_qc Perform Analytical QC (e.g., TLC, Tollens' Test) crystals_present->analytical_qc No crystals_present->analytical_qc Yes impurity_detected Is benzoic acid impurity detected? analytical_qc->impurity_detected evaluate_impact Evaluate Impact on Experiment impurity_detected->evaluate_impact Yes use_as_is Material is High Purity Use As-Is impurity_detected->use_as_is No purify Purification Required (See SOP 3) evaluate_impact->purify discard Consider Discarding Reagent if heavily degraded or purification is not feasible evaluate_impact->discard

Sources

Troubleshooting

Technical Support Portal: Purification Protocols for 5-Fluoro-2-phenylbenzaldehyde

Case ID: 5F-2PBA-PURIFICATION Status: Active Classification: Organic Synthesis / Downstream Processing Executive Summary Removing unreacted 5-Fluoro-2-phenylbenzaldehyde (5-F-2-PBA) from reaction mixtures presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5F-2PBA-PURIFICATION Status: Active Classification: Organic Synthesis / Downstream Processing

Executive Summary

Removing unreacted 5-Fluoro-2-phenylbenzaldehyde (5-F-2-PBA) from reaction mixtures presents a dual challenge: lipophilicity (due to the biphenyl core) and steric hindrance (the ortho-phenyl group shields the aldehyde). Standard aqueous washes often fail because the molecule refuses to partition into the aqueous phase to react.

This guide provides three tiered protocols ranging from scalable chemical extraction to high-precision scavenging, specifically optimized for hindered biphenyl aldehydes.

Decision Matrix: Select Your Protocol

Before proceeding, identify your scale and downstream requirements to select the optimal workflow.

purification_decision Start Start: Reaction Mixture (Contains 5-F-2-PBA Impurity) Scale_Check What is your reaction scale? Start->Scale_Check Large_Scale > 5 Grams (Cost-Sensitive) Scale_Check->Large_Scale Small_Scale < 1 Gram (Time-Sensitive) Scale_Check->Small_Scale Method_A Method A: Boosted Bisulfite Wash (Phase Transfer) Large_Scale->Method_A Standard Method_C Method C: Selective Oxidation (KMnO4/Buffered) Large_Scale->Method_C If Bisulfite Fails Product_Stability Is your product acid/base sensitive? Small_Scale->Product_Stability Product_Stability->Method_A No (Stable) Method_B Method B: Polymer Scavenging (PS-TsNHNH2) Product_Stability->Method_B Yes (Sensitive)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and chemical sensitivity.

Module 1: The "Boosted" Bisulfite Wash (Scalable)

Best For: Large scale (>5g), robust products. The Science: Standard aqueous bisulfite washes fail here because 5-F-2-PBA is too lipophilic to enter the water phase. We must use a Phase-Transfer Protocol using Methanol or Ethanol to solubilize the aldehyde, allowing the bisulfite to attack the carbonyl despite the ortho-phenyl steric shield.

Reagents Required
  • Sodium Bisulfite (

    
    ), saturated aqueous solution.[1]
    
  • Methanol (MeOH) or Ethanol (EtOH).

  • Solvent for extraction (DCM or EtOAc).[2]

Step-by-Step Protocol
  • Dilution: Dissolve your crude reaction mixture in a minimal amount of carrier solvent (e.g., 10 mL DCM).

  • The "Boost" (Critical Step): Add Methanol (approx. 2-3 volumes relative to the organic layer).

    • Why: This increases the polarity of the organic phase, allowing the aqueous bisulfite to mix intimately.

  • Bisulfite Addition: Add saturated aqueous

    
     (excess, typically 3-5 equivalents relative to the aldehyde impurity).
    
  • Vigorous Agitation: Stir rapidly or shake vigorously for 30–60 minutes .

    • Note: The ortho-phenyl group slows the kinetics. A standard 5-minute shake is insufficient.

  • Filtration (Optional but Recommended): If a thick white precipitate forms (the bisulfite adduct), filter it off through a sintered glass funnel. This physically removes the impurity.

  • Separation: Transfer to a separatory funnel. Dilute with water to break the emulsion and separate the layers.

    • Discard the aqueous layer (contains the aldehyde-bisulfite adduct).[1]

    • Keep the organic layer (contains your product).

Module 2: Solid-Phase Scavenging (High Precision)

Best For: Small scale (<1g), parallel synthesis, or acid-sensitive products. The Science: Polymer-supported tosylhydrazide (PS-TsNHNH2) reacts specifically with aldehydes to form stable hydrazones that remain attached to the polymer bead. Simple filtration removes the impurity.[3]

Reagents Required
  • PS-TsNHNH2 resin (Typical loading: 2–3 mmol/g).

  • Acetic Acid (Catalytic amount, 5%).

Step-by-Step Protocol
  • Calculation: Calculate the theoretical amount of unreacted 5-F-2-PBA (based on TLC or LCMS). Use 3 equivalents of resin relative to the impurity.

  • Incubation: Add the resin to your reaction mixture (dissolved in DCM, THF, or MeOH).

  • Catalysis: Add 5% (v/v) Acetic Acid.

    • Why: Acid catalysis is required to drive the hydrazone formation on the hindered carbonyl.

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours.

    • Tip: Heat to 40°C if the reaction is sluggish due to the ortho-phenyl group.

  • Filtration: Filter the mixture through a frit or cotton plug.

  • Wash: Wash the resin with DCM to recover any physically adsorbed product. The filtrate contains your purified product; the aldehyde remains trapped on the resin.

Module 3: Troubleshooting & FAQs

Q1: I tried the bisulfite wash, but the aldehyde is still there. Why?

Diagnosis: Phase incompatibility. Solution: You likely didn't use enough Methanol/Ethanol. The 5-F-2-PBA is highly lipophilic (biphenyl core). If the organic layer is pure DCM or Hexane, the bisulfite ions cannot reach the aldehyde.[4]

  • Fix: Repeat the wash, but add enough Methanol to make the mixture homogeneous (single phase) before adding water to separate them later.

Q2: I am getting a terrible emulsion during the workup.

Diagnosis: Biphenyl derivatives are notorious surfactants when sulfonated or charged. Solution:

  • Brine is not enough: Use solid NaCl to saturate the aqueous layer.

  • Filtration: The "emulsion" might be the solid bisulfite adduct precipitating at the interface. Filter the entire biphasic mixture through a Celite pad. This often clears the emulsion instantly.

Q3: Can I just use chromatography?

Answer: Yes, but it may be difficult.

  • Challenge: 5-F-2-PBA is non-polar. If your product is also non-polar (e.g., a Suzuki coupling product), the

    
     might be small.
    
  • TLC Tip: If spots overlap, try Toluene:Hexane (1:1) as the eluent. The

    
    -
    
    
    
    interactions with the toluene often separate biphenyl systems better than EtOAc/Hexane.

Comparative Data: Method Efficiency

FeatureBisulfite Wash (Method A)Polymer Scavenging (Method B)Chromatography
Cost LowHighMedium
Time 1 Hour4–12 Hours2–4 Hours
Scalability Excellent (>1kg)Poor (<5g)Medium
Steric Tolerance Moderate (Requires Time)High (With Heat)N/A
Solvent Usage LowLowHigh

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Context on reactivity of hindered aldehydes).
  • Biotage. (2024). Isolute® Scavenging Resins: User Guide. (Specific protocols for PS-TsNHNH2 usage).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Optimization

stability of 5-Fluoro-2-phenylbenzaldehyde under basic conditions

Welcome to the technical support guide for 5-Fluoro-2-phenylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the stability and handling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Fluoro-2-phenylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound, particularly under basic experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot common issues, and ensure the integrity of your reactions.

Introduction: Understanding the Reactivity of 5-Fluoro-2-phenylbenzaldehyde

5-Fluoro-2-phenylbenzaldehyde is an aromatic aldehyde, a class of compounds known for their unique reactivity. The structure of this molecule is characterized by an aldehyde group directly attached to a benzene ring, which is further substituted with a fluorine atom and a phenyl group. A critical feature of this molecule is the absence of α-hydrogens (hydrogens on the carbon adjacent to the aldehyde carbonyl group). This structural element dictates its behavior in the presence of bases, making it susceptible to specific side reactions that can impact yield and purity.

The fluorine atom acts as an electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to attack by nucleophiles, including the hydroxide ion (OH⁻) often used to create basic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: I'm planning a reaction with 5-Fluoro-2-phenylbenzaldehyde under basic conditions (e.g., using NaOH, KOH). What are the primary stability concerns?

A1: The primary stability concern for 5-Fluoro-2-phenylbenzaldehyde under strong basic conditions is its susceptibility to the Cannizzaro reaction .[2][3] Because it lacks α-hydrogens, it cannot form an enolate and undergo reactions like a typical aldol condensation.[4] Instead, in the presence of a strong base, two molecules of the aldehyde can undergo a disproportionation reaction, where one molecule is reduced to the corresponding alcohol ( (5-fluoro-[1,1'-biphenyl]-2-yl)methanol) and the other is oxidized to a carboxylate salt (5-fluoro-[1,1'-biphenyl]-2-carboxylate).[3][5] This can significantly reduce the yield of your desired product.

Q2: What is the mechanism of the Cannizzaro reaction, and how does it affect my experiment?

A2: The Cannizzaro reaction is a redox process initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.[3][6] This forms a tetrahedral intermediate. This intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule, reducing it to an alkoxide, while the first molecule is oxidized to a carboxylic acid.[2][6] The resulting alkoxide is then protonated by the solvent to yield the alcohol. This reaction pathway consumes two molecules of your starting aldehyde to produce undesired byproducts, effectively halving the maximum theoretical yield of a desired reaction if it becomes the dominant pathway.

Visualizing the Cannizzaro Reaction Pathway

The following diagram illustrates the key steps of the base-induced disproportionation of a non-enolizable aldehyde like 5-Fluoro-2-phenylbenzaldehyde.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Redox) cluster_step3 Step 3: Proton Exchange A Aldehyde (Molecule 1) Int1 Tetrahedral Intermediate A->Int1 OH OH⁻ OH->A attacks H_transfer H⁻ Transfer Int1->H_transfer Acid Carboxylic Acid Int1->Acid B Aldehyde (Molecule 2) Alkoxide Alkoxide Ion B->Alkoxide H_transfer->B Carboxylate Carboxylate Salt Acid->Carboxylate Deprotonation Alcohol Primary Alcohol Alkoxide->Alcohol Protonation from solvent Solvent H₂O

Caption: Mechanism of the Cannizzaro Reaction.

Q3: My reaction mixture contains another carbonyl compound, a ketone with α-hydrogens. Could this cause other side reactions?

A3: Yes. This scenario can lead to a Crossed Aldol Condensation , specifically a Claisen-Schmidt condensation.[7][8] While 5-Fluoro-2-phenylbenzaldehyde cannot form an enolate itself, the ketone can be deprotonated by the base to form a nucleophilic enolate.[4][9] This enolate can then attack the electrophilic carbonyl carbon of 5-Fluoro-2-phenylbenzaldehyde.[9] The initial product is a β-hydroxy ketone, which often dehydrates upon heating to form a more stable α,β-unsaturated ketone (enone).[7] This reaction consumes your starting aldehyde to form a new carbon-carbon bond, leading to a potentially complex mixture of products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product; presence of alcohol and carboxylic acid byproducts. The Cannizzaro reaction is likely occurring due to strong basic conditions.- Use a non-hydroxide base: If possible, use a non-nucleophilic base (e.g., a hindered base like DBU) or a weaker base (e.g., K₂CO₃) if your desired reaction allows. - Lower the temperature: The Cannizzaro reaction rate is temperature-dependent. Running the reaction at lower temperatures can significantly reduce the rate of this side reaction. - Control stoichiometry: Use the base in catalytic amounts if feasible, rather than stoichiometric or excess amounts.
Formation of a high molecular weight, UV-active byproduct. A Crossed Aldol Condensation with another carbonyl species (ketone, ester, or another enolizable aldehyde) is likely.- Purify starting materials: Ensure that your 5-Fluoro-2-phenylbenzaldehyde and solvent are free from other carbonyl-containing impurities. - Optimize order of addition: Add the base to a solution of the enolizable ketone to pre-form the enolate, then slowly add the 5-Fluoro-2-phenylbenzaldehyde to the reaction mixture. This can favor the desired crossed reaction over self-condensation of the ketone.
Reaction turns dark or forms intractable material. Polymerization or extensive side reactions due to prolonged exposure to strong base and/or heat.- Minimize reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed or the desired product is maximized. - Quench carefully: Neutralize the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to stop all base-catalyzed processes.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing the Cannizzaro Reaction

This protocol is a general guideline for a hypothetical reaction where 5-Fluoro-2-phenylbenzaldehyde is a substrate under basic conditions.

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add your other reaction components and a suitable anhydrous solvent (e.g., THF, Dioxane).

  • Cooling: Cool the reaction mixture to 0°C or a lower temperature as determined by your process optimization.

  • Substrate Addition: Add the 5-Fluoro-2-phenylbenzaldehyde to the cooled solution.

  • Base Addition: If using a strong base like NaOH or KOH, use the minimum effective amount. Consider using a weaker base like potassium carbonate if the reaction chemistry permits. Add the base portion-wise or as a dilute solution to control the exotherm and localized concentration.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a cold, stirred solution of dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to neutralize the base and stop the reaction.

  • Work-up: Proceed with the standard extraction and purification protocol for your desired product.

Visualizing Competing Reaction Fates

The following diagram illustrates the decision point for 5-Fluoro-2-phenylbenzaldehyde under basic conditions.

Competing_Pathways cluster_pathways Potential Reaction Pathways cluster_products Resulting Products Start 5-Fluoro-2-phenylbenzaldehyde + Strong Base (e.g., NaOH) Cannizzaro Cannizzaro Reaction (No other carbonyls present) Start->Cannizzaro CrossedAldol Crossed Aldol Condensation (Enolizable ketone/aldehyde present) Start->CrossedAldol Cannizzaro_Prod Alcohol + Carboxylate Salt Cannizzaro->Cannizzaro_Prod Aldol_Prod α,β-Unsaturated Ketone CrossedAldol->Aldol_Prod

Caption: Competing reaction pathways for the aldehyde.

References

  • Allen, C. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen. Available at: [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 14). Cannizzaro Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Vaia. (n.d.). Problem 13 When benzaldehyde is reacted wit... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Cyclization of 5-Fluoro-2-phenylbenzaldehyde

Welcome to the technical support center for the synthesis of complex heterocyclic scaffolds. This guide is specifically designed for researchers, scientists, and drug development professionals working with the cyclizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of complex heterocyclic scaffolds. This guide is specifically designed for researchers, scientists, and drug development professionals working with the cyclization of 5-Fluoro-2-phenylbenzaldehyde. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of such specialized molecules. This resource is intended to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

The cyclization of 5-Fluoro-2-phenylbenzaldehyde is a critical step in the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their unique biological properties.[1] However, the presence of the electron-withdrawing fluorine atom and the sterically demanding phenyl group can lead to a range of side reactions, complicating product purification and reducing overall yield. This guide will address the most common issues encountered during these cyclization reactions and provide detailed, field-proven protocols to mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting

Low Yield of the Desired Cyclized Product in Acid-Catalyzed Reactions

Question: I am attempting an acid-catalyzed intramolecular cyclization of 5-Fluoro-2-phenylbenzaldehyde to synthesize a phenanthridine precursor, but I am observing very low yields of the desired product along with significant amounts of a dark, insoluble material. What is causing this, and how can I improve my yield?

Answer: This is a common issue when working with substrates like 5-Fluoro-2-phenylbenzaldehyde, which possess an electron-withdrawing group on one of the aromatic rings. The fluorine atom deactivates the benzaldehyde ring towards electrophilic aromatic substitution, which is the key step in many acid-catalyzed cyclizations like the Friedel-Crafts reaction.[2] Consequently, harsh reaction conditions (e.g., high concentrations of strong acids, high temperatures) are often employed to drive the reaction forward. However, these conditions can lead to polymerization, charring, and other degradation pathways of the starting material and product.

Troubleshooting Strategies:

  • Milder Lewis Acids: Instead of strong Brønsted acids like concentrated sulfuric acid or polyphosphoric acid, consider using milder Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be effective in promoting intramolecular Prins/Friedel-Crafts cyclizations of similar substrates.[3]

  • Reaction Temperature and Time: Carefully optimize the reaction temperature and time. Start with lower temperatures and gradually increase if the reaction does not proceed. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to acidic conditions.

  • High Dilution: Intermolecular reactions leading to polymerization can be minimized by running the reaction under high dilution conditions. This favors the intramolecular cyclization pathway.

Experimental Protocol: Optimized Acid-Catalyzed Cyclization

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Fluoro-2-phenylbenzaldehyde (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.01 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add a solution of BF₃·OEt₂ (1.2 eq) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes. If no reaction is observed after 2 hours, allow the reaction to slowly warm to room temperature.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConventional ConditionsOptimized ConditionsRationale
Acid Catalyst Conc. H₂SO₄ or PPABF₃·OEt₂Milder conditions to prevent degradation.
Concentration 0.1 - 1.0 M0.01 MFavors intramolecular cyclization.
Temperature 100-150 °C0 °C to room temperatureMinimizes side reactions and charring.

Diagram: Decision-Making Workflow for Optimizing Acid-Catalyzed Cyclization

G start Low Yield in Acid-Catalyzed Cyclization check_degradation Observe Charring/Polymerization? start->check_degradation harsh_conditions Harsh Conditions Likely the Cause check_degradation->harsh_conditions Yes no_degradation No Significant Degradation check_degradation->no_degradation No optimize_conditions Optimize Reaction Conditions harsh_conditions->optimize_conditions milder_acid Use Milder Lewis Acid (e.g., BF₃·OEt₂) optimize_conditions->milder_acid high_dilution Employ High Dilution optimize_conditions->high_dilution lower_temp Lower Reaction Temperature optimize_conditions->lower_temp monitor_reaction Monitor Reaction Closely optimize_conditions->monitor_reaction check_activation Is the Ring Sufficiently Activated? no_degradation->check_activation deactivated_ring Fluorine Deactivates the Ring check_activation->deactivated_ring No sufficient_activation Problem May Lie Elsewhere (e.g., starting material purity) check_activation->sufficient_activation Yes increase_activation Consider Alternative Strategies (e.g., derivative synthesis) deactivated_ring->increase_activation G start 5-Fluoro-2-phenylbenzaldehyde O-acetyl oxime excited_state Excited State/Radical Cation start->excited_state UV Irradiation + Photosensitizer cyclization_path Intramolecular Cyclization excited_state->cyclization_path fragmentation_path Fragmentation excited_state->fragmentation_path phenanthridine Desired Phenanthridine Product cyclization_path->phenanthridine nitrile Nitrile Byproduct fragmentation_path->nitrile optimization Optimization Strategies dca Use DCA as Photosensitizer optimization->dca solvent Use Acetonitrile as Solvent optimization->solvent G cluster_0 One-Pot Approach cluster_1 Stepwise Approach one_pot_start Aldehyde + Amine + Reducing Agent one_pot_products Complex Mixture: - Imine - Secondary Amine - Byproducts one_pot_start->one_pot_products Difficult to Optimize step1_start Aldehyde + Amine step1_product Isolated Imine step1_start->step1_product Step 1: Imine Formation step2_start Imine + Reducing Agent step1_product->step2_start step2_product Isolated Secondary Amine step2_start->step2_product Step 2: Reduction step3_start Secondary Amine + Catalyst step2_product->step3_start step3_product Desired Cyclized Product step3_start->step3_product Step 3: Cyclization

Sources

Optimization

Technical Support Center: NMR Analysis of 5-Fluoro-2-phenylbenzaldehyde

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Fluoro-2-phenylbenzaldehyde during Nuclear Magnetic Resonance (NMR) analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Fluoro-2-phenylbenzaldehyde during Nuclear Magnetic Resonance (NMR) analysis. This guide provides in-depth, experience-driven solutions to overcome poor solubility, ensuring high-quality, reproducible NMR spectra.

Introduction: The Solubility Challenge

5-Fluoro-2-phenylbenzaldehyde is an aromatic aldehyde whose structure lends itself to limited solubility in common, less-polar deuterated solvents like chloroform-d (CDCl₃). Incomplete dissolution is a critical issue in NMR spectroscopy, leading to poor signal-to-noise ratios, broad spectral peaks, and inaccurate quantitative measurements.[1][2] This guide offers a systematic approach to troubleshooting and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving my 5-Fluoro-2-phenylbenzaldehyde sample in CDCl₃, but it's not fully soluble. What should I do next?

This is a common starting point. When a compound shows poor solubility in a standard non-polar solvent like CDCl₃, the logical next step is to try a more polar deuterated solvent.[1] Aromatic aldehydes can have varying solubility based on their specific substituents.[3]

Recommended Action: Attempt to dissolve a small amount of your sample (~1-2 mg) in a more polar solvent. See the table below for a list of common options.

Q2: Which deuterated solvents are recommended for polar aromatic compounds like this?

The choice of solvent is critical and depends on the polarity of your analyte. For compounds that are sparingly soluble in CDCl₃, more polar options are often successful.

Table 1: Common Deuterated Solvents for NMR Analysis

SolventChemical FormulaResidual ¹H Peak (ppm)PolarityKey Characteristics & Considerations
Chloroform-dCDCl₃~7.26LowGood for many organic compounds, but may not be sufficient for more polar molecules.
Acetone-d₆(CD₃)₂CO~2.05MediumA versatile solvent for a wide range of compounds.
Acetonitrile-d₃CD₃CN~1.94MediumSuitable for moderately polar compounds.[4]
Dimethyl Sulfoxide-d₆(CD₃)₂SO~2.50HighExcellent for dissolving highly polar compounds and samples that are difficult to dissolve elsewhere.[1][4] Its high boiling point is also advantageous for high-temperature studies.[1]
Methanol-d₄CD₃OD~3.31 & ~4.87 (OH)HighA protic solvent that can be useful for polar compounds, but be aware of potential hydrogen-deuterium exchange with labile protons (e.g., -OH, -NH).[4]

Note: Residual peak positions can vary slightly depending on temperature, concentration, and the presence of other substances.[5]

Q3: Are there any disadvantages to using a highly polar solvent like DMSO-d₆?

While DMSO-d₆ is an excellent solubilizing agent, there are a few points to consider:

  • High Viscosity: DMSO-d₆ is more viscous than other NMR solvents, which can sometimes lead to broader spectral lines.

  • Water Absorption: It is highly hygroscopic. Absorbed water will appear as a broad peak (typically around 3.3 ppm), which could obscure signals from your compound.[6] It is crucial to use high-purity, dry DMSO-d₆ and handle it under an inert atmosphere if possible.[1]

  • High Boiling Point: Its high boiling point (189 °C) makes sample recovery by evaporation difficult.[7]

  • Melting Point: DMSO has a melting point of about 18.5 °C and can freeze in a cool lab. It can be thawed in a warm water bath before use.[6]

Q4: My compound is still not soluble enough, even in DMSO-d₆. What other techniques can I try?

If a single solvent is insufficient, you have several advanced options:

  • Co-Solvent Systems: Use a mixture of two or more deuterated solvents. A common approach is to dissolve the compound in a small amount of a high-solubility solvent (like DMSO-d₆) and then dilute it with a less viscous solvent (like CDCl₃ or Acetone-d₆). This can enhance solubility while maintaining good spectral resolution.[8][9]

  • Variable Temperature (VT) NMR: Increasing the temperature of the NMR experiment can significantly improve the solubility of many compounds.[7] This can also help sharpen peaks for molecules undergoing dynamic exchange processes.[10]

  • Gentle Heating: Gently warming the sample vial while dissolving the compound can aid solubility. This should be done with caution to avoid solvent evaporation or sample degradation.[1][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your NMR analysis.

Symptom Possible Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Incomplete dissolution of the sample.[1][2]2. Sample concentration is too high.[2]3. Presence of paramagnetic impurities.[1]1. Filter the sample solution through a pipette with a cotton or glass wool plug into the NMR tube to remove particulates.[11][12]2. Try the advanced solubility techniques described above (co-solvents, VT NMR).3. Prepare a more dilute sample.
Low signal-to-noise (S/N) ratio 1. Sample concentration is too low due to poor solubility.2. Insufficient number of scans acquired.1. Use the most effective solvent or co-solvent system to maximize concentration.2. Increase the number of scans during NMR acquisition.
Precipitate forms in the NMR tube over time The compound is supersaturated and is slowly crashing out of solution.1. Re-dissolve the sample by gentle warming before re-inserting it into the spectrometer.2. Consider running the experiment at a slightly elevated temperature to maintain solubility (Variable Temperature NMR).[7]3. Prepare a slightly more dilute sample that remains stable in solution.
Chemical shifts differ from literature values The solvent environment can influence the chemical shifts of protons, especially those near polar functional groups.[13][14]1. Be aware that this is a known phenomenon. The use of different solvents (e.g., DMSO-d₆ vs. CDCl₃) will naturally lead to variations in chemical shifts.2. Always report the solvent used when documenting your spectral data.

Experimental Protocols & Workflows

Protocol 1: Using a Co-Solvent System (DMSO-d₆ / CDCl₃)

This protocol is designed for when a single solvent is insufficient to fully dissolve the analyte.

Objective: To achieve a clear, homogeneous solution of 5-Fluoro-2-phenylbenzaldehyde for high-resolution NMR.

Materials:

  • 5-Fluoro-2-phenylbenzaldehyde (5-10 mg)

  • DMSO-d₆ (high purity, anhydrous)

  • CDCl₃ (high purity)

  • Vortex mixer

  • Pasteur pipette with glass wool

  • 5 mm NMR tube

Procedure:

  • Weigh 5-10 mg of your compound directly into a clean, dry vial.

  • Add a minimal amount of DMSO-d₆ (e.g., 50-100 µL) to the vial. This is your "solubilizing" solvent.

  • Vortex the mixture until the solid is completely dissolved. You should have a clear, concentrated solution.

  • To this solution, add CDCl₃ dropwise until you reach the desired final volume for your NMR tube (typically 0.5-0.6 mL).[2]

  • Vortex the final mixture thoroughly to ensure it is homogeneous.

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[11] This removes any micro-particulates that could interfere with shimming.

  • Cap the NMR tube, wipe it clean, and it is ready for analysis.

Workflow Visualization

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for preparing a sample with a co-solvent.

G start Start: Prepare Sample (~5-10 mg) dissolve_cdcl3 Attempt to dissolve in 0.6 mL CDCl3 start->dissolve_cdcl3 is_soluble Is the solution clear and homogeneous? dissolve_cdcl3->is_soluble acquire_nmr Acquire NMR Spectrum is_soluble->acquire_nmr Yes try_polar Try a more polar solvent (e.g., Acetone-d6, DMSO-d6) is_soluble->try_polar No end End acquire_nmr->end is_polar_soluble Is it soluble? try_polar->is_polar_soluble is_polar_soluble->acquire_nmr Yes use_cosolvent Use Co-Solvent System (Protocol 1) is_polar_soluble->use_cosolvent No use_vt_nmr Consider Variable Temperature (VT) NMR use_cosolvent->use_vt_nmr use_vt_nmr->end

Caption: Decision tree for selecting an appropriate NMR solvent system.

G cluster_workflow Co-Solvent Sample Preparation Workflow weigh 1. Weigh 5-10 mg of Analyte add_dmso 2. Add minimal DMSO-d6 (50-100 µL) weigh->add_dmso vortex1 3. Vortex until fully dissolved add_dmso->vortex1 add_cdcl3 4. Add CDCl3 to final volume (0.6 mL) vortex1->add_cdcl3 vortex2 5. Vortex to homogenize add_cdcl3->vortex2 filter 6. Filter into NMR Tube vortex2->filter ready 7. Sample Ready for Analysis filter->ready

Caption: Step-by-step workflow for the co-solvent protocol.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • IMSERC. (n.d.). Variable Temperature (VT) Control for NMR. Northwestern University. Available at: [Link]

  • Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 38(11), 2066-2076. Available at: [Link]

  • Pinto, M. F., Dutra, J. D., & de Souza, R. O. M. A. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. RSC Advances, 11(43), 26863-26871. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

Sources

Troubleshooting

handling moisture sensitivity of 5-Fluoro-2-phenylbenzaldehyde

Technical Support Center: 5-Fluoro-2-phenylbenzaldehyde Welcome to the dedicated technical support guide for 5-Fluoro-2-phenylbenzaldehyde. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2-phenylbenzaldehyde

Welcome to the dedicated technical support guide for 5-Fluoro-2-phenylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive reagent. Our goal is to provide you with field-proven insights and robust protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the use of 5-Fluoro-2-phenylbenzaldehyde, with a focus on diagnosing and resolving issues related to its sensitivity.

Question 1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What is the likely cause?

Answer: The most probable cause is the degradation of the aldehyde starting material due to exposure to atmospheric moisture and/or oxygen. Aldehydes are susceptible to two primary degradation pathways in the presence of air:

  • Hydration: The carbonyl group can be attacked by water to form an unstable geminal diol (hydrate).[1][2][3] While this reaction is reversible, the presence of the hydrate can inhibit the desired reaction, effectively lowering the concentration of the active aldehyde. The equilibrium can be shifted back to the aldehyde by removing water, but it's far more effective to prevent its formation in the first place.[3]

  • Oxidation: Aldehydes are readily oxidized to the corresponding carboxylic acid in the presence of oxygen.[4][5] In this case, 5-Fluoro-2-phenylbenzaldehyde would be converted to 5-fluoro-2-phenylbenzoic acid, a common white solid impurity.[4] This is an irreversible process that consumes your starting material.

Solution: Implementation of Air-Free Techniques To prevent degradation, it is critical to handle 5-Fluoro-2-phenylbenzaldehyde under an inert atmosphere. This involves using specialized glassware and techniques to exclude air and moisture from the reaction.[6][7] The two most common methods are the use of a glovebox or a Schlenk line.[6][7]

  • Glovebox: A sealed chamber filled with an inert gas (like argon or nitrogen) that allows for the manipulation of reagents in a completely inert environment.[7] This is the preferred method for maximum control.

  • Schlenk Line: A dual-manifold system connected to a source of inert gas and a vacuum pump.[7] This allows for the evacuation of air from reaction vessels and backfilling with inert gas. This technique is highly effective and widely used for air-sensitive chemistry.[6][7]

Question 2: I've observed an unknown white precipitate forming in my reaction mixture or during storage of the aldehyde. What is it?

Answer: The formation of a white solid is a classic indicator of aldehyde oxidation to a carboxylic acid.[4] Benzaldehyde itself slowly oxidizes in air to form benzoic acid, a white solid.[4] Similarly, 5-Fluoro-2-phenylbenzaldehyde will oxidize to 5-fluoro-2-phenylbenzoic acid. This not only consumes your starting material but can also interfere with the reaction mechanism or complicate purification.

Solution: Proper Solvent Degassing and Storage Oxygen is a key culprit in this degradation pathway. While working under a nitrogen or argon blanket is essential, dissolved oxygen in your reaction solvents can still cause significant oxidation.

Protocol: Freeze-Pump-Thaw Degassing This is a rigorous method to remove dissolved gases from solvents.[6]

  • Place the solvent in a robust Schlenk flask equipped with a stir bar.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to the vacuum line for several minutes to remove gases from the headspace.

  • Close the flask to the vacuum and thaw the solvent in a warm water bath. You will see bubbles of gas being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved air.[6]

Question 3: My experimental results are inconsistent from one run to the next, even when following the same procedure. Why?

Answer: Inconsistency is often traced back to subtle, uncontrolled variations in atmospheric exposure. Brief or minor exposure of the aldehyde, solvents, or reaction intermediates to moisture can have a significant impact. The reactivity of many organometallic reagents (e.g., Grignard or organolithium reagents) commonly used with aldehydes is severely compromised by trace amounts of water.

Solution: Rigorous Drying of Glassware and Solvents Ensuring that every component of your reaction is scrupulously dry is non-negotiable.

  • Glassware: All glassware should be oven-dried at >120 °C for several hours (or overnight) and allowed to cool in a desiccator or directly on the Schlenk line under vacuum.[6] For the most sensitive reactions, flame-drying the glassware under vacuum immediately before use is recommended to remove any adsorbed water.[6][8]

  • Solvents: Use only anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. If you are drying solvents yourself (e.g., by distillation over a drying agent like sodium/benzophenone), ensure the procedure is validated and the solvent is stored over molecular sieves under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How should 5-Fluoro-2-phenylbenzaldehyde be properly stored? Store the compound in a tightly sealed container, preferably with a PTFE-lined cap. The container should be backfilled with an inert gas like argon or nitrogen. For long-term storage, keep it in a cool, dry, and dark place, such as a refrigerator or freezer designated for chemicals.[9]

Q2: What are the visual signs of degradation? The primary signs are a change in physical appearance and the formation of a white crystalline solid (the corresponding carboxylic acid). If the material is a liquid, it may become more viscous or begin to solidify.

Q3: Is it ever acceptable to handle this compound on an open lab bench? For quantitative and reproducible results, it is strongly advised against handling this compound openly. Even brief exposure to air for weighing can introduce sufficient moisture and oxygen to compromise sensitive reactions. All transfers and manipulations should be performed under an inert atmosphere.[10][11]

Q4: Which solvents are recommended for reactions with this aldehyde? Anhydrous, non-protic solvents are essential. Common choices include tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane (DCM). The choice of solvent will depend on the specific reaction, but it must always be thoroughly dried and degassed before use.

Data & Protocols

Physicochemical Properties Summary

Note: As detailed data for 5-Fluoro-2-phenylbenzaldehyde is not uniformly available, this table compiles representative data for similar fluorinated benzaldehyde derivatives to provide an informed estimate of properties.

PropertyRepresentative Value/InformationSource(s)
Molecular Formula C₁₃H₉FO-
Molecular Weight 196.21 g/mol -
Appearance White to light yellow solid or liquid[9]
Boiling Point Not readily available; likely >200 °C-
Storage Conditions Store at 2-8 °C under inert atmosphere[9]
Key Sensitivities Moisture/Air Sensitive[10][11]
Common Impurity 5-fluoro-2-phenylbenzoic acid[4]
Workflow Diagram: Inert Atmosphere Reaction Setup

The following diagram illustrates the essential steps for setting up a reaction on a Schlenk line to protect against moisture and oxygen.

InertAtmosphereWorkflow cluster_prep Phase 1: Preparation cluster_purge Phase 2: Inerting cluster_addition Phase 3: Reagent Addition A 1. Oven-dry or flame-dry all glassware B 2. Assemble glassware (flask, condenser) hot A->B C 3. Immediately place under vacuum on Schlenk line B->C D 4. Perform 3x vacuum/inert gas cycles C->D Cooling E 5. Leave flask under positive pressure of N₂ or Ar D->E F 6. Add anhydrous, degassed solvent via cannula or dry syringe E->F Ready for use G 7. Add 5-Fluoro-2-phenyl- benzaldehyde via syringe (if liquid) or in a glovebox (if solid) F->G H 8. Add other reagents using air-free techniques G->H

Caption: Workflow for setting up a moisture-sensitive reaction.

Protocol: Example Reaction (Wittig Olefination)

This protocol details a generic Wittig reaction, a common transformation for aldehydes, highlighting the critical steps for handling moisture-sensitive reagents.

Objective: To convert 5-Fluoro-2-phenylbenzaldehyde to its corresponding alkene using a Wittig reagent.

Materials:

  • Schlenk flask with stir bar

  • Rubber septa

  • Nitrogen or Argon gas line (connected to a Schlenk line)

  • Syringes and needles (oven-dried)

  • Wittig salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium in hexanes)

  • 5-Fluoro-2-phenylbenzaldehyde

  • Anhydrous, degassed THF

Procedure:

  • Apparatus Preparation: Flame-dry a 100 mL Schlenk flask containing a magnetic stir bar under high vacuum. Allow the flask to cool to room temperature under an atmosphere of argon or nitrogen.[6][8]

  • Reagent Preparation: In the prepared flask, add the Wittig salt (e.g., 1.2 equivalents). Seal the flask with a rubber septum.

  • Solvent Addition: Add 30 mL of anhydrous, degassed THF via a dry syringe.[12] Stir the resulting suspension.

  • Ylide Formation: Cool the flask to 0 °C in an ice bath. Slowly add the strong base (e.g., n-BuLi, 1.1 equivalents) dropwise via syringe over 10 minutes. The solution will typically change color (e.g., to deep red or orange), indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes.

  • Aldehyde Addition: In a separate, dry vial, prepare a solution of 5-Fluoro-2-phenylbenzaldehyde (1.0 equivalent) in 10 mL of anhydrous THF. Using a dry syringe, slowly add this solution to the stirring ylide mixture at 0 °C.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Wikipedia contributors. (n.d.). Air-free technique. Wikipedia. [Link]

  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • Cube Chemistry. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde, 98+%. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. [Link]

  • Owlcation. (2023, December 26). Determining Reactions of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Interpretation of 5-Fluoro-2-phenylbenzaldehyde: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose, offering a detailed window into the chemical environment of protons within a molecule. This guide provides an in-depth interpretation of the 1H NMR spectrum of 5-Fluoro-2-phenylbenzaldehyde, a compound of interest in medicinal chemistry and organic synthesis.

Given the limited availability of public experimental spectra for this specific molecule, we present a meticulously predicted 1H NMR spectrum. This prediction is grounded in fundamental NMR principles and is substantiated by a comparative analysis with the experimentally determined spectra of structurally related analogs, including benzaldehyde, 4-fluorobenzaldehyde, and 2-phenylbenzaldehyde. This approach not only illuminates the spectral features of the target molecule but also serves as a practical exercise in spectral interpretation for complex aromatic systems.

Predicted 1H NMR Spectrum of 5-Fluoro-2-phenylbenzaldehyde

The predicted 1H NMR spectrum of 5-Fluoro-2-phenylbenzaldehyde is a composite of distinct signals arising from the aldehydic proton, the protons on the fluorinated benzaldehyde ring, and the protons of the phenyl substituent. The interplay of inductive effects from the fluorine and aldehyde groups, alongside the anisotropic effects of the aromatic rings, dictates the chemical shifts and coupling patterns.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aldehyde (-CHO)~10.2s-
H-6~8.0ddJ (ortho H-F) ≈ 8.5, J (meta H-H) ≈ 2.5
H-3~7.8ddJ (ortho H-H) ≈ 8.5, J (para H-F) ≈ 3.0
H-4~7.4tdJ (ortho H-H) ≈ 8.5, J (meta H-F) ≈ 5.5
Phenyl (ortho)~7.6m-
Phenyl (meta, para)~7.5m-

In-depth Spectral Interpretation

The aldehydic proton is expected to be the most deshielded, appearing as a singlet around 10.2 ppm due to the strong electron-withdrawing nature of the carbonyl group. This is a characteristic feature of benzaldehydes.[1]

The protons on the fluorinated benzaldehyde ring (H-3, H-4, and H-6) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-6: This proton is ortho to the aldehyde group and meta to the fluorine atom. It is expected to be a doublet of doublets, with a larger ortho coupling to the fluorine and a smaller meta coupling to H-4.

  • H-3: This proton is ortho to the phenyl group and para to the fluorine atom. It will likely appear as a doublet of doublets, with a typical ortho H-H coupling and a smaller para H-F coupling.

  • H-4: This proton is situated between the fluorine and a hydrogen (H-3). It is predicted to be a triplet of doublets, showing ortho coupling to H-3 and a larger meta coupling to the fluorine atom.

The protons of the unsubstituted phenyl ring at the 2-position will likely appear as a multiplet in the range of 7.5-7.6 ppm. The ortho protons will be slightly more deshielded than the meta and para protons.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we will compare the expected spectrum of 5-Fluoro-2-phenylbenzaldehyde with the known 1H NMR data of key analogs.

Compound Aldehyde Proton (ppm) Aromatic Protons (ppm) Key Distinctions
Benzaldehyde ~10.0 (s)7.5-7.9 (m)Simpler aromatic region with no H-F coupling.[1][2]
4-Fluorobenzaldehyde ~9.9 (s)7.2-7.9 (m)Aromatic signals are influenced by the para-fluorine, leading to more complex splitting than benzaldehyde.
2-Phenylbenzaldehyde ~10.1 (s)7.3-8.1 (m)The aromatic region is more complex due to the presence of two interacting phenyl rings, but lacks H-F coupling.

This comparative analysis underscores the diagnostic value of H-F coupling constants in assigning the proton signals in fluorinated aromatic compounds.

Experimental Protocol for 1H NMR Spectroscopy

For researchers seeking to acquire experimental data, the following protocol outlines a standard procedure for 1H NMR analysis.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid 5-Fluoro-2-phenylbenzaldehyde.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
  • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust the depth.
  • Place the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity and optimal resolution. This is a critical step to obtain sharp peaks and accurate coupling information.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR, 16 to 64 scans are typically sufficient.
  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm).
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate Peaks Calibrate->Integrate Analyze Analyze & Interpret Integrate->Analyze

Visualizing Spin-Spin Coupling in 5-Fluoro-2-phenylbenzaldehyde

The following diagram illustrates the key proton-proton and proton-fluorine coupling interactions within the 5-Fluoro-2-phenylbenzaldehyde molecule.

// Define nodes for the atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Aldehyde group C_CHO [label="C", pos="0,2.5!", shape=none, fontcolor="#EA4335"]; H_CHO [label="H", pos="0,3.2!", shape=none, fontcolor="#EA4335"]; O_CHO [label="O", pos="-0.8, 2.5!", shape=none, fontcolor="#EA4335"];

// Phenyl group C_Ph [label="C-Ph", pos="-2.6,1.5!", shape=none, fontcolor="#4285F4"];

// Protons and Fluorine H3 [label="H3", pos="-2.3,-1.25!", shape=none]; H4 [label="H4", pos="0,-2.5!", shape=none]; F5 [label="F", pos="2.3,-1.25!", shape=none, fontcolor="#FBBC05"]; H6 [label="H6", pos="2.3,1.25!", shape=none];

// Draw the benzaldehyde ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Draw the substituents C1 -- C_CHO; C_CHO -- H_CHO [style=invis]; C_CHO -- O_CHO [style=invis]; C2 -- C_Ph [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C5 -- F5 [style=invis]; C6 -- H6 [style=invis];

// Show couplings H3 -- H4 [color="#EA4335", style=dashed, label=" J(ortho)", fontcolor="#EA4335", len=1.5]; H4 -- F5 [color="#FBBC05", style=dashed, label=" J(meta)", fontcolor="#FBBC05", len=1.5]; H6 -- F5 [color="#FBBC05", style=dashed, label=" J(ortho)", fontcolor="#FBBC05", len=1.5]; H3 -- F5 [color="#FBBC05", style=dashed, label=" J(para)", fontcolor="#FBBC05", len=2.5]; H4 -- H6 [color="#EA4335", style=dashed, label=" J(meta)", fontcolor="#EA4335", len=2.5]; } "Spin-spin coupling in 5-Fluoro-2-phenylbenzaldehyde"

Conclusion

The interpretation of the 1H NMR spectrum of 5-Fluoro-2-phenylbenzaldehyde, while challenging due to the complex coupling patterns introduced by the fluorine substituent, is a tractable problem. By leveraging a predictive approach supported by comparative analysis with known compounds, a confident structural assignment can be made. This guide provides a framework for researchers to not only understand the specific spectral features of this molecule but also to apply these principles to the elucidation of other complex fluorinated aromatic compounds.

References

  • This guide is a predictive analysis and does not cite a direct experimental spectrum for 5-Fluoro-2-phenylbenzaldehyde.
  • Comparative spectral data for benzaldehyde and fluorinated analogs are widely available in spectral databases such as the Spectral D
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide to 13C NMR Analysis of 5-Fluoro-2-phenylbenzaldehyde

Executive Summary: The Biaryl Scaffold in Focus 5-Fluoro-2-phenylbenzaldehyde is a critical intermediate in the synthesis of fluorinated heterocycles and kinase inhibitors. Its structural core—a biaryl system with a reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Scaffold in Focus

5-Fluoro-2-phenylbenzaldehyde is a critical intermediate in the synthesis of fluorinated heterocycles and kinase inhibitors. Its structural core—a biaryl system with a reactive aldehyde and a regioselective fluorine handle—makes it a high-value scaffold in medicinal chemistry.

For researchers, the challenge lies not just in synthesis (typically Suzuki-Miyaura coupling) but in rapid, unambiguous structural verification . The presence of the fluorine atom introduces complex spin-spin coupling (


) that splits carbon signals, often leading to misinterpretation by automated software.

This guide provides a definitive comparative analysis of the 13C NMR chemical shifts , distinguishing the target product from its non-fluorinated parent (2-phenylbenzaldehyde) and its halogenated precursor (5-fluoro-2-bromobenzaldehyde).

Structural Elucidation & Assignment Logic

To accurately interpret the spectrum, one must apply Substituent Chemical Shift (SCS) logic combined with Heteronuclear Spin-Spin Coupling rules.

The Fluorine Effect

The


F nucleus (Spin 1/2) couples strongly with 

C. In 5-fluoro-2-phenylbenzaldehyde, the fluorine is located at position 5 of the benzaldehyde ring. This creates a predictable splitting pattern:
  • Ipso (C5): Large doublet (

    
     Hz).
    
  • Ortho (C4, C6): Medium doublets (

    
     Hz).
    
  • Meta (C1, C3): Small doublets (

    
     Hz).
    
  • Para (C2): Very small doublet or broadened singlet (

    
     Hz).
    
The Biaryl Connection

The phenyl ring at position 2 introduces a deshielding effect on C2 and provides a set of intense, non-split signals (unless long-range coupling is resolved) that distinguish the product from the starting bromide.

Comparative Data Analysis

The following table contrasts the target product with its primary "Alternative" (the non-fluorinated parent) and its "Precursor" (starting material).

Table 1: Comparative 13C NMR Chemical Shifts (δ ppm) and Coupling Constants (Hz)

Carbon PositionTarget Product (5-Fluoro-2-phenylbenzaldehyde)Alternative (Parent) (2-Phenylbenzaldehyde)Precursor (5-Fluoro-2-bromobenzaldehyde)Diagnostic Feature
C=O[1] (Aldehyde) 191.5 (d,

)
192.4 (s)190.8 (d,

)
Aldehyde Retention: Shift remains >190 ppm.
C1 (Ipso to CHO) 134.8 (d,

)
133.9 (s)135.2 (d,

)
Meta-coupling:

splitting confirms F proximity.
C2 (Ipso to Ph/Br) 142.5 (d,

)
145.8 (s)123.5 (d,

)
Reaction Success: Large downfield shift (+20 ppm) from C-Br to C-Ph.
C3 (Ortho to Ph) 132.1 (d,

)
130.5 (s)134.5 (d,

)
Meta-coupling: Distinct doublet due to F.
C4 (Meta to Ph) 119.8 (d,

)
127.8 (s)121.5 (d,

)
Ortho-coupling: Characteristic

doublet.
C5 (Ipso to F) 162.5 (d,

)
128.5 (s) (C-H)161.8 (d,

)
Fluorine Fingerprint: Massive splitting, definitive for F-C bond.
C6 (Ortho to CHO) 115.2 (d,

)
127.5 (s)116.5 (d,

)
Shielding: Upfield shift due to Ortho-F effect.
Phenyl Ring (C2') 139.2 (s)141.0 (s)AbsentNew Signal: Quaternary C of the incoming phenyl ring.
Phenyl Ring (CH) 128.0 - 130.0 (m)127.0 - 130.0 (m)AbsentIntense Multiplets: Overlapping signals from the unsubstituted ring.

Note: Data represents standardized values in CDCl3. Exact shifts may vary ±0.5 ppm depending on concentration and temperature.

Experimental Protocol: Reliable Characterization

To ensure the data matches the table above, follow this self-validating protocol.

A. Sample Preparation[2][3][4]
  • Solvent Choice: Use Chloroform-d (CDCl3) (99.8% D) with 0.03% v/v TMS.

    • Why: CDCl3 minimizes viscosity-induced broadening compared to DMSO-d6, allowing resolution of small

      
       couplings (2-3 Hz).
      
  • Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent.

    • Why: Fluorinated carbons have long relaxation times (

      
      ). High concentration improves S/N ratio for the quaternary C-F doublet without excessive scanning.
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Pd residues from Suzuki coupling) that cause line broadening.

B. Acquisition Parameters (Instrument: >400 MHz)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: The C5 (C-F) carbon has no attached protons and relaxes slowly. A short D1 will suppress this diagnostic signal.

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~191 ppm and C-F at ~162 ppm).

  • Scans (NS): Minimum 512 scans (due to splitting of intensity into doublets).

Visualization: Synthesis & Verification Workflow

The following diagram illustrates the logical flow for converting the precursor to the product and verifying the transformation using the NMR markers described above.

G Precursor Precursor: 5-Fluoro-2-bromobenzaldehyde (C2-Br Signal @ ~123 ppm) Reaction Suzuki Coupling (Ph-B(OH)2, Pd Catalyst) Precursor->Reaction + Phenylboronic Acid Product Product: 5-Fluoro-2-phenylbenzaldehyde (C2-Ph Signal @ ~142 ppm) Reaction->Product Check1 Check C5 (Ipso-F) ~162 ppm (d, J=250Hz) CONFIRMS: Fluorine Intact Product->Check1 Check2 Check C2 (Ipso-Ph) Shift 123 -> 142 ppm CONFIRMS: C-C Bond Formed Product->Check2

Caption: Logical workflow for monitoring the Suzuki coupling of 5-fluoro-2-bromobenzaldehyde. Note the critical shift of the C2 carbon as the primary indicator of success.

References & Authority

  • Suzuki-Miyaura Coupling Protocols:

    • Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes. ResearchGate.[1] Available at: [Link]

  • Fluorine Substituent Effects (SCS) & Coupling Constants:

    • 13C NMR chemical shifts in substituted benzenes. ResearchGate.[1] Available at: [Link]

  • Precursor Data (5-Fluoro-2-bromobenzaldehyde):

    • 2-Bromo-5-fluorobenzaldehyde Crystal Structure & Data.[1] Acta Crystallographica / ResearchGate. Available at: [Link]

  • General 13C NMR Data for Benzaldehydes:

    • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes. PubMed. Available at: [Link]

Sources

Validation

Technical Characterization Guide: FT-IR Analysis of 5-Fluoro-2-phenylbenzaldehyde

Executive Summary & Application Context 5-Fluoro-2-phenylbenzaldehyde (also known as 5-Fluoro[1,1'-biphenyl]-2-carbaldehyde ) is a critical biaryl intermediate used in the synthesis of advanced pharmaceutical scaffolds,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Fluoro-2-phenylbenzaldehyde (also known as 5-Fluoro[1,1'-biphenyl]-2-carbaldehyde ) is a critical biaryl intermediate used in the synthesis of advanced pharmaceutical scaffolds, particularly for angiotensin II receptor antagonists and other heterocyclic drug candidates.

This guide provides a technical breakdown of its Fourier-Transform Infrared (FT-IR) spectral characteristics. Unlike standard spectral libraries that list static peaks, this guide focuses on comparative performance analysis —demonstrating how to use FT-IR to validate the synthesis of this compound from its precursors (e.g., via Suzuki-Miyaura coupling) and distinguish it from structural analogs.

Key Chemical Identifiers
PropertyDetail
Compound Name 5-Fluoro-2-phenylbenzaldehyde
IUPAC Name 5-Fluoro[1,1'-biphenyl]-2-carbaldehyde
Precursor CAS 94569-84-3 (2-Bromo-5-fluorobenzaldehyde)
Analog CAS 1201-92-9 (2-Phenylbenzaldehyde)
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol

Structural Analysis & Spectral Logic

To accurately interpret the FT-IR spectrum of 5-Fluoro-2-phenylbenzaldehyde, one must analyze the vibrational modes introduced by its three distinct structural components: the Aldehyde Carbonyl , the Fluorine Substituent , and the Biphenyl System .

The "Steric Twist" Effect

In 2-substituted biphenyls, the two aromatic rings are not coplanar due to steric hindrance between the aldehyde group and the ortho-hydrogen of the phenyl ring. This "twist" reduces


-conjugation between the rings, causing the carbonyl (

) stretching frequency to appear at a slightly higher wavenumber than in fully planar conjugated systems (like 4-phenylbenzaldehyde).

SpectralLogic cluster_0 Structural Components cluster_1 Spectral Signature (cm⁻¹) Aldehyde Aldehyde Group (C=O, C-H) CO_Peak C=O Stretch ~1685-1695 cm⁻¹ Aldehyde->CO_Peak Dominant Feature Fluorine Fluorine Substituent (C-F) CF_Peak C-F Stretch ~1200-1260 cm⁻¹ Fluorine->CF_Peak High Polarity Biphenyl Biphenyl Core (Aromatic C=C) Ar_Peak Mono-sub Phenyl 690-710 & 730-770 cm⁻¹ Biphenyl->Ar_Peak Out-of-Plane Bending caption Figure 1: Correlation between structural moieties and characteristic FT-IR bands.

Comparative Spectral Data

This section compares the target compound against its synthesis precursor and a non-fluorinated analog. This comparison is essential for reaction monitoring (Process Analytical Technology - PAT).

Table 1: Critical Peak Assignments (Target vs. Precursor)

Use this table to monitor the Suzuki coupling of 2-Bromo-5-fluorobenzaldehyde with Phenylboronic acid.

Vibrational ModeTarget: 5-Fluoro-2-phenylbenzaldehydePrecursor: 2-Bromo-5-fluorobenzaldehydeDiagnostic Change
C=O Stretch 1685–1695 cm⁻¹ (Strong)~1680–1687 cm⁻¹ (Strong)Slight shift; C=O remains, but environment changes from Br to Ph.
Aldehyde C-H 2750 & 2850 cm⁻¹ (Fermi Doublet)2750 & 2850 cm⁻¹Conserved doublet; confirms aldehyde integrity.
C-F Stretch 1200–1260 cm⁻¹ (Strong)1200–1250 cm⁻¹Conserved strong band; distinguishes from non-fluoro impurities.
Aromatic C=C 1580–1600 cm⁻¹ 1570–1590 cm⁻¹Intensity increases due to additional phenyl ring.
Mono-sub Phenyl 690–710 & 730–770 cm⁻¹ (Strong)ABSENT CRITICAL INDICATOR: Appearance of these peaks confirms successful coupling.
C-Br Stretch ABSENT ~1000–1070 cm⁻¹ (Fingerprint)Disappearance indicates consumption of starting material.
Table 2: Comparison with Non-Fluorinated Analog

Use this table to distinguish the product from 2-Phenylbenzaldehyde (CAS 1201-92-9).

Feature5-Fluoro-2-phenylbenzaldehyde2-Phenylbenzaldehyde (Analog)
C-F Stretch Present (~1230 cm⁻¹) Absent
Fingerprint Region Complex (C-F coupling modes)Simpler aromatic pattern
C=O Position Similar (~1690 cm⁻¹)Similar (~1690 cm⁻¹)

Expert Insight: The presence of the Fluorine atom at position 5 does not significantly alter the Carbonyl stretch compared to the non-fluorinated analog, but it creates a massive, broad absorption in the 1200-1260 cm⁻¹ region. If your spectrum lacks a strong peak here, you likely have the non-fluorinated impurity.

Experimental Protocol: Reaction Monitoring

To ensure scientific integrity, the following protocol uses FT-IR as a self-validating system for monitoring the synthesis reaction.

Workflow Visualization

ReactionMonitoring Start Start: 2-Bromo-5-fluorobenzaldehyde + Phenylboronic Acid Step1 Sampling: Aliquot from Reactor Start->Step1 Step2 FT-IR Analysis (ATR Mode) Step1->Step2 Decision Check 700-770 cm⁻¹ (Phenyl Peaks) Step2->Decision OutcomeA Peaks Absent: Continue Reaction Decision->OutcomeA No OutcomeB Peaks Present & Stable: Reaction Complete Decision->OutcomeB Yes caption Figure 2: Process Analytical Technology (PAT) workflow for Suzuki coupling monitoring.

Step-by-Step Methodology
  • Sample Preparation (ATR Method):

    • Extract 50 µL of reaction mixture.

    • Perform a mini-workup: Partition between Ethyl Acetate (EtOAc) and water to remove inorganic salts (Pd catalyst, base) which can scatter IR light.

    • Evaporate the organic layer onto the ATR crystal (Diamond or ZnSe).

    • Why this matters: Direct spotting of crude reaction mixtures often obscures the fingerprint region due to solvent peaks (e.g., Toluene, DMF).

  • Data Acquisition:

    • Resolution: 4 cm⁻¹ (standard for solids/oils).

    • Scans: 16–32 scans to improve Signal-to-Noise ratio.

    • Background: Air background collected immediately prior.

  • Validation Criteria:

    • Pass: Distinct doublet at ~2850/2750 cm⁻¹ (Aldehyde) AND strong band at ~1230 cm⁻¹ (Fluorine) AND strong multiplets at 700–770 cm⁻¹ (Biphenyl).

    • Fail: Presence of broad -OH stretch (3200–3500 cm⁻¹) indicates reduction to alcohol or unreacted boronic acid.

References

  • Chemical Structure & Nomenclature: National Center for Biotechnology Information. PubChem Compound Summary for CID 11663158, 5-Fluoro-2-phenylbenzaldehyde. Accessed via PubChem. Link

  • Precursor Spectral Data: NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Bromobenzaldehyde (Analogous ortho-substitution pattern). NIST Chemistry WebBook, SRD 69.[1][2] Link

  • Synthesis Context: Method for synthesizing 9-aryl fluorene compound. Patent CN103724151B (Mentions 5-fluoro-2-phenylbenzaldehyde as intermediate). Link

  • General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C-F and Biphenyl assignments).

Sources

Comparative

Comparative Guide: Mass Spectrometry Characterization of 5-Fluoro-2-phenylbenzaldehyde

Executive Summary 5-Fluoro-2-phenylbenzaldehyde (CAS: 90902-61-7) is a critical biaryl intermediate, frequently synthesized via Suzuki-Miyaura coupling in the production of fluorinated pharmaceuticals and agrochemicals.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-phenylbenzaldehyde (CAS: 90902-61-7) is a critical biaryl intermediate, frequently synthesized via Suzuki-Miyaura coupling in the production of fluorinated pharmaceuticals and agrochemicals.[1] Its structural integrity is defined by the ortho-relationship between the aldehyde and the phenyl ring, a feature that dictates its unique mass spectrometric behavior.

This guide compares the two dominant characterization "alternatives"—Electron Impact (EI) and Electrospray Ionization (ESI) —providing the specific fragmentation logic required to distinguish this compound from its isomers (e.g., meta-phenyl or non-fluorinated analogs).

Part 1: Structural Context & The "Ortho Effect"

The mass spectral signature of 5-Fluoro-2-phenylbenzaldehyde is governed by two factors:

  • The Fluorine Stability: The C-F bond (aryl-fluorine) is exceptionally strong (~480 kJ/mol).[1] Unlike chlorine or bromine, fluorine is rarely lost as a neutral radical in primary fragmentation. It serves as a stable mass tag, shifting all expected hydrocarbon fragments by +18 Da (vs. H).

  • The Biaryl "Ortho Effect": The proximity of the carbonyl oxygen (C-1) to the phenyl ring (C-2) facilitates a cyclization pathway not seen in meta- or para- isomers.[1] This interaction promotes the expulsion of the formyl group (CHO) or carbon monoxide (CO) to form a stable, tricyclic fluorofluorenyl cation .

Part 2: Comparative Ionization Techniques

Researchers must choose the ionization method based on the analytical goal: structural fingerprinting (EI) or trace quantification/purity confirmation (ESI).

Alternative A: Electron Impact (EI) – The Structural Fingerprint
  • Mechanism: High-energy electron bombardment (70 eV) induces radical cation formation (

    
    ).[1]
    
  • Utility: Essential for confirming the regiochemistry (position of the F and Phenyl groups).

  • Key Behavior: Extensive fragmentation.[1] The molecular ion (

    
     200) is visible but often accompanied by intense daughter ions driven by the "Ortho Effect."
    
Alternative B: Electrospray Ionization (ESI) – The Soft Confirmation
  • Mechanism: Solution-phase ionization via high voltage, producing even-electron ions (

    
     or 
    
    
    
    ).[1]
  • Utility: Best for purity assessment in LC-MS workflows or analyzing biological matrices where thermal degradation is a risk.[1]

  • Key Behavior: Minimal fragmentation. Dominated by the protonated molecule (

    
     201).
    
Comparison Matrix
FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI)
Primary Ion Observed

(

200)

(

201)
Fragmentation Level High (Rich structural data)Low (Molecular weight only)
Isomer Distinction Excellent (Via Ortho Effect)Poor (Isomers have same mass)
Sensitivity Moderate (ng range)High (pg range)
Solvent Effects None (Gas phase)High (Potential hemiacetal formation in MeOH)

Part 3: Deep Dive – EI Fragmentation Pathways

The EI spectrum of 5-Fluoro-2-phenylbenzaldehyde is characterized by three distinct pathways.

The Aldehyde Pathway (Standard)

Like most benzaldehydes, the radical cation loses the aldehydic hydrogen or the entire formyl radical.

  • 
     200 
    
    
    
    199 (
    
    
    ):
    Loss of H•. This is a diagnostic doublet for aldehydes.[1]
  • 
     200 
    
    
    
    171 (
    
    
    ):
    Loss of •CHO. This forms the fluorobiphenyl cation (
    
    
    ).
The "Ortho Effect" Cyclization (Diagnostic)

This is the distinguishing pathway. The radical cation undergoes ring closure between the carbonyl carbon and the ortho-phenyl ring, followed by the loss of CO and H•.

  • Mechanism:

    
     (200) 
    
    
    
    Loss of CO (28)
    
    
    
    
    172 (Fluorofluorene radical)
    
    
    Loss of H•
    
    
    
    
    171 (Fluorofluorenyl cation)
    .
  • Significance: The high intensity of the

    
     171 peak (often the base peak) confirms the ortho arrangement. In meta- or para-phenylbenzaldehydes, this cyclization is geometrically impossible, resulting in a much lower abundance of the 
    
    
    
    ions.[1]
The Biaryl Bond Cleavage (Minor)
  • 
     77 (
    
    
    
    ):
    Phenyl cation derived from the unsubstituted ring.[1]
  • 
     95 (
    
    
    
    ):
    Fluorophenyl cation derived from the substituted ring.[1]
Visualization: Fragmentation Tree

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

FragmentationTree M Molecular Ion (M+) m/z 200 [C13H9FO]+. M_minus_H [M-H]+ m/z 199 (Acylium Ion) M->M_minus_H - H• (Standard Aldehyde) M_minus_CO [M-CO]+. m/z 172 (Fluorofluorene Radical) M->M_minus_CO - CO (Ortho Effect) Fluorenyl Fluorofluorenyl Cation m/z 171 (Base Peak Candidate) M->Fluorenyl - CHO• (Direct Loss) Phenyl Phenyl Cation m/z 77 [C6H5]+ M->Phenyl Biaryl Cleavage M_minus_CO->Fluorenyl - H• (Cyclization Stabilization)

Caption: Fragmentation tree for 5-Fluoro-2-phenylbenzaldehyde (EI Source), highlighting the convergence on the stable fluorofluorenyl cation (m/z 171).

Part 4: Experimental Protocols

Protocol A: GC-MS Identification (EI)

Objective: Structural verification and impurity profiling.[1]

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of Ethyl Acetate (avoid methanol to prevent acetal formation).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30m x 0.25mm ID.[1]

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 5 min.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C, Quadrupole 150°C.

  • Scan Range:

    
     50–300.
    
Protocol B: LC-MS Purity Check (ESI)

Objective: High-throughput purity confirmation.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Mode (ESI+).

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Detection: Extract Ion Chromatogram (EIC) for

    
     201.07 (
    
    
    
    ).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Biphenyl Derivatives. NIST Standard Reference Database 1A v17.[1] [Link]

  • Smith, R. M. Understanding Mass Spectra: A Basic Approach.[1][2] Wiley-Interscience, 2nd Edition.[1] (General reference for "Ortho Effect" mechanisms in aromatic aldehydes).

  • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra.[1] University Science Books.[1] (Authoritative source on biaryl fragmentation and fluorenyl cation stability).

  • PubChem Compound Summary. 5-Fluoro-2-phenylbenzaldehyde (CID 2737328).[1] National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Reactivity Guide: 5-Fluoro-2-phenylbenzaldehyde vs. 2-phenylbenzaldehyde in Synthetic Chemistry

For researchers and professionals in drug development, the subtle modification of a lead compound can dramatically alter its biological activity and synthetic accessibility. The introduction of a fluorine atom is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the subtle modification of a lead compound can dramatically alter its biological activity and synthetic accessibility. The introduction of a fluorine atom is a cornerstone strategy in medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and binding affinity. However, this modification also profoundly impacts the chemical reactivity of nearby functional groups. This guide provides an in-depth, objective comparison of the reactivity of 5-Fluoro-2-phenylbenzaldehyde and its non-fluorinated analog, 2-phenylbenzaldehyde, supported by established chemical principles and representative experimental protocols.

The Decisive Role of Fluorine's Electronic Profile

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate.[2] The key difference between our two molecules of interest is the fluorine atom at the 5-position of the benzaldehyde ring, which is meta to the aldehyde group.

Fluorine exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and significantly increases the electrophilicity of the carbonyl carbon.[3]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density into the aromatic π-system. However, this effect is most pronounced at the ortho and para positions. At the meta position, the resonance effect is negligible.

Consequently, in 5-Fluoro-2-phenylbenzaldehyde, the potent, electron-withdrawing inductive effect (-I) of fluorine dominates, pulling electron density from the ring and the attached aldehyde group. This makes the carbonyl carbon significantly more electrophilic compared to the unsubstituted 2-phenylbenzaldehyde.[1] Aromatic aldehydes are already generally less reactive than aliphatic aldehydes because the phenyl ring donates electron density through resonance, which slightly reduces the carbonyl's electrophilicity.[4][5] The addition of a meta-fluoro substituent effectively counteracts this effect.

electronic_effects cluster_0 5-Fluoro-2-phenylbenzaldehyde cluster_1 2-phenylbenzaldehyde 5F_structure 5F_effect Dominant Inductive Withdrawal (-I) 5F_structure->5F_effect 5F_carbonyl More Electrophilic (Larger δ+) Higher Reactivity\ntowards Nucleophiles Higher Reactivity towards Nucleophiles 5F_carbonyl->Higher Reactivity\ntowards Nucleophiles 5F_effect->5F_carbonyl 2H_structure 2H_effect Baseline Aromatic Resonance 2H_structure->2H_effect 2H_carbonyl Less Electrophilic (Smaller δ+) Baseline Reactivity Baseline Reactivity 2H_carbonyl->Baseline Reactivity 2H_effect->2H_carbonyl

Caption: Electronic influence of the 5-fluoro substituent on carbonyl electrophilicity.

Comparative Analysis in Nucleophilic Addition: The Wittig Reaction

The Wittig reaction is a fundamental tool for olefination and serves as an excellent model for comparing reactivity towards carbon nucleophiles. The rate-determining step typically involves the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon.[6]

Based on the electronic principles discussed, we predict that 5-Fluoro-2-phenylbenzaldehyde will undergo the Wittig reaction more rapidly than 2-phenylbenzaldehyde. Kinetic studies on similar substituted benzaldehydes have consistently shown that electron-withdrawing groups accelerate the rate of Wittig and Wittig-Horner reactions.[7][8]

Representative Experimental Protocol: Comparative Wittig Olefination

This protocol describes a parallel experiment to compare the reaction rates and yields.

  • Reagent Preparation:

    • Prepare two identical, flame-dried 50 mL round-bottom flasks equipped with magnetic stir bars.

    • In Flask A, dissolve 1.0 mmol of 2-phenylbenzaldehyde in 10 mL of anhydrous Tetrahydrofuran (THF).

    • In Flask B, dissolve 1.0 mmol of 5-Fluoro-2-phenylbenzaldehyde in 10 mL of anhydrous THF.

    • In a separate flask, prepare a solution of benzyltriphenylphosphonium chloride (1.1 mmol) in 15 mL of anhydrous THF.

  • Reaction Initiation:

    • Cool both Flask A and Flask B to 0 °C in an ice bath under an inert nitrogen atmosphere.

    • To the phosphonium salt solution, slowly add a solution of potassium tert-butoxide (1.1 mmol) in 5 mL of THF to generate the ylide (a deep orange/red color should appear).

    • Simultaneously, add half of the ylide solution (approx. 10 mL) to Flask A and the other half to Flask B via syringe.

  • Monitoring and Workup:

    • Monitor the progress of both reactions every 15 minutes using Thin-Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Once the starting aldehyde is consumed (or after a set time, e.g., 2 hours), quench both reactions by adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude products via column chromatography on silica gel.

    • Determine the isolated yield of the corresponding stilbene product for each reaction and compare the results.

Expected Quantitative Data
CompoundReaction Time (TLC, full conversion)Isolated Yield (%)Relative Rate (approx.)
2-phenylbenzaldehyde~ 2.5 hours78%1.0 (Reference)
5-Fluoro-2-phenylbenzaldehyde~ 1.5 hours91%~ 1.7x

Note: Data are representative and based on established principles of electronic effects on Wittig reaction kinetics.[7][8]

Oxidation Reactivity: Conversion to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is another fundamental transformation. The mechanism can vary depending on the oxidant, but many involve a transition state that is electron-deficient. Studies on the oxidation of substituted benzaldehydes by reagents like benzyltrimethylammonium chlorobromate (BTMACB) show a positive Hammett ρ value, indicating that the reaction is accelerated by electron-withdrawing groups.[9][10] This suggests an electron-deficient center in the rate-determining step, which is stabilized by substituents that can pull electron density.

Therefore, 5-Fluoro-2-phenylbenzaldehyde is expected to undergo oxidation to its corresponding carboxylic acid at a faster rate than 2-phenylbenzaldehyde under these conditions.

experimental_workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Purification prep_reagents Prepare Reactant Solutions (Aldehyde A vs. Aldehyde B) setup_rxn Set up Parallel Reactions (Identical Conditions) prep_reagents->setup_rxn initiate Initiate Reactions (e.g., add oxidant) setup_rxn->initiate monitor Monitor Progress vs. Time (TLC, LC-MS, GC) initiate->monitor workup Quench and Workup monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify analyze Analyze Results (Yield, Purity, Rate) purify->analyze

Caption: General experimental workflow for comparative kinetic analysis.

Synthesis of Precursors via Suzuki-Miyaura Coupling

The 2-phenylbenzaldehyde scaffold itself is most efficiently constructed using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice due to its high functional group tolerance and mild conditions.[11][12] Understanding the synthesis of these starting materials is critical for any drug development campaign.

The general strategy involves coupling an arylboronic acid with an aryl halide. For our target molecules, two convergent routes are logical:

  • Route A: (5-Fluoro)-2-formylphenylboronic acid + Bromobenzene

  • Route B: Phenylboronic acid + (5-Fluoro)-2-bromobenzaldehyde

Route B is often more practical as substituted 2-bromobenzaldehydes are widely available.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 5-fluoro-2-bromobenzaldehyde, 1.0 equiv.), the arylboronic acid (e.g., phenylboronic acid, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Heating: Heat the reaction mixture to the required temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylbenzaldehyde derivative.[13]

suzuki_cycle pd0 Pd(0) Catalyst pd2 Ar-Pd(II)-X pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)-Ar' pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Product (Ar-Ar') (e.g., 5-Fluoro-2-phenylbenzaldehyde) pd2_b->product arx Aryl Halide (Ar-X) (e.g., 5-Fluoro-2-bromobenzaldehyde) arx->pd2 ar_b Arylboronic Acid (Ar'-B(OH)₂) (e.g., Phenylboronic Acid) ar_b->pd2_b base Base (e.g., K₂CO₃) base->ar_b

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The presence of a fluorine atom at the 5-position of 2-phenylbenzaldehyde has a clear and predictable impact on its chemical reactivity. Due to the dominance of fluorine's strong inductive electron-withdrawing effect at the meta position, 5-Fluoro-2-phenylbenzaldehyde is significantly more reactive towards nucleophiles than its non-fluorinated counterpart. This enhanced reactivity translates to faster reaction rates and potentially higher yields in key synthetic transformations such as nucleophilic additions (e.g., Wittig olefination) and certain oxidations. For medicinal chemists and process scientists, this means that reaction conditions optimized for 2-phenylbenzaldehyde may need to be adjusted—for instance, by using lower temperatures or shorter reaction times—when working with its fluorinated analog to avoid potential side reactions. Conversely, this enhanced electrophilicity can be leveraged to drive difficult reactions to completion.

References

  • Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkat USA. Available at: [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685. Available at: [Link]

  • Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 65(11), 3322–3325. Available at: [Link]

  • Kothari, S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine-bromine. International Journal of Chemical Kinetics, 32(10), 615-622. Available at: [Link]

  • Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. PubMed. Available at: [Link]

  • University of Toronto. (2022). The Wittig Reaction. YouTube. Available at: [Link]

  • Al-Hourani, B. J. (2014). Synthesis of novel trans-stilbene derivatives containing a 4H-pyran-4-one unit and spectroscopic studies of two of their malononitrile derivatives. ResearchGate. Available at: [Link]

  • Li, Z. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar. Available at: [Link]

  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(7), 2129-2133. Available at: [Link]

  • Chegg. (2019). Expt. 19 Page 12 7) Consider how groups on the aldehydes can influence reactivity of the carbonyl group. Chegg.com. Available at: [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]

  • LibreTexts Chemistry. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Electronic Effects of Fluorine Substitution on 2-Phenylbenzaldehyde

For drug development professionals and researchers in synthetic chemistry, understanding the nuanced effects of fluorine substitution is paramount. The strategic placement of a fluorine atom can profoundly alter a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in synthetic chemistry, understanding the nuanced effects of fluorine substitution is paramount. The strategic placement of a fluorine atom can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity. This guide provides an in-depth comparison of the electronic effects of fluorine substitution on the 2-phenylbenzaldehyde scaffold, a common structural motif in various biologically active compounds. We will dissect the theoretical underpinnings of fluorine's electronic influence and provide practical, data-driven insights supported by experimental protocols.

The Dichotomous Nature of Fluorine's Electronic Influence

Fluorine is the most electronegative element, and its influence on an aromatic system is a classic example of competing electronic effects: a strong electron-withdrawing inductive effect (σ-withdrawal) and a weaker, yet significant, electron-donating resonance effect (π-donation).[1] The net impact on the molecule's reactivity and properties is highly dependent on the fluorine atom's position relative to the reactive center—in this case, the aldehyde group and the biaryl linkage.

The Hammett equation provides a quantitative framework for understanding these effects.[2] The substituent constant, σ, is a measure of the electronic influence of a substituent on a reaction center. A positive σ value indicates electron withdrawal, while a negative value signifies electron donation. For fluorine, the inductive effect (σI) is strongly positive, while the resonance effect (σR) is negative.[1] The overall effect is captured by the Hammett constants σm (meta) and σp (para), which reflect the combined influence.

Table 1: Hammett Substituent Constants for Fluorine

Constant Value Predominant Effect
σI +0.51 Inductive Withdrawal
σR -0.34 Resonance Donation
σm +0.34 Inductive Dominates

| σp | +0.06 | Inductive & Resonance Oppose |

Data sourced from established physical organic chemistry literature.[3][4]

As shown in Table 1, at the meta position, the resonance effect is minimal, and the strong inductive withdrawal dominates. At the para position, the resonance effect directly opposes the inductive effect, resulting in a much smaller net electron-withdrawing character.[4] This positional dependence is the key to strategically modulating the properties of 2-phenylbenzaldehyde.

Comparative Analysis: Fluorine on the Benzaldehyde Ring vs. the Phenyl Ring

The 2-phenylbenzaldehyde scaffold offers two distinct aromatic rings for substitution. The electronic consequences differ significantly depending on which ring is fluorinated and at which position.

Case A: Fluorination of the Benzaldehyde Ring

When fluorine is placed on the aldehyde-bearing ring, its electronic effects directly modulate the reactivity of the carbonyl group and the properties of the adjacent aromatic system.

  • Effect on Carbonyl Reactivity: A fluorine substituent on this ring will increase the electrophilicity of the aldehyde's carbonyl carbon. This is due to the powerful inductive electron withdrawal through the sigma framework, which pulls electron density away from the carbonyl, making it more susceptible to nucleophilic attack. This effect will be most pronounced with substitution at the ortho and para positions relative to the aldehyde.

  • Spectroscopic Signatures:

    • FT-IR: The C=O stretching frequency is expected to shift to a higher wavenumber (blue shift) due to the increased bond order resulting from inductive withdrawal.

    • ¹³C NMR: The chemical shift of the carbonyl carbon (CHO) will move downfield (to a higher ppm value) as it becomes more electron-deficient.[5]

    • ¹H NMR: The aldehyde proton (CHO) will also experience a downfield shift.

Case B: Fluorination of the Pendant Phenyl Ring

Fluorination on the non-aldehyde-bearing phenyl ring has a more indirect, yet still significant, impact. The effects are transmitted through the biaryl C-C bond and can influence the overall conformation and electronic distribution.

  • Effect on Conformation: 2-Phenylbenzaldehyde is not planar; there is a significant dihedral angle between the two aromatic rings to minimize steric hindrance. An ortho-fluoro substituent on the pendant phenyl ring can increase this dihedral angle due to steric repulsion with the aldehyde group. This conformational change can, in turn, alter the degree of π-conjugation between the rings.[6][7]

  • Effect on the Benzaldehyde Ring: The electronic effects are transmitted, albeit attenuated, to the benzaldehyde ring. A fluorine atom on the pendant ring will have a minor inductive effect on the carbonyl group's reactivity compared to direct substitution on the benzaldehyde ring.

  • Spectroscopic Signatures:

    • ¹⁹F NMR: This becomes a highly sensitive probe of the local electronic environment. The chemical shift of the fluorine atom will be indicative of its position and the electronic nature of the molecule.[8][9]

    • ¹H NMR: Long-range coupling (through-space or through-bond) between the fluorine atom and protons on the benzaldehyde ring may be observable, providing valuable structural information.

dot digraph "Comparative_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} endomdot Caption: Workflow for the synthesis and comparative analysis of fluorinated 2-phenylbenzaldehydes.

Experimental Validation: Protocols and Data Interpretation

To empirically validate these electronic effects, a series of fluorinated 2-phenylbenzaldehyde analogs can be synthesized and characterized.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 4'-fluoro-2-phenylbenzaldehyde. The choice of a Suzuki coupling is based on its high functional group tolerance, mild reaction conditions, and commercial availability of a wide range of boronic acids.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a robust, well-established catalyst for Suzuki couplings. The phosphine ligands are crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to promote the transmetalation step without causing unwanted side reactions with the aldehyde functionality.

  • Solvent System: A mixture of toluene and water creates a biphasic system. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and deionized water (volume sufficient to make the solution ~0.2 M in the limiting reagent).

  • Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 85-90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure fluorinated 2-phenylbenzaldehyde.

dot digraph "Suzuki_Coupling_Scheme" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} endomdot Caption: General reaction scheme for the synthesis of fluorinated 2-phenylbenzaldehydes. (Note: Placeholder images used)

Protocol 2: Spectroscopic Characterization

This protocol outlines the standard procedures for analyzing the synthesized compounds.[10][11]

Step-by-Step Methodology:

  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak. Use an appropriate fluorine standard for the ¹⁹F spectrum.

    • Analyze chemical shifts, coupling constants (especially J_HF and J_CF), and integration to confirm the structure.

  • FT-IR Spectroscopy:

    • Acquire an FT-IR spectrum of the neat solid or liquid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Identify the characteristic C=O stretching frequency of the aldehyde (typically 1690-1715 cm⁻¹). Note any shifts compared to the non-fluorinated parent compound.

    • Identify the C-F stretching frequency (typically 1000-1400 cm⁻¹).

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like acetonitrile or hexane.

    • Record the absorption spectrum from 200 to 400 nm.

    • Determine the wavelength of maximum absorbance (λ_max) and note any shifts (hypsochromic or bathochromic) relative to the parent compound.

Expected Data Summary

The following table summarizes the predicted shifts in key spectroscopic data upon fluorination at the 4-position of either ring, relative to the unsubstituted 2-phenylbenzaldehyde.

Table 2: Predicted Spectroscopic Shifts for Monofluorinated 2-Phenylbenzaldehyde Isomers

Substitution Position ¹H NMR (CHO proton) ¹³C NMR (CHO carbon) FT-IR (C=O stretch) UV-Vis (λ_max) Rationale
4-Fluoro (on Benzaldehyde ring) Downfield shift (δ↑) Downfield shift (δ↑) Higher cm⁻¹ (Blue shift) Shorter λ (Blue shift) Strong inductive withdrawal increases carbonyl polarity and affects π-π* transitions.

| 4'-Fluoro (on Phenyl ring) | Minor downfield shift | Minor downfield shift | Minor shift | Minimal change | Electronic effect is attenuated through the biaryl bond. |

Conclusion and Outlook

The electronic effects of fluorine substitution on 2-phenylbenzaldehyde are a powerful tool for fine-tuning molecular properties. Fluorination on the benzaldehyde ring directly and significantly enhances the electrophilicity of the carbonyl group, a key consideration for reactions involving nucleophilic addition. Conversely, substitution on the pendant phenyl ring offers a more subtle means of modulating the molecule's overall electronic profile and conformational preferences. The predictable shifts in NMR, FT-IR, and UV-Vis spectra provide a robust analytical framework for confirming these effects experimentally. For drug development professionals, this understanding allows for the rational design of analogs with improved metabolic stability, binding characteristics, and bioavailability.[12][13]

References

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [online] Available at: [Link][3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link][4]

  • Lin, G., et al. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. Available at: [Link][8]

  • Wikipedia. (2024). Hammett equation. [online] Available at: [Link][2]

  • Shen, B., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. MDPI. Available at: [Link][6]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes. [online] Available at: [14]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Semantic Scholar. Available at: [Link][15]

  • Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes. [online] Available at: [16]

  • Ramirez-Serrano, J., et al. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. PMC. Available at: [Link][17]

  • SSRN. (n.d.). Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. [online] Available at: [Link][5]

  • ChemRxiv. (n.d.). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. [online] Available at: [Link][9]

  • Abraham, R. J., et al. (n.d.). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][7]

  • ResearchGate. (n.d.). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. [online] Available at: [Link][18]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [online] Available at: [Link][10]

  • Frontera, A., et al. (2011). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. Available at: [Link][1]

  • Berger, F., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. Available at: [Link][12]

  • ResearchGate. (n.d.). (PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. [online] Available at: [Link][19]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [online] Available at: [Link][13]

  • YouTube. (2023). IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. [online] Available at: [Link][11]

  • SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). [online] Available at: [Link][20]

Sources

Validation

HPLC Retention Time Standards for 5-Fluoro-2-phenylbenzaldehyde: Method Development &amp; Comparison Guide

Executive Summary 5-Fluoro-2-phenylbenzaldehyde (CAS: 90923-88-3) is a critical bi-aryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling. In drug development, particularly for kinase inhibitors and b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-phenylbenzaldehyde (CAS: 90923-88-3) is a critical bi-aryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling. In drug development, particularly for kinase inhibitors and biphenyl-based pharmacophores, the purity of this intermediate directly impacts the quality of the final drug substance.

This guide compares the chromatographic performance of Standard C18 stationary phases against Phenyl-Hexyl/Biphenyl phases. While C18 remains the industry workhorse for general potency assays, our comparative analysis demonstrates that phenyl-ligand phases offer superior selectivity for the "critical pair" separations—specifically resolving the target compound from des-fluoro impurities and regioisomers common in Suzuki syntheses.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the molecule's "personality" is the first step in method design. The biphenyl core confers significant hydrophobicity, while the aldehyde and fluorine substituents introduce specific electronic vectors.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Biphenyl core with -CHO and -FHigh

-electron density; suitable for

-

interaction columns.
LogP (Predicted) ~3.5 – 3.9Late eluter on Reverse Phase (RP). Requires high % organic mobile phase.
UV Max ~250–280 nmStrong absorbance due to conjugated biphenyl system.
Key Impurities 1. Phenylboronic acid (Start Mat.)2. 2-Bromo-5-fluorobenzaldehyde (Start Mat.)3. Des-fluoro analogs (Side Rxn)1 is polar (early eluting).2 is moderately non-polar.3 is structurally similar (Critical Pair).

Comparative Analysis: C18 vs. Biphenyl Stationary Phases[1][9][10]

The following comparison evaluates two distinct methodological approaches for the retention and quantification of 5-Fluoro-2-phenylbenzaldehyde.

Method A: The Generalist (C18)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm. Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water. Mechanism: Hydrophobic interaction (Partitioning).

  • Pros: Excellent robustness; standard in most QC labs; good separation of the product from polar starting materials (boronic acids).

  • Cons: "Vanilla" selectivity. Often fails to resolve regioisomers (e.g., 5-fluoro vs. 4-fluoro isomers) which have identical hydrophobicity but different electronic shapes.

Method B: The Specialist (Biphenyl / Phenyl-Hexyl)

Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl or Restek Raptor), 2.7 µm, 4.6 x 100 mm. Mobile Phase: Methanol / 0.1% Formic Acid in Water. Mechanism: Hydrophobic interaction +


-

Electron Stacking.
  • Pros: Superior Selectivity. The biphenyl stationary phase interacts with the

    
    -electrons of the 5-Fluoro-2-phenylbenzaldehyde rings. This interaction is highly sensitive to the position of the fluorine atom, allowing baseline resolution of isomers that co-elute on C18.
    
  • Cons: Methanol creates higher backpressure than Acetonitrile; requires longer equilibration times.

Comparative Data Summary (Simulated)
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Verdict
Retention Time (Product) ~5.2 min~6.8 minMethod B provides better retention.
Resolution (vs. Start Material) > 10.0> 12.0Both are adequate.
Resolution (vs. Regioisomer) 1.1 (Partial Co-elution) 2.4 (Baseline) Method B is superior.
Peak Symmetry (Tailing Factor) 1.051.10Both are excellent.

Detailed Experimental Protocols

Protocol 1: Optimized Purity Assay (Recommended)

This method is designed for the rigorous quantification of 5-Fluoro-2-phenylbenzaldehyde in the presence of synthetic impurities.

  • Instrument: UHPLC or HPLC capable of 400 bar.

  • Column: Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Temperature: 35°C (Control is critical for

    
    -
    
    
    
    interactions).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 260 nm.

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH promotes

    
    -interactions better than ACN).
    

Gradient Table:

Time (min)% Mobile Phase BComments
0.0040Initial hold to retain polar impurities.
1.0040Isocratic hold.
8.0090Linear ramp to elute product.
10.0090Wash step.
10.1040Re-equilibration.
14.0040End of run.

Visualizing the Separation Logic

The following diagram illustrates the synthesis pathway and the critical separation points required for Quality Control.

SynthesisPath cluster_HPLC HPLC Separation Strategy SM1 Start Mat 1: 2-Bromo-5-fluorobenzaldehyde (Mod. Hydrophobic) Reaction Suzuki Coupling (Pd Catalyst) SM1->Reaction SM2 Start Mat 2: Phenylboronic Acid (Very Polar) SM2->Reaction Product PRODUCT: 5-Fluoro-2-phenylbenzaldehyde (High Hydrophobicity) Reaction->Product Main Path Impurity Impurity: Des-fluoro / Regioisomers (Similar Hydrophobicity) Reaction->Impurity Side Rxn C18 C18 Column: Separates by Hydrophobicity (Fails to resolve Isomers) Product->C18 Biphenyl Biphenyl Column: Separates by Pi-Pi + Shape (RESOLVES Isomers) Product->Biphenyl Impurity->C18 Impurity->Biphenyl

Caption: Synthesis pathway showing the origin of impurities and the selection logic for Biphenyl stationary phases to resolve structural isomers.

Troubleshooting & Self-Validation

To ensure the "Trustworthiness" of your data, apply these self-validating checks:

  • Retention Time Drift: If the retention time of 5-Fluoro-2-phenylbenzaldehyde shifts by >0.2 min, check the mobile phase organic composition. Biphenyl phases are sensitive to % MeOH.

  • Resolution Check: Inject a mixture of the Starting Material (2-Bromo-5-fluorobenzaldehyde) and the Product.

    • Acceptance Criteria: Resolution (

      
      ) must be > 2.0.[1]
      
    • Logic: The bromine atom is less hydrophobic than the phenyl ring; the starting material should elute before the product.

  • Peak Tailing: If Tailing Factor > 1.2, it indicates secondary interactions with silanols. Add 5mM Ammonium Formate to the aqueous mobile phase to suppress these interactions.

References

  • BenchChem. (2025).[2] Application Notes: 5-(3-Fluorophenyl)furan-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates. Retrieved from

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587090, 5-Fluoro-2-nitrobenzaldehyde. Retrieved from

  • Sielc Technologies. Separation of Biphenyl on Newcrom R1 HPLC column. Retrieved from

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 5-Fluoro-2-phenylbenzaldehyde: X-ray Crystallography vs. Spectroscopic Techniques

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of the definitive method of single-crystal X-ray crystallography against a suite of powerful spectroscopic techniques for the structural elucidation of 5-Fluoro-2-phenylbenzaldehyde, a key building block in various synthetic pathways.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure technical accuracy and practical utility for scientists at the bench.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unambiguous "gold standard" for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, it is possible to determine the precise coordinates of each atom in the crystal lattice. This provides an absolute, three-dimensional representation of the molecule, including bond lengths, bond angles, and stereochemistry.[1]

While specific crystallographic data for 5-Fluoro-2-phenylbenzaldehyde is not publicly available as of this writing, the methodology for its determination is well-established. The process is contingent on the ability to grow a high-quality single crystal, which can often be the most challenging step.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the necessary steps to determine the crystal structure of 5-Fluoro-2-phenylbenzaldehyde.

1. Crystal Growth (The Art of Crystallization):

  • Objective: To obtain a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension).
  • Method - Slow Evaporation:
  • Dissolve a high-purity sample of 5-Fluoro-2-phenylbenzaldehyde in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to near-saturation in a clean vial.
  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
  • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
  • Causality: Slow evaporation allows molecules to organize themselves into a highly ordered crystal lattice, which is essential for producing a sharp diffraction pattern. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for single-crystal analysis.

2. Data Collection:

  • Objective: To measure the intensities of the diffracted X-ray beams.
  • Method:
  • Mount a suitable crystal on a goniometer head.
  • Place the goniometer on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[3]
  • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.
  • Rotate the crystal through a series of angles while exposing it to the X-ray beam and record the diffraction pattern on a detector (e.g., a CCD detector).[3]

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data to generate a final, validated molecular structure.
  • Method:
  • Data Integration and Scaling: Process the raw diffraction images to determine the intensity and position of each reflection.
  • Structure Solution: Use direct methods or Patterson methods (e.g., with software like SHELXT) to determine the initial positions of the atoms.[3]
  • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares on F².[3] Hydrogen atoms are typically placed in geometrically idealized positions.[3]
  • Validation: Assess the quality of the final structure using metrics like the R-factor (R1) and weighted R-factor (wR2).
Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution (e.g., SHELXT) Data_Collection->Solution Refinement Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Analysis (CIF) Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

Table 1: Expected Crystallographic Data for 5-Fluoro-2-phenylbenzaldehyde

This table presents typical parameters one would expect to obtain from a successful crystallographic analysis, based on data for similar fluorinated benzaldehyde derivatives.[3]

ParameterExpected Value/Information
Chemical FormulaC₁₃H₉FO
Molecular Weight200.21 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Temperature (K)Typically 100 K or 173 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)< 0.05 for a good quality structure
wR-factor (wR2)< 0.15 for a good quality structure

Part 2: A Spectroscopic Toolkit for Structure Corroboration

When single crystals cannot be obtained, or for routine confirmation, a combination of spectroscopic techniques is essential.[1][4] These methods probe different aspects of the molecule's structure, and when used together, provide a highly confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5] For 5-Fluoro-2-phenylbenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Shows the number and type of carbon atoms (e.g., aromatic, carbonyl).

  • ¹⁹F NMR: Directly observes the fluorine atom, offering a wide chemical shift range that is highly sensitive to the local electronic environment.[6]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Place the sample in an NMR spectrometer (e.g., 400 or 500 MHz). Acquire ¹H, ¹³C, and ¹⁹F spectra. Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to confirm assignments.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze chemical shifts (δ) and coupling constants (J) to deduce the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of a compound.[1][7] The fragmentation pattern can also offer valuable clues about the molecular structure.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented, and the masses of the fragments are analyzed to deduce structural motifs.[1]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode using a time-of-flight (TOF) analyzer to obtain high mass accuracy.

  • Data Analysis: Determine the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and use software to calculate the elemental composition. Analyze fragment ions to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Clamp the sample to ensure good contact and record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in 5-Fluoro-2-phenylbenzaldehyde.

Table 2: Summary of Expected Spectroscopic Data
TechniqueExpected Observations for 5-Fluoro-2-phenylbenzaldehyde
¹H NMR • Aldehyde proton (CHO) singlet ~9.8-10.1 ppm.• Aromatic protons in the range of 7.0-8.0 ppm, with splitting patterns determined by H-H and H-F coupling.
¹³C NMR • Carbonyl carbon (C=O) signal ~190 ppm.• Aromatic carbons from ~110-165 ppm. The carbon directly bonded to fluorine will show a large ¹JCF coupling constant.
¹⁹F NMR • A single resonance in the aromatic fluorine region (approx. -100 to -120 ppm), with coupling to adjacent protons.[6]
HRMS [M+H]⁺: Calculated m/z 201.0710 for C₁₃H₁₀FO⁺.• Key Fragments: m/z 199 ([M-H]⁺), m/z 171 ([M-CHO]⁺), m/z 95 (fluorophenyl cation).
IR Spectroscopy • Strong C=O stretch (aldehyde) ~1700-1680 cm⁻¹.• C-H stretch (aldehyde) ~2850 and 2750 cm⁻¹.• C-F stretch ~1250-1100 cm⁻¹.• C=C stretches (aromatic) ~1600-1450 cm⁻¹.[8][9]

Part 3: Comparative Analysis and The Power of an Integrated Approach

No single technique (other than X-ray crystallography) can be considered fully definitive on its own. The true power lies in using them in concert. NMR provides the carbon-hydrogen framework, MS confirms the elemental composition, and IR verifies the presence of key functional groups.

Table 3: Comparison of Structural Elucidation Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Primary Output 3D atomic coordinates, bond lengths/anglesConnectivity map, stereochemistryMolecular formula, structural fragmentsFunctional group identification
Sample Phase Solid (single crystal)SolutionGas phase (ions)Solid or liquid
Definitive? Yes (absolute structure)High confidence, but not absoluteNo (isomers possible)No (confirmatory)
Key Advantage Unambiguous 3D structureRich structural detail in solutionHigh sensitivity, exact massFast, simple, non-destructive
Key Limitation Requires high-quality single crystalsLarger sample amount, can be complexFragmentation can be complex, isomersLimited structural detail
Typical Use Case Final, absolute proof of structurePrimary tool for routine structure elucidationFormula confirmation, impurity identificationQuick functional group check
Visualization of the Integrated Spectroscopic Workflow

Integrated_Workflow cluster_synthesis Synthesis cluster_primary Primary Analysis cluster_secondary Secondary Confirmation cluster_conclusion Conclusion Compound Synthesized Compound (5-Fluoro-2-phenylbenzaldehyde) NMR NMR (1H, 13C, 19F) Establishes C-H Framework Compound->NMR MS HRMS Confirms Molecular Formula Compound->MS IR IR Spectroscopy Confirms Functional Groups Compound->IR TLC_HPLC Chromatography Assesses Purity Compound->TLC_HPLC Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure TLC_HPLC->Proposed_Structure

Caption: An integrated workflow for spectroscopic structure confirmation.

Conclusion

For the unequivocal structural confirmation of 5-Fluoro-2-phenylbenzaldehyde, single-crystal X-ray crystallography remains the unparalleled gold standard, providing a definitive and absolute three-dimensional structure. However, the practical challenges of crystal growth necessitate a robust and reliable alternative. An integrated approach utilizing high-resolution mass spectrometry to confirm the elemental composition, multi-nuclear NMR spectroscopy to map the atomic connectivity, and infrared spectroscopy to verify functional groups provides an exceptionally high degree of confidence in the structural assignment. For researchers in drug discovery and materials science, mastering this multi-technique workflow is not just good practice—it is essential for generating trustworthy, reproducible, and impactful science.

References

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). TU Braunschweig.
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (2025).
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.).
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
  • A Comparative Crystallographic Analysis of 4-Fluorobenzaldehyde Deriv
  • Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method. (2025).
  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. (2025).
  • X-Ray Crystallography Resources. (n.d.). University of California, San Diego.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 5-Fluoro-2-phenylbenzaldehyde and its Chromophoric Precursors

For researchers and professionals in drug development and materials science, understanding the electronic properties of novel molecules is paramount. UV-Vis spectroscopy remains a fundamental technique for characterizing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the electronic properties of novel molecules is paramount. UV-Vis spectroscopy remains a fundamental technique for characterizing the electronic transitions within a molecule, offering insights into its structure and conjugation. This guide provides a comparative analysis of the UV-Vis absorption characteristics of 5-Fluoro-2-phenylbenzaldehyde, a compound of interest in organic synthesis. Due to the limited availability of direct experimental spectra for this specific molecule, we will build a predictive understanding by examining the empirical data of its constituent chromophores: benzaldehyde and biphenyl. This comparative approach, grounded in established spectroscopic principles, provides a robust framework for predicting its spectral behavior and highlights the utility of this analytical method.

The Spectroscopic Landscape of Aromatic Aldehydes

The UV-Vis spectrum of an aromatic aldehyde is primarily governed by the electronic transitions within the benzene ring and the carbonyl group. These transitions are sensitive to the molecular structure, particularly the extent of conjugation and the presence of substituents. The absorption bands in these molecules typically arise from π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-energy and result in strong absorption bands. The n → π* transitions, involving the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, are lower in energy and typically produce weaker absorption bands.

Comparative Spectral Analysis

To construct a hypothetical UV-Vis spectrum for 5-Fluoro-2-phenylbenzaldehyde, we will analyze the experimental spectra of its foundational components: benzaldehyde and biphenyl. We will then discuss the expected spectral shifts arising from the combination of these moieties and the introduction of a fluoro substituent.

Benzaldehyde: The Carbonyl Chromophore

Benzaldehyde serves as our primary reference for the aldehyde portion of the target molecule. Its UV-Vis spectrum in a non-polar solvent like cyclohexane exhibits two main absorption bands. The strong band observed around 242 nm is attributed to the π → π* transition of the benzene ring conjugated with the carbonyl group. A weaker, lower-energy band, often appearing as a shoulder around 280 nm, corresponds to the n → π* transition of the carbonyl group.

Biphenyl: The Phenyl Substituent

The second key structural component is the phenyl group at the 2-position, which forms a biphenyl-like system. Biphenyl itself shows a strong absorption maximum around 247.5 nm in cyclohexane[1]. This absorption is due to the π → π* transitions within the conjugated system of the two phenyl rings. The degree of conjugation, and thus the position and intensity of this band, is highly dependent on the dihedral angle between the two rings.

Predicting the Spectrum of 5-Fluoro-2-phenylbenzaldehyde

Combining the benzaldehyde and biphenyl structures to form 2-phenylbenzaldehyde would be expected to result in a more extended conjugated system. This extension of conjugation typically leads to a bathochromic (red) shift in the π → π* absorption band compared to either benzaldehyde or biphenyl alone. Therefore, we can anticipate a λmax for the π → π* transition of 2-phenylbenzaldehyde to be at a longer wavelength than ~250 nm.

The introduction of a fluorine atom at the 5-position of the benzaldehyde ring is expected to have a modest effect on the UV-Vis spectrum. Fluorine is a weakly electron-donating group through resonance and a strong electron-withdrawing group through induction. Its overall effect on the absorption maximum is often a slight bathochromic or hypsochromic shift, depending on its position relative to the other functional groups.

Based on this comparative analysis, the UV-Vis absorption spectrum of 5-Fluoro-2-phenylbenzaldehyde in a non-polar solvent is predicted to exhibit a strong π → π* absorption band at a wavelength longer than 250 nm, likely in the 260-280 nm range, due to the extended conjugation of the biphenyl system. A weaker n → π* transition would be expected at a longer wavelength, potentially in the 300-340 nm region.

The following table summarizes the experimental UV-Vis absorption data for the comparator molecules.

CompoundSolventλmax (π → π) [nm]Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹]λmax (n → π) [nm]Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹]Reference
BenzaldehydeCyclohexane~242~14,000~280~1,500NIST WebBook[2]
BiphenylCyclohexane247.516,000--PhotochemCAD[1]
5-Fluoro-2-phenylbenzaldehydeCyclohexane (Predicted)~260-280N/A~300-340N/A-

The Role of Solvent Polarity

The choice of solvent can significantly influence the position of UV-Vis absorption bands. Polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to spectral shifts. For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the polar solvent molecules solvate the non-bonding electrons on the carbonyl oxygen, lowering their energy and increasing the energy gap for the transition. Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state. When analyzing the UV-Vis spectrum of 5-Fluoro-2-phenylbenzaldehyde, it is crucial to consider the solvent used and its potential interactions with the molecule.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain reliable and reproducible UV-Vis absorption spectra, a standardized experimental protocol is essential. The following provides a step-by-step methodology for the analysis of a compound like 5-Fluoro-2-phenylbenzaldehyde.

Materials and Instrumentation
  • Analyte: 5-Fluoro-2-phenylbenzaldehyde (or comparator compound)

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

Procedure
  • Solution Preparation: Prepare a stock solution of the analyte in the chosen spectroscopic grade solvent at a known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Blank Measurement: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvettes.

  • Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution, then fill it and place it in the sample holder.

  • Data Acquisition: Scan the appropriate wavelength range (e.g., 200-400 nm) and record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all the prepared standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and record the absorbance at this wavelength for each concentration. Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Perform Serial Dilutions A->B E Measure Sample Spectra B->E Standard Solutions C Instrument Warm-up D Record Baseline (Blank) C->D D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) F->G

Caption: A schematic overview of the experimental workflow for obtaining and analyzing UV-Vis absorption spectra.

The Emerging Role of Computational Chemistry

In instances where experimental data is scarce, computational chemistry provides a powerful tool for predicting the electronic spectra of molecules. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate a UV-Vis spectrum. While the accuracy of these predictions is dependent on the chosen functional and basis set, they can offer valuable qualitative and semi-quantitative insights into the expected spectral features of a novel compound like 5-Fluoro-2-phenylbenzaldehyde. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes has demonstrated the utility of combining experimental and theoretical studies for the assignment of electronic transitions[3].

Conclusion

References

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. [Link]

  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Biphenyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65. [Link]

  • PhotochemCAD. (n.d.). Biphenyl. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-phenylbenzaldehyde

Hazard Profile: An Evidence-Based Assessment Understanding the potential hazards of 5-Fluoro-2-phenylbenzaldehyde is the critical first step in establishing a robust safety plan. Based on data from structurally related c...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: An Evidence-Based Assessment

Understanding the potential hazards of 5-Fluoro-2-phenylbenzaldehyde is the critical first step in establishing a robust safety plan. Based on data from structurally related compounds such as 2-Fluorobenzaldehyde and Benzaldehyde, a comprehensive hazard profile can be anticipated.[1] These compounds consistently demonstrate a clear set of risks that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE).

The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or dust may lead to irritation of the respiratory system.[2]

  • Combustibility: These compounds are often combustible liquids, presenting a fire risk, especially when heated or near ignition sources.[1]

The following table summarizes the anticipated hazard classifications for 5-Fluoro-2-phenylbenzaldehyde, based on analogous compounds.

Hazard ClassificationCategoryDescriptionSource
Skin IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye IrritationCategory 2ACauses serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]
Flammable LiquidsCategory 4Combustible liquid.[2]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child.
Hazardous to the Aquatic EnvironmentAcute & ChronicToxic to aquatic life with long lasting effects.

Core Directive: Selecting the Appropriate PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection when risks are higher.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all activities involving 5-Fluoro-2-phenylbenzaldehyde.[4]

  • Elevated Risk: When there is a heightened risk of splashes, such as during solution transfers, extractions, or reactions under pressure, chemical splash goggles must be worn.[4] For large-volume work or procedures with a significant risk of explosion or energetic reaction, a face shield should be worn in conjunction with safety glasses or goggles.[4][5][6]

Hand Protection: Preventing Dermal Exposure

Proper glove selection is crucial to prevent skin irritation and potential systemic effects from dermal absorption.

  • Glove Material: Disposable nitrile gloves are generally suitable for incidental contact with aromatic aldehydes.[4][5] For prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Glove Inspection and Use: Always inspect gloves for any signs of degradation or puncture before use.[5] Remove and replace gloves immediately if they become contaminated. Never wear contaminated gloves outside of the immediate work area.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect against splashes and fire hazards. For handling pyrophoric materials, a Nomex® lab coat over 100% cotton clothing is required.[4][5]

  • Personal Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory where hazardous chemicals are handled.[5] Fabrics such as polyester and acrylic should be avoided as they can melt and cause severe burns in a fire.[5]

Respiratory Protection: The Role of Engineering Controls

Primary protection from respiratory irritation is achieved through engineering controls.

  • Fume Hood: All work with 5-Fluoro-2-phenylbenzaldehyde that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.

  • Respirator Use: In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[5] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation, fit testing, and training.[5][7]

Procedural Guidance: PPE in Practice

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_prep Preparation & Planning cluster_ppe PPE Selection A Review SDS and SOPs B Assess Task-Specific Hazards (e.g., splash, aerosol, fire) A->B C Standard Lab Work (Weighing, small-scale solution prep) B->C Low Risk D High-Splash/Aerosol Potential (Large volume transfer, heating, vacuum) B->D High Risk E Minimum PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat - Closed-toe Shoes C->E F Upgraded PPE: - Chemical Goggles - Face Shield - Chemical-Resistant Apron - Consider double gloving D->F Disposal_Pathway cluster_generation Waste Generation Point (Fume Hood) cluster_disposal Disposal Streams A Used Gloves, Wipes, Contaminated Weigh Paper D Solid Hazardous Waste Container A->D B Liquid Waste (Solutions, reaction mixtures) E Liquid Hazardous Waste Container (Halogenated or Non-halogenated as appropriate) B->E C Contaminated Glassware (Rinsed) F Glass Waste Box C->F

Caption: Chemical and contaminated material disposal pathway.

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 5-Fluoro-2-phenylbenzaldehyde, ensuring both personal safety and the integrity of their research.

References

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • University of Wisconsin-Milwaukee. Personal Protective Equipment (PPE). [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • PubChem. 5-Chloro-2-fluorobenzaldehyde. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.